Product packaging for Decanoic acid-d19(Cat. No.:CAS No. 88170-22-3)

Decanoic acid-d19

Cat. No.: B1591744
CAS No.: 88170-22-3
M. Wt: 191.38 g/mol
InChI Key: GHVNFZFCNZKVNT-KIJKOTCYSA-N
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Description

Decanoic acid-d19 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1591744 Decanoic acid-d19 CAS No. 88170-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-KIJKOTCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583929
Record name (~2~H_19_)Decanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88170-22-3
Record name (~2~H_19_)Decanoic acid
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Record name 88170-22-3
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Foundational & Exploratory

What is Decanoic acid-d19 and its chemical properties?

Author: BenchChem Technical Support Team. Date: November 2025

Decanoic acid-d19 is the deuterated form of decanoic acid, a medium-chain saturated fatty acid also known as capric acid.[1][2] In this isotopically labeled version, 19 hydrogen atoms have been replaced by their stable isotope, deuterium.[1][3] This modification makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, where it serves as an ideal internal standard.[3][4][5] Its chemical behavior is nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished in a mass spectrometer.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by its specific physical and chemical properties, which are critical for its application in laboratory settings. The compound is typically a white solid or colorless oil at room temperature and is soluble in organic solvents but has limited solubility in water.[1][5]

PropertyValue
Synonyms Capric Acid-d19, Decylic Acid-d19, FA 10:0-d19
Chemical Formula C₁₀HD₁₉O₂ / CD₃(CD₂)₈COOH
Molecular Weight 191.38 g/mol [2][4][5]
CAS Number 88170-22-3[2][4][5]
Appearance White solid, colorless liquid/solid mixture, or an oil[1][4][5]
Melting Point 30-32 °C[6][7]
Boiling Point 268-270 °C[6][7]
Density 0.991 g/mL at 25 °C[6]
Purity ≥98% atom % D; ≥99% deuterated forms[2][5][6]
Solubility DMSO: 10 mg/mL or 130 mg/mL (with warming)[4][8]DMF: 25 mg/mL[5][8]Ethanol: 25 mg/mL[5][8]Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[5][8]
Storage Conditions Pure Form: Room temperature or -20°C[2][4]In Solvent: -80°C (6 months) or -20°C (1 month)[4][9]

Core Applications in Research and Development

The primary application of this compound is its use as an internal standard for the precise quantification of unlabeled decanoic acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they compensate for variability during sample preparation, extraction, and analysis.[1][10]

Key applications include:

  • Metabolomics and Lipidomics: Used to accurately measure levels of decanoic acid in studies of fatty acid metabolism.[2][3]

  • Pharmacokinetic (PK) Studies: Essential for quantifying drug candidates that are structurally similar to fatty acids or for studying the effect of drugs on fatty acid metabolism.

  • Clinical Diagnostics: Can be used in the development of diagnostic tests, for example, altered plasma levels of decanoic acid have been investigated as a potential biomarker for colorectal cancer.[7]

  • Drug Development: The unlabeled form, decanoic acid, is studied for its therapeutic potential, including its role as a non-competitive inhibitor of AMPA receptors, which has antiseizure effects.[4][5] this compound is crucial for accurately measuring the concentration of the active compound in these studies.

Experimental Protocols and Methodologies

The use of this compound as an internal standard is a cornerstone of quantitative mass spectrometry. Below is a representative protocol for the quantification of decanoic acid in a biological plasma sample using LC-MS/MS.

Protocol: Quantification of Decanoic Acid in Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Decanoic Acid Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled decanoic acid in methanol.
  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Working Solutions: Create a series of calibration standards by serially diluting the decanoic acid stock solution. Prepare a fixed-concentration IS working solution (e.g., 100 ng/mL) by diluting the IS stock.[11][12]

2. Sample Preparation and Extraction:

  • Thaw plasma samples on ice.
  • To 100 µL of each plasma sample (calibrator, quality control, or unknown), add a precise volume (e.g., 10 µL) of the this compound internal standard working solution.[11][13] This step should be done as early as possible to account for variability in the entire workflow.[13]
  • Vortex briefly to mix.
  • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[12]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both decanoic acid and this compound.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte (decanoic acid) and the internal standard (this compound).
  • Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.
  • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
  • Determine the concentration of decanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[13]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike Add known amount of IS extract Protein Precipitation & Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte curve->quant

Caption: Workflow for using this compound as an internal standard.

Biological Interaction: Inhibition of AMPA Receptors

Unlabeled decanoic acid has been identified as a direct, non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a key mechanism contributing to the antiseizure effects of the medium-chain triglyceride (MCT) ketogenic diet.[2][4][5] It binds to a site on the M3 helix of the AMPA-GluA2 transmembrane domain, which is involved in channel gating, thereby inhibiting excitatory neurotransmission.[2][3][4][14]

cluster_receptor AMPA Receptor (Postsynaptic Neuron) Glutamate Glutamate (Agonist) AMPA Ligand-Binding Domain Transmembrane Domain (M3 Helix) Ion Channel Pore Glutamate->AMPA:f0 Binds DecanoicAcid Decanoic Acid (Non-competitive Antagonist) DecanoicAcid->AMPA:f1 Binds ChannelOpen Ion Channel Opens (Na+ Influx) AMPA:f0->ChannelOpen Conformational Change ChannelBlocked Ion Channel Inhibition AMPA:f1->ChannelBlocked Allosteric Modulation Excit Reduced Neuronal Excitability ChannelBlocked->Excit

Caption: Mechanism of Decanoic Acid's inhibition of the AMPA receptor.

References

An In-depth Technical Guide to Decanoic Acid-d19: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid-d19 is a deuterated form of decanoic acid, a saturated fatty acid. Its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacology, and analytical chemistry. This technical guide provides a comprehensive overview of the molecular properties, key applications, and detailed experimental protocols related to this compound.

Core Molecular and Physical Properties

This compound, also known as capric acid-d19, possesses distinct physical and chemical properties owing to its isotopic enrichment. These properties are crucial for its application as an internal standard and metabolic tracer.

Quantitative Data Summary
PropertyValueCitations
Molecular Weight 191.38 g/mol [1][2][3]
Chemical Formula C₁₀HD₁₉O₂[1][4]
Linear Formula CD₃(CD₂)₈COOH[3]
Isotopic Purity ≥98 atom % D[3]
Chemical Purity ≥98%[3]
Melting Point 30-32 °C[3]
Boiling Point 268-270 °C[3]
Density 0.991 g/mL at 25 °C[3]
CAS Number 88170-22-3[1]

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas of scientific investigation.

Internal Standard for Mass Spectrometry

This compound is widely used as an internal standard for the accurate quantification of its non-deuterated counterpart, decanoic acid, in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] Its chemical similarity to decanoic acid ensures it behaves similarly during sample extraction and analysis, while its distinct mass allows for its separate detection and use for normalization.

Metabolic Tracer in Lipidomics

As a stable isotope-labeled fatty acid, this compound serves as an excellent tracer for studying lipid metabolism. Researchers can introduce it into biological systems and track its incorporation into various lipid species, providing insights into fatty acid uptake, transport, and metabolic pathways.

Investigation of AMPA Receptor Antagonism

Decanoic acid has been identified as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors in the central nervous system.[2][3][6] This has significant implications for neuroscience and drug development, particularly in the context of epilepsy research. Decanoic acid is believed to exert its inhibitory effect by binding to the M3 helix of the GluA2 subunit of the AMPA receptor.[1][4]

Experimental Protocols

Quantification of Decanoic Acid in Plasma using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the extraction and analysis of decanoic acid from a plasma sample.

a. Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS system with a C18 column

b. Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: In a clean centrifuge tube, add a known amount of this compound internal standard solution to the plasma sample.

  • Lipid Extraction (MTBE Method):

    • Add methanol to the plasma sample containing the internal standard.

    • Add MTBE and vortex thoroughly.

    • Induce phase separation by adding water and vortexing again.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the upper organic layer, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto the LC-MS system.

    • Separate the fatty acids using a C18 reversed-phase column with an appropriate gradient of mobile phases.

    • Detect and quantify decanoic acid and this compound using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of decanoic acid in the original sample by comparing the peak area ratio of decanoic acid to this compound against a calibration curve.

Visualizations

Experimental Workflow: Lipidomics Analysis

experimental_workflow sample Biological Sample (e.g., Plasma) is Spike with This compound (Internal Standard) sample->is extraction Lipid Extraction (e.g., MTBE method) is->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS Analysis (Separation & Detection) reconstitution->lcms data Data Processing (Quantification) lcms->data

Caption: Workflow for the quantification of decanoic acid using this compound as an internal standard.

Signaling Pathway: Decanoic Acid Inhibition of AMPA Receptor

ampa_inhibition cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor (GluA2 subunit) Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel controls Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds to agonist site Decanoic_Acid Decanoic Acid (Non-competitive Antagonist) Decanoic_Acid->AMPA_R Binds to M3 helix (allosteric site)

Caption: Mechanism of non-competitive antagonism of the AMPA receptor by decanoic acid.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Decanoic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Decanoic acid-d19 (perdeuterated decanoic acid). This compound serves as a crucial internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research. Its chemical formula is CD₃(CD₂)₈COOH, with a CAS Number of 88170-22-3 and a molecular weight of approximately 191.38 g/mol .[1][2] This document details a common synthesis methodology, protocols for determining isotopic purity, and presents relevant quantitative data in a structured format for ease of comparison.

Synthesis of this compound

A prevalent and effective method for the synthesis of perdeuterated fatty acids like this compound is through heterogeneous platinum-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes platinum on carbon (Pt/C) as a catalyst and deuterium oxide (D₂O) as the deuterium source.

A representative synthesis procedure involves the following steps:

Experimental Protocol: Platinum-Catalyzed H-D Exchange

  • Reaction Setup: In a pressure vessel, combine decanoic acid, 10% platinum on carbon (Pt/C) catalyst (typically 50% by weight of the fatty acid), and deuterium oxide (D₂O).

  • Reaction Conditions: Seal the vessel and heat it to a temperature of 200-250°C. The reaction is typically run for 24 to 48 hours with continuous stirring to ensure efficient contact between the reactants and the catalyst.

  • Catalyst Removal: After cooling the reaction mixture to room temperature, the Pt/C catalyst is removed by filtration. The catalyst can be washed with an organic solvent (e.g., diethyl ether) to recover any adsorbed product.

  • Product Extraction: The deuterated decanoic acid is extracted from the aqueous phase using an appropriate organic solvent such as diethyl ether or hexane.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

  • Yield and Purity: This method can achieve high yields and high levels of deuterium incorporation, often exceeding 98% isotopic purity.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Decanoic Acid + Pt/C + D2O reaction Heating (200-250°C) Stirring (24-48h) start->reaction filtration Filtration to remove Pt/C reaction->filtration extraction Solvent Extraction filtration->extraction drying Drying and Solvent Removal extraction->drying purification Recrystallization / Chromatography drying->purification product This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard or tracer. The primary techniques employed for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of deuterated compounds. For the analysis of fatty acids, they are typically derivatized to their more volatile methyl esters (FAMEs) prior to injection into the GC.

Experimental Protocol: GC-MS Analysis of this compound Methyl Ester

  • Derivatization to FAME: Convert a small sample of this compound to its methyl ester using a standard methylation reagent such as boron trifluoride in methanol (BF₃/MeOH) or by acidic catalysis.

  • GC Separation: Inject the resulting this compound methyl ester onto a suitable GC column (e.g., a polar capillary column like those with a polyethylene glycol stationary phase). The GC oven temperature is programmed to achieve good separation of the analyte from any potential impurities.

  • MS Analysis: The eluting FAME is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrometer scans a mass range that includes the molecular ions of the unlabeled, partially deuterated, and fully deuterated decanoic acid methyl ester.

  • Data Analysis: The isotopic distribution is determined by analyzing the relative abundances of the molecular ion peaks corresponding to the different isotopologues (d₀ to d₁₉). The isotopic purity is calculated as the percentage of the d₁₉ isotopologue relative to the sum of all isotopologues.

The following diagram outlines the workflow for GC-MS analysis.

GCMS_Workflow GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample This compound derivatization Derivatization to Methyl Ester sample->derivatization gc_injection GC Injection and Separation derivatization->gc_injection ms_detection MS Detection (EI) gc_injection->ms_detection mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum isotopologue_analysis Isotopologue Peak Integration mass_spectrum->isotopologue_analysis purity_calculation Isotopic Purity Calculation isotopologue_analysis->purity_calculation

Caption: A schematic of the process for determining isotopic purity using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be used to assess the isotopic purity of this compound.

  • ¹H NMR: In a highly deuterated sample, the residual proton signals are significantly diminished. By comparing the integration of these residual proton signals to that of a known internal standard, the degree of deuteration can be quantified.

  • ²H NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals corresponding to the different deuterated positions in the molecule. The integral of these signals, when compared to a reference, can be used to determine the overall deuterium content.[3][4]

Experimental Protocol: Quantitative ²H NMR

  • Sample Preparation: Dissolve a precisely weighed amount of this compound and a suitable internal standard (with a known concentration and deuterium content) in a protonated NMR solvent (e.g., CHCl₃).

  • ²H NMR Acquisition: Acquire the ²H NMR spectrum using appropriate acquisition parameters to ensure quantitative results (e.g., a sufficiently long relaxation delay).

  • Data Analysis: Integrate the signals corresponding to the deuterium atoms in this compound and the internal standard. The isotopic purity is calculated by comparing the integral of the sample to that of the standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for a typical batch of commercially available this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula CD₃(CD₂)₈COOH[1][2]
CAS Number 88170-22-3[1][2]
Molecular Weight 191.38 g/mol [1][2]
Appearance Colorless oil or solid[5]
Melting Point 30-32 °C
Boiling Point 268-270 °C

Table 2: Isotopic Purity Data

ParameterTypical ValueMethod of Determination
Isotopic Enrichment (Atom % D) ≥ 98%Mass Spectrometry, NMR
Chemical Purity ≥ 98%GC-FID, HPLC
Isotopologue Distribution (d₁-d₁₉) ≥99% deuterated forms[5]Mass Spectrometry

Table 3: GC-MS Parameters for Isotopic Purity Analysis (Example)

ParameterValue
GC Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp 100°C, ramp to 240°C at 10°C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scanned m/z 50-250

Table 4: NMR Parameters for Isotopic Purity Analysis (Example)

Parameter¹H NMR²H NMR
Spectrometer Frequency 400 MHz61.4 MHz
Solvent CDCl₃CHCl₃
Internal Standard Hexamethyldisiloxane (HMDSO)Benzene-d₆
Relaxation Delay (D1) 30 s5 s
Number of Scans 16128

Conclusion

The synthesis of this compound with high isotopic purity is achievable through methods such as platinum-catalyzed hydrogen-deuterium exchange. Rigorous analysis of the isotopic enrichment and distribution of isotopologues using techniques like GC-MS and NMR is essential to validate its use as a reliable internal standard and metabolic tracer. The protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this important isotopically labeled compound.

References

Physical and chemical properties of deuterated decanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Decanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated decanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound in their work. This document details its fundamental characteristics, presents quantitative data in a structured format, outlines key experimental protocols for its analysis, and illustrates relevant scientific workflows and pathways.

Introduction to Deuterated Decanoic Acid

Deuterated decanoic acid is a stable, isotopically labeled form of decanoic acid where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[1] This substitution, known as deuteration, results in a molecule with a higher molecular weight but nearly identical chemical structure and reactivity to its non-deuterated counterpart.[1] The primary utility of deuterated compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower rates of metabolism.[1][2] This property makes deuterated decanoic acid an invaluable tool in various scientific applications, including metabolic research, lipidomics, and as an internal standard for quantitative analysis by mass spectrometry.[3][4]

Physical Properties

The physical properties of deuterated decanoic acid, specifically the fully deuterated form (Decanoic-d19 acid), are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of Deuterated Decanoic Acid (Decanoic-d19 Acid)

PropertyValueReference
Chemical Formula CD₃(CD₂)₈COOH[3][5]
CAS Number 88170-22-3[3][5]
Molecular Weight 191.38 g/mol [3][5]
Appearance Solid[5]
Melting Point 30-32 °C[5]
Boiling Point 268-270 °C[5]
Density 0.991 g/mL at 25 °C[5]
Flash Point 110.00 °C (closed cup)[5]
Isotopic Purity ≥98 atom % D[5]
Chemical Purity ≥98%[3][5]

For comparative purposes, the physical properties of non-deuterated decanoic acid are presented in the table below. The slight differences in properties, such as density and molecular weight, are attributable to the mass difference between hydrogen and deuterium.

Table 2: Comparison of Physical Properties: Deuterated vs. Non-Deuterated Decanoic Acid

PropertyDeuterated Decanoic Acid (d19)Non-Deuterated Decanoic Acid
Molecular Formula C₁₀D₁₉HO₂C₁₀H₂₀O₂
Molecular Weight 191.38 g/mol [5]172.26 g/mol
Melting Point 30-32 °C[5]31.5 °C[6][7]
Boiling Point 268-270 °C[5]268-270 °C[8]
Density 0.991 g/mL at 25 °C[5]0.893 g/mL at 25 °C[8]
Solubility in Water Practically insoluble[7]Insoluble[7]

Chemical Properties and Reactivity

Deuterated decanoic acid exhibits chemical properties that are very similar to its non-deuterated analog due to the identical electronic structure. It is a saturated fatty acid that is stable under normal conditions.[8]

  • Acidity : As a carboxylic acid, it can react exothermically with bases to form a salt and water.[7]

  • Reactivity with Metals : It can react with active metals, leading to the formation of a metal salt and hydrogen gas.[7]

  • Corrosivity : In the presence of moisture, it may be corrosive to metals such as iron, steel, and aluminum.[7][9]

  • Solubility : It is soluble in most organic solvents and dilute nitric acid but is practically insoluble in water.[6][7]

The primary difference in chemical behavior arises from the kinetic isotope effect, which can influence the rate of reactions involving the cleavage of a C-D bond. This effect is particularly relevant in metabolic studies, where enzymatic oxidation of the fatty acid chain may be slowed at the deuterated positions.[2]

Experimental Protocols

The analysis and quantification of deuterated decanoic acid are crucial for its application in research. The following sections detail the methodologies for key experiments.

Quantification by HPLC-ESI-MS

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a rapid and sensitive method for quantifying deuterated fatty acids in biological matrices like plasma.[10]

Experimental Protocol:

  • Sample Preparation :

    • Hydrolyze the plasma sample to release free fatty acids.

    • Neutralize the sample.

    • Perform a quenching step to stop any enzymatic reactions.[10]

  • Chromatographic Separation :

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) for separating fatty acids.

    • Use an appropriate mobile phase gradient to elute the analytes.

  • Mass Spectrometric Detection :

    • Analyze the eluent using an ESI-MS system operating in negative ion mode.[10]

    • Use Single Ion Monitoring (SIM) to detect the specific m/z of the deuterated decanoic acid and its metabolites.[10]

  • Quantification :

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of the deuterated decanoic acid in the sample by comparing its peak area to the calibration curve.

experimental_workflow Figure 1: HPLC-ESI-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing hydrolysis Hydrolysis neutralization Neutralization hydrolysis->neutralization quenching Quenching neutralization->quenching hplc HPLC Separation quenching->hplc Injection ms ESI-MS Detection (Negative Ion Mode) hplc->ms quant Quantification ms->quant Data Acquisition

Caption: General workflow for the quantification of deuterated decanoic acid.

Isotopic Purity Determination by HRMS

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for the rapid characterization of the isotopic purity of deuterated compounds.[11]

Experimental Protocol:

  • Sample Preparation : Dissolve a small amount of the deuterated decanoic acid in a suitable solvent compatible with ESI-MS.

  • Direct Infusion or LC-MS : Introduce the sample into the HRMS system either by direct infusion or via an LC system.

  • Mass Spectrum Acquisition : Acquire the mass spectrum, ensuring high resolution to distinguish between the H/D isotopolog ions.[11]

  • Data Analysis :

    • Identify the ion peaks corresponding to the different isotopologs (e.g., D₀ to D₁₉).

    • Calculate the isotopic purity based on the relative abundance of the target deuterated isotopolog compared to the other isotopologs.[11] This method is advantageous due to its speed, high sensitivity, and minimal sample consumption.[11]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the positions of deuterium labeling.

Experimental Protocol:

  • Sample Preparation : Dissolve the deuterated decanoic acid in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy :

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of non-deuterated decanoic acid, confirms the locations of deuterium substitution.

    • The addition of D₂O can be used to identify the labile proton of the carboxylic acid group, which will exchange with deuterium and cause its peak to disappear from the spectrum.[12]

  • ²H (Deuterium) NMR Spectroscopy :

    • Acquire a ²H NMR spectrum to directly observe the deuterium nuclei, providing further confirmation of the labeling pattern.

  • ¹³C NMR Spectroscopy :

    • Acquire a ¹³C NMR spectrum. The signals for deuterated carbons will appear as multiplets due to C-D coupling and will be attenuated, confirming the positions of deuteration.

Applications in Research and Drug Development

Deuterated decanoic acid is a versatile tool with several important applications.

  • Metabolic Studies : It is used as a tracer to study the metabolism of fatty acids in vivo.[10] By tracking the deuterated compound and its metabolic products, researchers can elucidate metabolic pathways and fluxes. For instance, it can be used to follow the entry of the fatty acid into the citric acid cycle.[13]

  • Internal Standards : Due to its mass difference from the endogenous analog, it serves as an excellent internal standard for accurate quantification of decanoic acid in biological samples using mass spectrometry.[4][14]

  • Drug Development : Deuteration can alter the pharmacokinetic profile of a drug by slowing its metabolism, potentially leading to improved efficacy, reduced dosage, and a better safety profile.[2][15] Studying the metabolism of deuterated fatty acids provides insights that can be applied to the design of novel deuterated drugs.[2]

metabolic_pathway Figure 2: Metabolic Fate of Deuterated Decanoic Acid D_Decanoic_Acid Deuterated Decanoic Acid (d19) Beta_Oxidation β-Oxidation D_Decanoic_Acid->Beta_Oxidation D_Acetyl_CoA Deuterated Acetyl-CoA Beta_Oxidation->D_Acetyl_CoA TCA_Cycle TCA Cycle D_Acetyl_CoA->TCA_Cycle Metabolites Downstream Metabolites (e.g., Glx) TCA_Cycle->Metabolites

Caption: Simplified metabolic pathway of deuterated decanoic acid.

Synthesis Overview

The synthesis of deuterated carboxylic acids can be achieved through various methods. A common strategy involves H/D exchange reactions where protons on the carbon backbone are replaced with deuterium.

synthesis_overview Figure 3: General Synthesis Concept Carboxylic_Acid Carboxylic Acid Precursor HD_Exchange H/D Exchange Reaction Carboxylic_Acid->HD_Exchange Deuterium_Source Deuterium Source (e.g., D₂O) Deuterium_Source->HD_Exchange Catalyst Catalyst (e.g., Base, Metal) Catalyst->HD_Exchange Deuterated_Acid Deuterated Carboxylic Acid HD_Exchange->Deuterated_Acid

Caption: Conceptual overview of deuterated carboxylic acid synthesis.

Safety and Handling

Deuterated decanoic acid should be handled with the same precautions as its non-deuterated form.

  • Hazard Classifications : It may cause skin and eye irritation.[5]

  • Handling : Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling.

  • Storage : Store at room temperature in a dry, well-ventilated area, away from light, moisture, bases, and oxidizing agents.[3][8]

This guide provides a foundational understanding of the physical and chemical properties of deuterated decanoic acid. For specific applications, further consultation of detailed research literature and safety data sheets is recommended.

References

A Technical Guide to Decanoic Acid-d19 for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Decanoic acid-d19, a critical tool in modern analytical chemistry. It covers its chemical properties, commercial availability, and its primary application as an internal standard in quantitative mass spectrometry.

This compound is a deuterated form of decanoic acid (also known as capric acid), a medium-chain saturated fatty acid.[1][2] The "d19" designation signifies that 19 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[1] This isotopic labeling makes it an ideal internal standard for the precise quantification of its unlabeled counterpart, decanoic acid, in complex biological and chemical matrices.[3] Its near-identical chemical and physical properties to the analyte ensure it behaves similarly during sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of results.[4][5]

Technical Data and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for method development, solution preparation, and accurate mass spectrometry analysis.

PropertyValueReferences
CAS Number 88170-22-3[1][3][6][7][8][9][10]
Molecular Formula C₁₀HD₁₉O₂ or CD₃(CD₂)₈CO₂H[3][6][7][8][10]
Molecular Weight ~191.4 g/mol [3][6][8][10]
Isotopic Purity ≥98 atom % D; ≥99% deuterated forms[3][6]
Physical Form Solid, solid-liquid mixture, or oil[3][6][10]
Melting Point 30-32 °C (lit.)[6]
Boiling Point 268-270 °C (lit.)[6]
Storage Temperature Room temperature or -20°C[8][10]

Commercial Suppliers

This compound is available from several reputable suppliers of stable isotopes and chemical standards. Researchers can procure this compound from the following vendors, among others:

  • Sigma-Aldrich (Merck) [6]

  • Cayman Chemical [3]

  • Cambridge Isotope Laboratories, Inc. (CIL) [7][11]

  • LGC Standards [9][12]

  • MedChemExpress [13]

  • GlpBio [10]

  • Tebubio [2]

  • CymitQuimica [1]

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively corrects for sample loss during extraction and variability in instrument response, such as ion suppression.[4][5]

The following is a representative protocol for the quantification of endogenous decanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Standards and Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled decanoic acid in a suitable organic solvent (e.g., methanol or ethanol).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.[14]

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations spanning the expected range of the samples (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution to a fixed concentration that will be added to all samples, calibrators, and quality controls.[14]

2. Sample Preparation (Protein Precipitation & Extraction)

  • Pipette 100 µL of the biological sample (plasma, serum, etc.), calibration standard, or quality control into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution to each tube and vortex briefly. This "spiking" step is critical and should be done at the earliest point to ensure the IS tracks the analyte through the entire process.[14]

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[14]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.[14]

3. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[14][15]

  • Chromatographic Column: A C18 reverse-phase column is typically suitable for fatty acid analysis.[14]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is common.[14]

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition: Set a specific precursor-to-product ion transition for unlabeled decanoic acid.

    • IS Transition: Set a specific precursor-to-product ion transition for this compound.

  • Data Acquisition: Inject the reconstituted samples and acquire data. The analyte and the internal standard should ideally co-elute.[4]

4. Quantification

  • Integrate the peak areas for both the analyte and the internal standard for all samples, calibrators, and controls.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the linear regression equation from the calibration curve to determine the concentration of decanoic acid in the unknown samples based on their measured peak area ratios.

Workflow Visualization

The logical workflow for using this compound as an internal standard in a typical quantitative bioanalytical method is depicted below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Supernatant Extraction & Evaporation Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Area Integration (Analyte & IS) LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify Result Quantitative Result Quantify->Result

Caption: Workflow for quantification using a deuterated internal standard.

References

The Ubiquitous Presence of Decanoic Acid: A Technical Guide to its Natural Occurrence and Analysis in Oils and Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid with a 10-carbon chain (C10:0), is a molecule of significant interest across various scientific disciplines, from nutrition and metabolism to pharmacology. Its natural occurrence in a variety of dietary sources, particularly in certain oils and mammalian milk, makes it a relevant compound for study. This technical guide provides an in-depth overview of the natural distribution of decanoic acid, detailed methodologies for its quantification, and an exploration of its known roles in cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and investigate the multifaceted nature of decanoic acid.

Quantitative Occurrence of Decanoic Acid

Decanoic acid is found in varying concentrations across a range of natural sources. The following tables summarize the quantitative data on its presence in different oils and types of milk, providing a comparative overview for researchers.

Table 1: Decanoic Acid Content in Various Oils
Oil SourceDecanoic Acid (% of Total Fatty Acids)Reference(s)
Coconut Oil4.5 - 10.0[1]
Palm Kernel Oil2.4 - 4.0[2]
Babassu Oil2.6 - 7.0
Murumuru Butter1.3 - 2.0
Tucuma Kernel Oil1.0 - 2.5

Note: The percentages can vary depending on the specific variety, ripeness, and processing methods of the oil source.

Table 2: Decanoic Acid Content in Milk from Different Species
Milk SourceDecanoic Acid (% of Total Fatty Acids)Reference(s)
Goat Milk8.0 - 15.0[3]
Cow Milk2.0 - 5.0[3]
Sheep Milk2.5 - 4.0[3]
Human Milk1.0 - 2.5[4]
Buffalo Milk1.5 - 3.0[4]

Note: Fatty acid composition in milk is influenced by factors such as the animal's diet, lactation stage, and breed.

Experimental Protocols for Decanoic Acid Quantification

Accurate quantification of decanoic acid in complex matrices like oils and milk is crucial for research and quality control. The most common and reliable method involves lipid extraction followed by gas chromatography (GC) analysis, often coupled with mass spectrometry (MS) or flame ionization detection (FID).

Lipid Extraction from Oils and Milk

A fundamental first step is the isolation of lipids from the sample matrix. The two most widely employed methods are the Folch and Bligh & Dyer techniques.

  • Folch Method: This method utilizes a chloroform-methanol (2:1, v/v) mixture to extract lipids. The sample is homogenized with the solvent mixture, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase, containing the lipids, is then collected.

  • Bligh & Dyer Method: This technique also employs a chloroform-methanol mixture but in a different ratio (1:2, v/v) initially, followed by the addition of chloroform and water to create a biphasic system. The lipid-containing chloroform layer is at the bottom.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted triglycerides and other fatty acid-containing lipids are converted into their more volatile methyl esters. This derivatization process, known as transesterification, is typically achieved through acid- or base-catalyzed methanolysis.

  • Acid-Catalyzed Methylation: A common reagent is 1-5% sulfuric acid or hydrochloric acid in methanol. The lipid extract is heated with this reagent, typically at 60-100°C for 1-2 hours.

  • Base-Catalyzed Methylation: Reagents such as 0.5 M sodium methoxide in methanol are used. This reaction is generally faster and can be performed at room temperature.

Gas Chromatography (GC) Analysis

The resulting FAMEs are then analyzed by GC-FID or GC-MS.

  • Instrumentation: A gas chromatograph equipped with a capillary column is essential. Common stationary phases for FAME analysis include polar phases like biscyanopropyl polysiloxane or polyethylene glycol (e.g., DB-23, CP-Sil 88).

  • Operating Conditions:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at 100°C, ramp up to 240°C at a rate of 3-5°C/min, and then hold for a period.

    • Detector Temperature (FID): Typically 260-300°C.

    • Carrier Gas: Helium or hydrogen is commonly used.

  • Quantification: The concentration of decanoic acid methyl ester is determined by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid, C17:0) of a known concentration that was added to the sample before extraction.

Signaling Pathways Involving Decanoic Acid

Recent research has begun to elucidate the role of decanoic acid not just as a metabolic fuel, but also as a signaling molecule that can modulate key cellular processes.

mTORC1 Signaling Pathway

Decanoic acid has been shown to inhibit the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[5] This inhibition appears to be independent of glucose and insulin signaling pathways.

mTORC1_Pathway Decanoic_Acid Decanoic Acid mTORC1 mTORC1 Decanoic_Acid->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Decanoic acid inhibits mTORC1, impacting cell growth and autophagy.

c-Met Signaling Cascade in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), decanoic acid has been demonstrated to exert anti-tumor effects by targeting the c-Met signaling pathway.[6] It inhibits the hepatocyte growth factor (HGF)-induced activation of the c-Met receptor and its downstream signaling cascades.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream_Signaling Downstream Signaling (e.g., AKT, ERK) cMet->Downstream_Signaling Decanoic_Acid Decanoic Acid Decanoic_Acid->cMet Inhibits Activation Tumor_Growth Tumor Growth & Metastasis Downstream_Signaling->Tumor_Growth

Decanoic acid's inhibitory effect on the c-Met signaling pathway in HCC.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of decanoic acid in oil or milk samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Oil or Milk Sample Internal_Standard Add Internal Standard (e.g., C17:0) Sample->Internal_Standard Lipid_Extraction Lipid Extraction (Folch or Bligh & Dyer) Internal_Standard->Lipid_Extraction FAME_Prep FAME Preparation (Acid/Base Catalyzed) Lipid_Extraction->FAME_Prep GC_Analysis GC-FID or GC-MS Analysis FAME_Prep->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Workflow for decanoic acid quantification in oils and milk.

Conclusion

Decanoic acid is a naturally occurring fatty acid with a notable presence in specific oils and various types of milk. Its quantification is reliably achieved through established lipid extraction and gas chromatography techniques. Beyond its role as a simple energy source, emerging research highlights its potential as a signaling molecule, capable of modulating critical cellular pathways such as mTORC1 and c-Met. This guide provides a foundational resource for scientists and researchers, offering both the quantitative context and the methodological framework necessary to further investigate the biological significance of decanoic acid. As our understanding of the intricate roles of fatty acids in health and disease continues to expand, decanoic acid will undoubtedly remain a molecule of considerable scientific interest.

References

An In-depth Technical Guide to the Solubility and Stability of Decanoic Acid-d19 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Decanoic acid-d19, a deuterated form of decanoic acid, in various organic solvents. This information is critical for its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as well as in metabolic research and drug development.[1][2]

Core Concepts: Solubility and Stability

This compound, also known as capric acid-d19, is a medium-chain fatty acid where 19 hydrogen atoms have been replaced by deuterium.[3] This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry, as it is chemically identical to its non-deuterated counterpart but easily distinguishable by its mass.[4] The accuracy of experimental results hinges on the precise knowledge of its solubility and stability in the solvents used for sample preparation and analysis.

Solubility Profile

This compound is generally soluble in organic solvents, with limited solubility in water.[3] The polarity of the solvent plays a significant role in its solubility. As a fatty acid, its solubility decreases in more polar solvents. The following tables summarize the available quantitative and qualitative solubility data for this compound and its non-deuterated analogue, which is expected to have very similar solubility characteristics.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)25Not Specified
Dimethyl sulfoxide (DMSO)10Not Specified
Ethanol25Not Specified
Ethanol:PBS (pH 7.2) (1:1)0.5Not Specified

Data sourced from product information sheets.[5][6]

Table 2: Qualitative and Semi-Quantitative Solubility of Decanoic Acid (Non-Deuterated)

SolventSolubilityTemperature (°C)
Tetrahydrofuran (THF)Soluble (>10 mg/mL)~20
EthanolSoluble (>10 mg/mL)~20
AcetonitrileSoluble (>10 mg/mL)~20
Acetonitrile106 g/kg0
Acetonitrile174 g/kg10
Acetonitrile398 g/kg20

The qualitative data indicates that at least 10 mg of the fatty acid dissolves in 1 mL of the solvent at room temperature.[7] Quantitative data for acetonitrile is for the non-deuterated form and is presented as g of solute per kg of solvent.[8]

Stability and Storage

This compound is stable under recommended storage conditions.[9] However, its stability can be compromised by improper handling and storage.

Table 3: Stability and Storage Recommendations for this compound

ConditionRecommendation
Storage Temperature (Neat) Room temperature, away from light and moisture.[10]
Storage Temperature (in Solution) -20°C for up to 1 month; -80°C for up to 6 months.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[9]
Handling Precautions Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.[9]

To prevent degradation, it is crucial to use freshly prepared solutions and avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Solubility Determination: The Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, clear container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is typically used for this purpose.

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as GC-MS or LC-MS, with a pre-established calibration curve.

Protocol for Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in an organic solvent over time and under different conditions.

  • Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

  • Aliquoting: Distribute the stock solution into multiple sealed vials to avoid contamination and solvent evaporation.

  • Storage Conditions: Store the vials under various conditions, such as different temperatures (e.g., room temperature, 4°C, -20°C) and light exposures (e.g., protected from light, exposed to ambient light).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Quantification: Analyze the concentration of this compound remaining in the solution using a validated analytical method (e.g., LC-MS). The results are often compared to the initial concentration at time zero.

  • Degradant Identification: Chromatographic techniques can also be used to identify and quantify any degradation products that may have formed.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand to separate solid from solution B->C D Extract aliquot of saturated supernatant C->D E Quantify concentration (e.g., LC-MS) D->E

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Assessment_Workflow cluster_setup Setup cluster_storage Storage cluster_analysis Time-Point Analysis A Prepare stock solution of This compound B Aliquot into multiple vials A->B C Store under various conditions (temperature, light) B->C D Retrieve vials at specified time intervals C->D Time E Quantify remaining This compound D->E F Identify degradation products E->F

Caption: Workflow for Stability Assessment of this compound in Solution.

Application in Analytical Methods

This compound is frequently used as an internal standard in the extraction and analysis of fatty acids from complex biological samples. The following diagram illustrates a typical workflow for untargeted metabolomics where this compound would be utilized.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Biological Sample (e.g., plasma, tissue) B Add extraction solvent containing This compound (Internal Standard) A->B C Vortex and incubate on ice B->C D Centrifuge for protein precipitation C->D E Collect supernatant containing metabolites and internal standard D->E F Dry under Nitrogen E->F G Reconstitute in appropriate solvent F->G H Inject into UHPLC-MS/MS system G->H I Quantify endogenous metabolites relative to this compound H->I

Caption: Use of this compound in a Metabolomics Experimental Workflow.[11]

References

A Comprehensive Technical Guide to Decanoic Acid-d19: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety, handling, and key experimental considerations for decanoic acid-d19. It is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who utilize this deuterated fatty acid in their work. The information is presented to ensure safe laboratory practices and to facilitate its effective application in metabolic research and beyond.

Chemical and Physical Properties

This compound, also known as capric acid-d19, is a deuterated form of the saturated fatty acid decanoic acid.[1][2] The "d19" designation signifies that 19 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes it a valuable tool in various analytical and metabolic studies, particularly in mass spectrometry-based applications for lipidomics and metabolomics.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 88170-22-3[4][5]
Synonyms Capric Acid-d19, Decylic Acid-d19, FA 10:0-d19[4]
Molecular Formula CD₃(CD₂)₈COOH[2][5]
Molecular Weight 191.38 g/mol [2][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical Form Solid[5]
Melting Point 30-32 °C[5]
Boiling Point 268-270 °C[5]
Density 0.991 g/mL at 25 °C[5]
Flash Point 110.00 °C (closed cup)[5]
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol.[6] Limited solubility in water.[1]
Isotopic Purity ≥98 atom % D[5]
Chemical Purity ≥98%[2][5]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2][4]

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[4]
Eye Irritation2AH319: Causes serious eye irritation[4]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[4]
Hazardous to the aquatic environment, long-term hazardChronic 3H412: Harmful to aquatic life with long lasting effects[4]

Signal Word: Warning[2][5]

Toxicological Data

The toxicological profile of this compound is largely based on the data for its non-deuterated counterpart, decanoic acid.

Table 4: Acute Toxicity Data for Decanoic Acid

Route of ExposureSpeciesLD50/LC50 Value
OralRat>10 g/kg[4]
DermalRabbit>5000 mg/kg[7]
IntravenousMouse129 mg/kg[8]
  • Sensitization: No sensitizing effects are known.[4]

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC or NTP.[4]

  • Reproductive Toxicity: Not known to cause reproductive or developmental toxicity.[4]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial for the safe use of this compound in a laboratory setting.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[9]

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.[10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA-approved respirator.[10]

General Hygiene Practices
  • Wash hands thoroughly after handling the compound.[10]

  • Avoid eating, drinking, or smoking in the laboratory.

  • Keep the container tightly closed when not in use.[4]

Safe Handling Workflow

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] The recommended storage temperature is room temperature, away from light and moisture.[2]

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.[7][9]

  • Stability: The compound is stable for at least 5 years when stored properly.[11]

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency procedures:

Table 5: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8][10]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[10]
Accidental Release Measures
  • Small Spills: Absorb with an inert material such as sand, diatomite, or universal binders and place in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area and prevent the spill from entering drains or waterways.[12] Dike the spilled material and collect it for disposal.[12]

  • Environmental Precautions: Inform the relevant authorities if the product has entered a watercourse or sewage system.[4]

Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or a water spray to extinguish a fire.[8] A solid water stream may be ineffective.[4]

  • Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.[7][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Experimental Protocols and Applications

This compound is primarily used as an internal standard or tracer in metabolic research, particularly in studies involving lipid metabolism.[1][2] Its deuterated nature allows for its differentiation from endogenous decanoic acid in mass spectrometry analysis.

General Experimental Workflow for using this compound as an Internal Standard

The following is a generalized workflow for using this compound as an internal standard in a lipidomics experiment. The exact concentrations and volumes will need to be optimized for the specific application.

Internal Standard Workflow
Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not detailed, as a medium-chain fatty acid, its non-deuterated counterpart, decanoic acid, is known to be involved in various metabolic and signaling pathways. Decanoic acid can be metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. It has also been shown to have effects on various cellular processes. The deuterated form is a valuable tool for tracing its metabolism and potential influence on these pathways.

Metabolic Pathway

Disposal Considerations

  • Waste Disposal: Dispose of this material and its container in accordance with local, regional, national, and international regulations.[4] It should not be disposed of with household garbage or allowed to enter the sewage system.[4]

This technical guide provides a foundation for the safe and effective use of this compound in research and development. It is imperative that all users familiarize themselves with the complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Distinguishing Decanoic Acid from its Deuterated Isotope: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key differences between decanoic acid and its stable isotope-labeled counterpart, decanoic acid-d19. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. We will delve into their distinct physical and chemical properties, outline detailed experimental protocols for their use, and visualize their roles in significant cellular signaling pathways.

Core Distinctions and Physicochemical Properties

Decanoic acid, a ten-carbon saturated fatty acid, and its deuterated form, this compound, are chemically similar, yet their subtle structural difference—the replacement of 19 hydrogen atoms with deuterium—imparts unique characteristics that are pivotal for a range of scientific applications. The primary distinction lies in their mass, a property leveraged extensively in mass spectrometry-based analytical techniques.

The "d19" designation in this compound signifies that 19 of the 20 hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling results in a significant mass shift, making it an ideal internal standard for the precise quantification of natural decanoic acid in complex biological matrices.[1][2]

Below is a summary of their key physicochemical properties:

PropertyDecanoic AcidThis compound
Chemical Formula C₁₀H₂₀O₂C₁₀HD₁₉O₂
Molecular Weight 172.26 g/mol 191.38 g/mol [3][4]
Melting Point 31.5 °C30-32 °C
Boiling Point 268-270 °C268-270 °C
Density 0.893 g/mL at 25 °C~0.991 g/mL at 25 °C
Solubility Poorly soluble in water; soluble in organic solvents.Soluble in organic solvents such as DMF, DMSO, and ethanol.[5]
Appearance White crystalline solidSolid

Experimental Protocols: Quantification of Decanoic Acid

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of decanoic acid in biological samples.

Experimental Workflow for Fatty Acid Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Analysis LC-MS or GC-MS Analysis Extract->Analysis Derivatize->Analysis Quantify Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantify Result Concentration of Decanoic Acid Quantify->Result G Decanoic_Acid Decanoic Acid mTORC1 mTORC1 Decanoic_Acid->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy G Decanoic_Acid Decanoic Acid cMet c-Met Receptor Decanoic_Acid->cMet Inhibits Phosphorylation PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK MAPK Pathway cMet->MAPK Tumor_Growth Tumor Growth & Proliferation PI3K_Akt->Tumor_Growth Metastasis Metastasis PI3K_Akt->Metastasis MAPK->Tumor_Growth MAPK->Metastasis G Decanoic_Acid Decanoic Acid PPARG PPARγ Decanoic_Acid->PPARG Binds & Activates Gene_Expression Target Gene Expression PPARG->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Regulation of Glucose Homeostasis Gene_Expression->Glucose_Homeostasis

References

A Technical Guide to the Applications of Deuterated Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Standard Fatty Acid

Deuterated fatty acids are stable isotope-labeled lipids in which one or more hydrogen atoms have been replaced by deuterium, a non-radioactive, heavy isotope of hydrogen. This seemingly simple substitution has profound implications for metabolic research, unlocking two powerful and distinct applications.

First, their increased mass allows them to be used as tracers to meticulously track the absorption, distribution, and metabolic fate of fatty acids through complex biological pathways without the need for radioactive materials. Using techniques like mass spectrometry, researchers can follow these labeled molecules as they are incorporated into complex lipids, catabolized via beta-oxidation, or transformed by elongation and desaturation enzymes.

Second, and perhaps more therapeutically significant, the strategic placement of deuterium can dramatically alter the chemical reactivity of a fatty acid. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is particularly impactful in polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidative damage. By reinforcing the specific sites on PUFAs that are prone to attack by reactive oxygen species (ROS), deuteration can effectively halt the destructive chain reaction of lipid peroxidation. This has positioned deuterated PUFAs (D-PUFAs) as a novel class of therapeutic agents for a host of diseases underpinned by oxidative stress.

This guide provides an in-depth overview of these core applications, summarizing key quantitative findings, detailing experimental methodologies, and visualizing the underlying biochemical pathways and workflows.

Core Mechanism: Halting Destructive Lipid Peroxidation

Lipid peroxidation (LPO) is a process where oxidants like ROS attack lipids, leading to a self-propagating chain reaction that damages cell membranes and generates toxic byproducts. PUFAs are especially vulnerable due to their bis-allylic hydrogen atoms—hydrogens located on a carbon between two double bonds. These C-H bonds are relatively weak and are the primary targets for ROS-initiated hydrogen abstraction, the rate-limiting step of LPO.

Deuteration leverages the kinetic isotope effect to prevent this initial step. Replacing the vulnerable bis-allylic hydrogens with deuterium creates stronger C-D bonds. This increased bond strength makes it significantly more difficult for ROS to abstract an atom, thereby quenching the LPO chain reaction before it can begin. This non-antioxidant-based mechanism protects membranes from damage and reduces the formation of cytotoxic products.

G Mechanism of D-PUFA Mediated Inhibition of Lipid Peroxidation cluster_pathway Mechanism of D-PUFA Mediated Inhibition of Lipid Peroxidation PUFA PUFA (in membrane) H_Abstraction Hydrogen Abstraction (Rate-Limiting Step) PUFA->H_Abstraction ROS Reactive Oxygen Species (ROS) ROS->H_Abstraction Lipid_Radical Lipid Radical (L•) H_Abstraction->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical O2 Oxygen (O2) O2->Peroxyl_Radical Propagation Chain Reaction (Propagation) Peroxyl_Radical->Propagation Propagation->PUFA Attacks another PUFA LPO_Products Lipid Peroxidation Products (e.g., MDA, 4-HNE) Propagation->LPO_Products Cell_Damage Membrane Damage & Cell Death LPO_Products->Cell_Damage DPUFA D-PUFA (Deuterium at bis-allylic site) Inhibition Inhibition via Kinetic Isotope Effect Inhibition->H_Abstraction Blocks Step

Caption: D-PUFAs inhibit the rate-limiting hydrogen abstraction step of lipid peroxidation.

Applications in Disease Research and Therapy

The ability of D-PUFAs to mitigate lipid peroxidation makes them promising therapeutic candidates for diseases characterized by high levels of oxidative stress.

Neurodegenerative Diseases

The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition.

  • Alzheimer's Disease (AD): In a mouse model of AD (APP/PS1), a D-PUFA diet was shown to reduce brain concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes) and lower the levels of amyloid β-peptides (Aβ40 and Aβ38) in the hippocampus. In another model of sporadic AD, D-PUFA treatment markedly decreased F2-isoprostanes by ~55% in the cortex and hippocampus and improved cognitive performance.

  • Parkinson's Disease: Research has shown that D-PUFAs can protect dopaminergic neurons from degeneration in experimental models.

  • Friedreich's Ataxia (FA): D-PUFAs are currently in human clinical trials for FA, a nervous system disorder where oxidative stress plays a key role.

Cardiovascular and Metabolic Diseases

Oxidative modification of lipoproteins is a critical event in the development of atherosclerosis.

  • Atherosclerosis: In APOE*3-Leiden.CETP mice, a model for human-like lipoprotein metabolism, D-PUFA treatment reduced atherosclerotic lesion area formation by 26%.

  • Hypercholesterolemia and Adiposity: The same study found that D-PUFAs reduced plasma total cholesterol by approximately 25% and hepatic cholesterol content by 21%. Furthermore, D-PUFA-treated mice showed a 54% reduction in body weight gain and an 87% decrease in body fat mass gain compared to controls.

Ocular Diseases

Oxidative stress is implicated in the pathogenesis of retinal diseases like age-related macular degeneration (AMD) and glaucoma.

  • In a mouse model of iron-induced retinal degeneration, orally administered deuterated docosahexaenoic acid (D-DHA) provided nearly complete protection against retinal degeneration.

  • In ocular fibroblasts derived from glaucoma patients, D-PUFAs provided enhanced rescue from chemically-induced lipid peroxidation.

Role in Ferroptosis Signaling

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The accumulation of lipid hydroperoxides on membrane phospholipids, particularly those containing polyunsaturated fatty acyl tails, is a key initiating event.

  • Mechanism: Key enzymes like ACSL4 and LPCAT3 are responsible for incorporating PUFAs into membrane phospholipids, creating the substrates for peroxidation. Lipoxygenases (LOXs) then oxidize these PUFA-phospholipids, leading to membrane damage and cell death. The canonical defense against ferroptosis is the enzyme GPX4, which reduces lipid peroxides.

  • D-PUFA Intervention: By preventing the initial peroxidation of PUFAs, D-PUFAs effectively remove the lethal substrate that drives ferroptosis. This has been demonstrated in models where D-PUFAs prevent cell death induced by ferroptosis inducers like erastin and RSL3.

G Ferroptosis Signaling and D-PUFA Intervention PUFA PUFAs (e.g., Arachidonic Acid) ACSL4 ACSL4 / LPCAT3 PUFA->ACSL4 PUFA_PL PUFA-Phospholipids (PUFA-PE) ACSL4->PUFA_PL Incorporation into membrane LOX Lipoxygenases (LOX) PUFA_PL->LOX LPO Lipid Peroxidation LOX->LPO Ferroptosis Ferroptosis (Cell Death) LPO->Ferroptosis GPX4 GPX4 LPO->GPX4 Reduces GPX4->LPO Lipid_Alcohol Lipid Alcohols (Non-toxic) GPX4->Lipid_Alcohol GSH GSH GSH->GPX4 DPUFA D-PUFAs Inhibition->LPO Prevents Substrate Formation

Caption: D-PUFAs prevent the formation of lipid peroxides, the key drivers of ferroptosis.

Quantitative Data Summary

The effects of D-PUFA treatment have been quantified across various preclinical models. The table below summarizes key findings.

Parameter MeasuredAnimal ModelTreatment DetailsResultCitation
Atherosclerosis & Metabolism
Atherosclerotic Lesion AreaAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks-26% reduction vs. H-PUFA control
Plasma Total CholesterolAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks~ -25% reduction vs. H-PUFA control
Hepatic Cholesterol ContentAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks-21% reduction vs. H-PUFA control
Body Weight GainAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks-54% reduction vs. H-PUFA control
Body Fat Mass GainAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks-87% reduction vs. H-PUFA control
Lipid Peroxidation Markers
Hepatic & Plasma F2-isoprostanesAPOE3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks~ -80% reduction vs. H-PUFA control
Prostaglandin F2αAPOE*3-Leiden.CETP Mice1.2% (w/w) D-PUFA diet for 16 weeks~ -40% reduction vs. H-PUFA control
Brain F2-isoprostanesAldh2-/- Mice (AD model)D-PUFA diet for 18 weeks~ -55% reduction vs. H-PUFA control
Brain Prostaglandin F2αAldh2-/- Mice (AD model)D-PUFA diet for 18 weeks-20-25% reduction vs. H-PUFA control
Neurodegeneration
Hippocampal Aβ40 & Aβ38APP/PS1 Mice (AD model)D-PUFA diet for 5 monthsSignificant reduction vs. H-PUFA control

Application as Metabolic Tracers

Beyond their therapeutic potential, deuterated fatty acids are invaluable tools for quantitative metabolic flux analysis. By introducing a known quantity of a deuterated fatty acid into a biological system, researchers can trace its journey and quantify the activity of various metabolic pathways.

  • Tracing Pathways: This method allows for the measurement of fatty acid uptake, storage in lipid droplets, incorporation into phospholipids, catabolism through β-oxidation, and conversion through elongation and desaturation pathways.

  • Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used. These methods can separate and quantify both the deuterated tracer and its downstream metabolites, distinguishing them from the endogenous, non-labeled pool of fatty acids based on their mass difference.

  • Advantages: This stable isotope approach is safe for human studies, unlike radioactive tracers, and allows for the simultaneous comparison of two different fatty acid isomers by using distinct deuteration patterns.

Experimental Protocols

The following sections provide a synthesized, detailed methodology for a typical preclinical study investigating the metabolic fate and therapeutic efficacy of a deuterated fatty acid.

In Vivo Administration (Mouse Model)

This protocol describes the oral administration of a deuterated fatty acid to mice.

  • Preparation of Dosing Solution: Dissolve the deuterated fatty acid (e.g., D-linoleic acid) in a suitable vehicle such as corn oil to a target concentration (e.g., 150 mg/kg body weight). Ensure homogeneity by vortexing.

  • Animal Handling: Fast mice for 4-6 hours prior to dosing to ensure consistent gastric emptying.

  • Administration: Administer the prepared solution (typically 100-200 µL for an adult mouse) via oral gavage using a proper gavage needle.

Sample Collection and Lipid Extraction

This protocol outlines the collection of tissues and subsequent extraction of lipids.

  • Tissue Collection: At predetermined time points post-administration, euthanize the animals and harvest tissues of interest (e.g., liver, brain, plasma). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Homogenization: Weigh a portion of frozen tissue (50-100 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Add a 0.9% NaCl solution to the homogenate to induce phase separation. Centrifuge the mixture to separate the lower organic phase (containing lipids) from the upper aqueous phase.

  • Drying and Reconstitution: Carefully collect the lower organic phase. Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for subsequent analysis.

Derivatization for GC-MS Analysis

To analyze fatty acids by GC-MS, they must first be converted into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

  • Transesterification (for FAMEs): To the dried lipid extract, add a solution of 2% sulfuric acid in methanol. Incubate the mixture at 50°C for 2 hours.

  • Extraction of FAMEs: Add hexane and water to the reaction mixture and vortex. The FAMEs will partition into the upper hexane layer.

  • Final Preparation: Collect the hexane layer, dry it under nitrogen, and reconstitute in a small volume of hexane for GC-MS injection.

Mass Spectrometry Analysis

GC-MS or LC-MS is used to identify and quantify the deuterated fatty acids and their metabolites.

  • GC-MS: Ideal for analyzing volatile FAMEs. It provides excellent chromatographic separation of different fatty acid species. The mass spectrometer detects molecules based on their mass-to-charge ratio, allowing for clear differentiation between endogenous fatty acids and their heavier deuterated isotopologues.

  • LC-MS: Suitable for the analysis of intact, non-volatile complex lipids (e.g., phospholipids, triglycerides). This allows for determining which complex lipids have incorporated the deuterated fatty acyl chains.

G General Experimental Workflow for D-PUFA Analysis Admin 1. D-PUFA Administration (e.g., Oral Gavage) Collect 2. Sample Collection (Plasma, Tissues) Admin->Collect Extract 3. Total Lipid Extraction (e.g., Chloroform/Methanol) Collect->Extract Deriv 4. Derivatization (e.g., to FAMEs for GC-MS) Extract->Deriv Analyze 5. Mass Spectrometry (GC-MS or LC-MS) Deriv->Analyze Data 6. Data Analysis (Quantification of Deuterated Species) Analyze->Data

Caption: A typical workflow for in vivo studies using deuterated fatty acids.

Conclusion

Deuterated fatty acids represent a versatile and powerful tool in the arsenal of metabolic researchers. As stable isotope tracers, they enable the precise and safe quantification of metabolic fluxes in vivo, providing critical insights into the dynamics of lipid metabolism. As therapeutic agents, their ability to inhibit lipid peroxidation via the kinetic isotope effect offers a novel, non-antioxidant-based strategy to combat a wide array of pathologies driven by oxidative stress, from neurodegeneration to cardiovascular disease. The ongoing clinical trials and expanding preclinical evidence underscore the significant potential of D-PUFAs to translate from fundamental research tools into impactful clinical therapies.

Methodological & Application

Application Note: High-Throughput Quantification of Decanoic Acid in Human Plasma Using Decanoic acid-d19 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of decanoic acid in human plasma. Decanoic acid, a medium-chain fatty acid, is of increasing interest in various physiological and pathological studies. To ensure accuracy and precision, a stable isotope-labeled internal standard, Decanoic acid-d19, is employed. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for decanoic acid quantification.

Introduction

Decanoic acid, also known as capric acid, is a saturated medium-chain fatty acid found in various natural sources and is involved in numerous metabolic processes. Accurate measurement of its concentration in biological matrices like plasma is crucial for clinical and research applications, including studies on lipid metabolism, neurological disorders, and pharmacokinetics of medium-chain triglyceride-based therapies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.[1] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of decanoic acid in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Decanoic acid (≥98% purity)

  • This compound (≥98% isotopic purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepared by dissolving decanoic acid and this compound in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the primary stock solutions with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution in methanol.

Sample Preparation

A protein precipitation method was employed for the extraction of decanoic acid from human plasma.

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Decanoic acid171.1127.115
This compound190.3145.215

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of decanoic acid in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by correcting for matrix effects and variations in sample processing.

Data Presentation

The following table summarizes the typical validation parameters for this method.

ParameterResult
Linear Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Recovery) 90 - 110%
Matrix Effect Compensated by the internal standard

These values are representative and may vary depending on the instrumentation and laboratory conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Prepare a series of working standard solutions of decanoic acid in methanol:water (1:1, v/v) at concentrations ranging from 100 ng/mL to 50,000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) in pooled human plasma.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Protocol 2: Data Analysis
  • Integrate the peak areas for both decanoic acid and this compound for all standards, QCs, and samples.

  • Calculate the peak area ratio of decanoic acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x² weighting.

  • Determine the concentration of decanoic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 50 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Experimental workflow for the quantification of decanoic acid.

signaling_pathway Analyte Decanoic Acid (in plasma) Extraction Protein Precipitation Analyte->Extraction IS This compound (spiked) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship of internal standard use.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of decanoic acid in human plasma. The use of this compound as an internal standard is critical for achieving accurate and precise results, making this method well-suited for both research and clinical applications.

References

Protocol for Decanoic acid-d19 in GC-MS fatty acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of Fatty Acids in Biological Samples using Decanoic acid-d19 by GC-MS

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids in complex biological matrices.[1][2] Due to their inherent polarity and low volatility, free fatty acids are challenging to analyze directly, often resulting in poor chromatographic peak shape and inaccurate results.[1] To overcome these issues, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][3]

For highly accurate and precise quantification, the stable isotope dilution method is the gold standard.[4][5] This technique involves the addition of a known quantity of a stable isotope-labeled compound, such as this compound, as an internal standard at the beginning of the sample preparation process.[5][6] This approach effectively corrects for the loss of analyte during sample extraction, purification, and derivatization, as well as for variations in instrument response, ensuring high-quality quantitative data.[7][8][9]

This application note provides a detailed protocol for the quantification of fatty acids in biological samples using this compound as an internal standard, followed by GC-MS analysis of the resulting FAMEs.

Experimental Protocols

Principle

A precise amount of this compound internal standard is spiked into a biological sample. The total lipids, including the internal standard, are then extracted. Subsequently, the carboxyl groups of all fatty acids are derivatized to form volatile FAMEs. The FAMEs are separated and detected by GC-MS, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][10] Quantification is achieved by calculating the peak area ratio of the target fatty acid to the this compound internal standard and comparing it against a calibration curve.[5][11]

Materials and Reagents
  • Solvents: HPLC-grade Methanol, Chloroform, Hexane, Isooctane.

  • Internal Standard: this compound solution in a suitable solvent (e.g., ethanol) at a certified concentration.

  • Derivatization Reagent: 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).[1]

  • Other Reagents: Sodium Chloride (NaCl) solution (0.9%), Anhydrous Sodium Sulfate (Na₂SO₄), Nitrogen gas (high purity).

  • Glassware: Pyrex glass tubes with PTFE-lined screw caps, pipettes, autosampler vials with inserts.

Step 1: Sample Preparation and Internal Standard Spiking
  • Place the biological sample (e.g., 50 µL of plasma, or a specific mass of tissue homogenate) into a glass tube.

  • Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be within the range of the calibration curve.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

Step 2: Total Lipid Extraction (Modified Folch Method)
  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.[12]

  • Vortex vigorously for 2 minutes to ensure complete extraction of lipids into the organic phase.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.

  • Vortex for another minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.[13]

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids completely under a gentle stream of nitrogen gas.[14]

Step 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.

  • Tightly cap the tube and heat it in a heating block or water bath at 60-80°C for 10-20 minutes.[1] This reaction converts the fatty acids to their corresponding methyl esters.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs.

  • Vortex thoroughly for 1 minute to ensure the FAMEs partition into the hexane layer.

  • Centrifuge at a low speed to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[12]

  • Transfer the final extract into a GC-MS autosampler vial for analysis.

Step 4: GC-MS Instrumental Analysis

The analysis is performed on a GC-MS system equipped with a capillary column suitable for FAME separation.

ParameterRecommended Setting
GC System Agilent 7890 Series or equivalent
Injector Split/Splitless, 250°C, Split ratio 10:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min[15]
Column Highly polar biscyanopropyl (e.g., Rt-2560, 100m x 0.25mm, 0.2µm) or PEG (e.g., Omegawax) phase[3][15]
Oven Program Initial: 70°C, hold 2 min; Ramp: 5°C/min to 240°C; Hold: 5 min[15]
MS System Agilent 5975/5977 MSD or equivalent
Transfer Line 240°C[15]
Ion Source Electron Ionization (EI), 70 eV, 230°C[15]
Acquisition Mode Selected Ion Monitoring (SIM)[10]
Monitored Ions Target specific ions for each FAME. For FAMEs, characteristic ions include m/z 74 and 87.[16] For this compound methyl ester, monitor the molecular ion and key fragments, accounting for the mass shift from the deuterium labels.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the this compound internal standard. Process these standards using the same extraction and derivatization protocol.

  • Ratio Calculation: For each standard and sample, integrate the peak areas for each target fatty acid and the internal standard. Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.[5] The concentration of each fatty acid in the unknown samples is then calculated from its measured peak area ratio using the calibration curve equation.

Data Presentation

The performance of the method is validated by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and accuracy. The results below are representative of typical performance for a validated stable isotope dilution GC-MS method.

Fatty AcidLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
Myristic Acid (C14:0)> 0.9980.050.1595 - 105%
Palmitic Acid (C16:0)> 0.9990.040.1298 - 103%
Stearic Acid (C18:0)> 0.9990.040.1297 - 104%
Oleic Acid (C18:1)> 0.9980.060.1896 - 106%
Linoleic Acid (C18:2)> 0.9970.080.2594 - 108%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of This compound Sample->Spike Extract Total Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry1 Evaporate Solvent (Under Nitrogen) Extract->Dry1 Deriv Add BF3-Methanol & Heat (60-80°C) Dry1->Deriv ExtractFAME Extract FAMEs (Hexane) Deriv->ExtractFAME Dry2 Collect & Dry Hexane Layer ExtractFAME->Dry2 GCMS GC-MS Analysis (SIM Mode) Dry2->GCMS Data Data Processing (Peak Area Ratio) GCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant G cluster_beta Decanoic Decanoic Acid (C10:0) Activation Activation to Decanoyl-CoA Decanoic->Activation Mitochondria Mitochondrial Matrix Activation->Mitochondria BetaOx β-Oxidation Cycle Mitochondria->BetaOx AcetylCoA Acetyl-CoA (x5) BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Decanoic Acid-d19: A Robust Internal Standard for Quantitative Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Decanoic acid-d19 (D19-decanoic acid) is a deuterated form of the saturated medium-chain fatty acid, decanoic acid. Its stability and mass shift from the endogenous form make it an ideal internal standard for quantitative analysis in lipidomics. By spiking D19-decanoic acid into a biological sample at a known concentration, variations in sample preparation and instrument response can be normalized, allowing for accurate and precise quantification of endogenous decanoic acid and other medium-chain fatty acids.

These application notes provide detailed protocols for the use of D19-decanoic acid as an internal standard in quantitative lipidomics workflows, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications:

  • Metabolic Studies: Quantifying changes in medium-chain fatty acid levels in response to dietary interventions, drug treatments, or disease states.

  • Drug Development: Assessing the impact of therapeutic candidates on fatty acid metabolism.

  • Biomarker Discovery: Identifying and quantifying potential medium-chain fatty acid biomarkers for various diseases.

  • Clinical Research: Investigating the role of medium-chain fatty acids in metabolic disorders such as diabetes and obesity.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol describes a general method for the extraction of total fatty acids from various biological samples, including plasma, serum, cells, and tissues.

Materials:

  • Biological sample

  • This compound internal standard solution (e.g., 1 mg/mL in ethanol)

  • Methanol (LC-MS grade)

  • Chloroform (or Dichloromethane)

  • 0.9% NaCl solution (or Phosphate-Buffered Saline - PBS)

  • Nitrogen gas stream

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Aliquoting: In a glass centrifuge tube, add a precise volume or weight of the biological sample (e.g., 50 µL of plasma, 1x10^6 cells, or 10 mg of tissue).

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The amount should be chosen to be within the linear range of the analytical method.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent derivatization or direct analysis (e.g., 100 µL of methanol for LC-MS or hexane for GC-MS).

Derivatization for GC-MS Analysis (Fatty Acid Methyl Esters - FAMEs)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • BF3-Methanol (14% Boron Trifluoride in Methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of BF3-Methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Analytical Methods

a) GC-MS Analysis of FAMEs

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

      • SIM Ions for Decanoic Acid Methyl Ester: m/z 87, 143, 186.

      • SIM Ions for this compound Methyl Ester: m/z 90, 152, 205.

b) LC-MS/MS Analysis of Free Fatty Acids

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the fatty acids of interest (e.g., start with 30% B, ramp to 100% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for Decanoic Acid: Precursor ion (m/z 171.1) -> Product ion (e.g., m/z 171.1 or a characteristic fragment).

      • MRM Transition for this compound: Precursor ion (m/z 190.3) -> Product ion (e.g., m/z 190.3 or a characteristic fragment).

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is a template for presenting such data.

Table 1: Quantification of Decanoic Acid in Human Plasma Samples using this compound as an Internal Standard.

Sample IDPeak Area (Decanoic Acid)Peak Area (this compound)Response Ratio (Analyte/IS)Concentration (µg/mL)
Control 115,23425,1020.6071.21
Control 214,89024,9800.5961.19
Control 315,56725,3210.6151.23
Treated 122,85125,0550.9121.82
Treated 223,10025,2100.9161.83
Treated 322,54324,9950.9021.80

Note: This is a representative data table. Actual values will vary depending on the experimental conditions and sample matrix.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The overall experimental workflow for the quantitative analysis of decanoic acid using this compound as an internal standard is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for quantitative lipidomics.

Decanoic Acid Signaling Pathways

Decanoic acid is not only a metabolic fuel but also a signaling molecule that can influence cellular processes. Two key pathways affected by decanoic acid are the mTORC1 and PPARγ signaling pathways.

1. Decanoic Acid and the mTORC1 Signaling Pathway

Decanoic acid has been shown to inhibit the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism.

G Decanoic_Acid Decanoic Acid mTORC1 mTORC1 Decanoic_Acid->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis

Caption: Decanoic acid inhibits the mTORC1 signaling pathway.

2. Decanoic Acid and the PPARγ Signaling Pathway

Decanoic acid can act as a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and adipogenesis.[2]

G Decanoic_Acid Decanoic Acid PPARg PPARγ Decanoic_Acid->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Adipogenesis) PPRE->Gene_Expression

Caption: Decanoic acid activates the PPARγ signaling pathway.

References

Application of Decanoic Acid-d19 in Stable Isotope Tracing Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoic acid-d19, the deuterated form of the medium-chain fatty acid capric acid, serves as a powerful tool in metabolic research. Its primary application lies in stable isotope tracing studies, where the deuterium-labeled molecules are used to track the metabolic fate of decanoic acid in biological systems. This document provides detailed application notes and protocols for the utilization of this compound, focusing on its established role as an internal standard and its potential application as a metabolic tracer.

Application as an Internal Standard for Decanoic Acid Quantification

The most common application of this compound is as an internal standard for the accurate quantification of endogenous decanoic acid in various biological matrices using mass spectrometry (GC-MS or LC-MS).[1] The deuterated standard is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability in the mass spectrometer.

Quantitative Data Summary

The following table summarizes the key properties of this compound relevant to its use as an internal standard.

PropertyValueReference
Chemical FormulaC₁₀HD₁₉O₂[1]
Molecular Weight191.38 g/mol [1]
Deuterium Incorporation≥98%[1]
Common Analytical PlatformsGC-MS, LC-MS/MS[1]
Experimental Protocol: Quantification of Decanoic Acid in Plasma

This protocol outlines the steps for using this compound as an internal standard to quantify decanoic acid in a plasma sample.

Materials:

  • Plasma sample

  • This compound internal standard solution (concentration accurately known)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 100 µL of the plasma sample.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

    • Add 1 mL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

    • Add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Add 0.75 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

    • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

    • Separate the fatty acids using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using a mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

      • MRM Transition for Decanoic Acid: Precursor ion (m/z 171.1) → Product ion (e.g., m/z 171.1 or a characteristic fragment).

      • MRM Transition for this compound: Precursor ion (m/z 190.3) → Product ion (e.g., m/z 190.3 or a characteristic fragment).

  • Data Analysis:

    • Integrate the peak areas for both the endogenous decanoic acid and the this compound internal standard.

    • Calculate the ratio of the peak area of decanoic acid to the peak area of this compound.

    • Quantify the concentration of decanoic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled decanoic acid and a constant amount of the internal standard.

Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Extract Lipid Extraction (Methanol/Chloroform) Spike->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Standard Curve Ratio->Quantify

Caption: Workflow for quantifying decanoic acid using this compound as an internal standard.

Application as a Metabolic Tracer (Hypothetical)

While less documented in readily available literature, this compound can theoretically be used as a tracer to investigate the metabolic fate of decanoic acid. This involves introducing the labeled fatty acid into a biological system (e.g., cell culture or in vivo model) and tracking its incorporation into various downstream metabolites and complex lipids over time.

Potential Research Questions:

  • What is the rate of β-oxidation of decanoic acid?

  • To what extent is decanoic acid elongated to longer-chain fatty acids?

  • How is decanoic acid incorporated into complex lipids such as triglycerides and phospholipids?

  • Does a specific disease state or drug treatment alter the metabolism of decanoic acid?

Hypothetical Quantitative Data from a Tracer Study

The following table presents hypothetical data from a cell culture experiment where cells were incubated with this compound for 24 hours. The data represents the percentage of the labeled decanoic acid detected in different lipid species.

Lipid Species% of Total Incorporated this compound
Free this compound15%
Triglycerides (containing d19-acyl chain)45%
Phosphatidylcholines (containing d19-acyl chain)20%
Phosphatidylethanolamines (containing d19-acyl chain)10%
Other Complex Lipids10%
General Experimental Protocol: Tracing Decanoic Acid Metabolism in Cell Culture

This protocol provides a general framework for a stable isotope tracing experiment using this compound in cultured cells. Note: This is a generalized protocol and requires optimization for specific cell types and experimental goals.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (as in the previous protocol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed with fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is a common starting point.

    • Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentration (e.g., 50-100 µM).

  • Cell Labeling:

    • Plate cells and grow to the desired confluency.

    • At the start of the experiment, remove the existing medium and wash the cells once with sterile PBS.

    • Add the prepared labeling medium containing this compound to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Perform lipid extraction as described in the internal standard protocol.

  • Sample Analysis:

    • Analyze the lipid extracts by LC-MS/MS or GC-MS.

    • In addition to monitoring for the parent compound (this compound), the analysis should include a targeted search for expected downstream metabolites, such as elongated fatty acids (e.g., Lauric acid-d19, Myristic acid-d19) and complex lipids containing the d19-acyl chain.

  • Data Analysis:

    • Identify and quantify the peak areas of all detected labeled species.

    • Calculate the fractional incorporation of the label into each metabolite pool at each time point.

    • This data can be used to model metabolic fluxes and pathway activities.

Signaling Pathway of Decanoic Acid Metabolism

G DA_d19 This compound (extracellular) DA_d19_intra This compound (intracellular) DA_d19->DA_d19_intra AcylCoA_d19 Decanoyl-d19-CoA DA_d19_intra->AcylCoA_d19 BetaOx β-oxidation AcylCoA_d19->BetaOx Elongation Elongation AcylCoA_d19->Elongation ComplexLipids Incorporation into Complex Lipids AcylCoA_d19->ComplexLipids AcetylCoA_d2 Acetyl-CoA-d2 BetaOx->AcetylCoA_d2 TCA TCA Cycle AcetylCoA_d2->TCA LongerFA_d19 Longer-chain fatty acids-d19 Elongation->LongerFA_d19 TG_d19 Triglycerides-d19 ComplexLipids->TG_d19 PL_d19 Phospholipids-d19 ComplexLipids->PL_d19

Caption: Potential metabolic pathways of this compound in a tracer study.

Conclusion

This compound is a valuable tool for researchers in the fields of metabolism, lipidomics, and drug development. Its primary and well-established application is as an internal standard for the accurate quantification of decanoic acid. While its use as a direct metabolic tracer is less documented, the principles of stable isotope tracing can be applied to investigate the metabolic fate of decanoic acid in various biological systems. The protocols provided here offer a starting point for both quantitative and tracer-based studies, with the understanding that optimization is crucial for achieving robust and meaningful results in specific research contexts.

References

Application Notes and Protocols for Preparing Stock Solutions of Decanoic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock solutions of Decanoic acid-d19, a deuterated medium-chain fatty acid. Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental settings, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry.

Properties of this compound

This compound (Capric acid-d19) is a saturated fatty acid with 19 deuterium atoms, which makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, decanoic acid.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Molecular Formula C₁₀HD₁₉O₂[2][3]
Molecular Weight 191.38 g/mol [4][5]
Appearance Solid or oil[2][4]
Melting Point 30-32 °C[4]
Boiling Point 268-270 °C[4]
Density 0.991 g/mL at 25 °C[4]
Purity ≥98%[4][5]
Isotopic Purity ≥98 atom % D[4]
Solubility Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). Limited solubility in water.[2][6]
Stability Stable for at least 4 years when stored properly.[2]
Storage Store at room temperature, protected from light and moisture.[5]

Experimental Protocols

The following protocols detail the preparation of this compound stock solutions for two common applications: use as an internal standard in mass spectrometry and for cell culture experiments.

Preparation of a Stock Solution for Mass Spectrometry

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, suitable for use as an internal standard in GC-MS or LC-MS analysis.

Materials:

  • This compound

  • High-purity ethanol (≥99.8%)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps for storage

Procedure:

  • Equilibration: Allow the container of this compound to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of ethanol to dissolve the compound. If necessary, gently warm the solution to 40-50°C and sonicate to ensure complete dissolution.

  • Volume Adjustment: Once completely dissolved, bring the solution to the final desired volume with ethanol.

  • Homogenization: Cap the flask and vortex the solution for 30 seconds to ensure homogeneity.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[5]

Preparation of a Stock Solution for Cell Culture

Due to the limited solubility of fatty acids in aqueous media, a carrier molecule such as bovine serum albumin (BSA) is often used to facilitate their delivery to cells in culture.[8][9]

Materials:

  • This compound

  • Ethanol (≥99.8%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath

  • Sterile filter (0.22 µm)

  • Laminar flow hood

Procedure:

  • Prepare a High-Concentration Stock in Ethanol: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM) following the protocol outlined in section 2.1.

  • Prepare a BSA Solution: In a sterile conical tube inside a laminar flow hood, prepare a solution of fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., 10% w/v). Dissolve the BSA by gently swirling or placing it on a shaker at 37°C. Do not vortex, as this can cause frothing and denaturation of the protein.

  • Complexation of this compound with BSA:

    • Warm the BSA solution to 37°C in a water bath.

    • Slowly add the ethanolic stock solution of this compound dropwise to the warm BSA solution while gently swirling. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.[10]

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA.

  • Sterilization and Storage:

    • Sterilize the final this compound-BSA complex solution by passing it through a 0.22 µm sterile filter.

    • Aliquots can be stored at -20°C.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for preparing this compound stock solutions.

G cluster_0 Stock Solution for Mass Spectrometry A Equilibrate this compound to Room Temperature B Weigh this compound A->B C Dissolve in Ethanol B->C D Adjust to Final Volume C->D E Vortex to Homogenize D->E F Aliquot and Store at -20°C or -80°C E->F G cluster_1 Stock Solution for Cell Culture G Prepare Concentrated Stock in Ethanol J Add Ethanolic Stock to BSA Solution G->J H Prepare Fatty Acid-Free BSA Solution I Warm BSA Solution to 37°C H->I I->J K Incubate for Complexation J->K L Sterile Filter K->L M Aliquot and Store at -20°C L->M

References

Quantification of Fatty Acids in Biological Samples Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are integral components of cellular structures, key players in energy metabolism, and critical signaling molecules involved in a myriad of physiological and pathological processes.[1] Their accurate quantification in biological samples such as plasma, serum, tissues, and cell cultures is crucial for advancing research in areas like drug discovery, metabolomics, nutritional science, and clinical research.[1][2] Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[2]

The use of stable isotope-labeled internal standards, particularly deuterated fatty acids, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for fatty acid quantification.[1][3] Deuterated standards co-elute with their endogenous, non-labeled counterparts but are distinguished by their higher mass-to-charge ratio. This allows for the correction of variability during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[1][3]

This document provides detailed application notes and protocols for the robust quantification of fatty acids in various biological matrices using deuterated internal standards.

Signaling Pathways Involving Fatty Acids

Fatty acids are not merely metabolic substrates but also act as signaling molecules that regulate diverse cellular functions. A key example is their role in modulating the insulin signaling pathway. Elevated levels of certain free fatty acids can impair insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.[1] This occurs through the accumulation of lipid intermediates that interfere with critical components of the insulin signaling cascade.[1]

Fatty_Acid_Signaling IR Insulin Receptor IRS IRS-1 IR->IRS P GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT AKT->GLUT4_vesicle Translocation FFA Excess Free Fatty Acids DAG DAG FFA->DAG PKC PKC DAG->PKC PKC->IRS

Caption: Insulin signaling and its inhibition by excess fatty acids.

Experimental Workflow for Fatty Acid Quantification

The general workflow for quantifying fatty acids in biological samples involves several key steps: sample preparation and homogenization, addition of deuterated internal standards, lipid extraction, derivatization (often required for GC-MS), and finally, analysis by a mass spectrometer coupled with a chromatography system.

Experimental_Workflow start Biological Sample (Plasma, Tissue, Cells) add_is Addition of Deuterated Internal Standard Mix start->add_is homogenize Homogenization / Lysis add_is->homogenize extraction Lipid Extraction (e.g., Folch, Bligh-Dyer, Iso-octane) homogenize->extraction saponification Saponification (for Total FAs) (Optional) extraction->saponification derivatization Derivatization (e.g., PFB esters, FAMEs) extraction->derivatization For Free Fatty Acids saponification->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis quantification Data Processing and Quantification analysis->quantification

Caption: General experimental workflow for fatty acid quantification.

Quantitative Data Summary

The following tables provide representative quantitative data for fatty acids in human plasma and mouse liver tissue, which can be expected from the described protocols. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.

Table 1: Quantification of Free Fatty Acids in Human Plasma

Fatty AcidAbbreviationConcentration (µg/mL) ± SDDeuterated Standard Used
Palmitic AcidC16:0150.5 ± 12.3Palmitic Acid-d3
Stearic AcidC18:085.2 ± 7.8Stearic Acid-d3
Oleic AcidC18:1250.1 ± 20.5Oleic Acid-d2
Linoleic AcidC18:2200.8 ± 18.9Linoleic Acid-d4
Arachidonic AcidC20:490.4 ± 9.1Arachidonic Acid-d8
Eicosapentaenoic AcidC20:525.6 ± 3.1Eicosapentaenoic Acid-d5
Docosahexaenoic AcidC22:650.3 ± 5.5Docosahexaenoic Acid-d5

Table 2: Quantification of Total Fatty Acids in Mouse Liver Tissue

Fatty AcidAbbreviationConcentration (µg/g) ± SDDeuterated Standard Used
Palmitic AcidC16:02500.7 ± 180.4Palmitic Acid-d3
Stearic AcidC18:01200.1 ± 95.2Stearic Acid-d3
Oleic AcidC18:13500.9 ± 250.6Oleic Acid-d2
Linoleic AcidC18:21800.5 ± 150.3Linoleic Acid-d4
Arachidonic AcidC20:4800.2 ± 70.1Arachidonic Acid-d8
Eicosapentaenoic AcidC20:550.8 ± 6.2Eicosapentaenoic Acid-d5
Docosahexaenoic AcidC22:6300.4 ± 25.9Docosahexaenoic Acid-d5

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids in Plasma by GC-MS

This protocol details the extraction and derivatization of free fatty acids from plasma for analysis by GC-MS.[4]

Materials and Reagents:

  • Biological plasma samples

  • Deuterated fatty acid internal standard mix (e.g., containing Palmitic Acid-d3, Stearic Acid-d3, Oleic Acid-d2, Arachidonic Acid-d8, etc.) in ethanol[4]

  • Methanol, HPLC grade

  • Iso-octane, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Sample Preparation: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of dPBS.[4]

  • Internal Standard Addition: Add 100 µL of the deuterated internal standard mix to each sample. Vortex briefly.[4]

  • Acidification and Lysis: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the tube.[4]

    • Vortex vigorously for 1 minute and then centrifuge at 3000 x g for 1 minute to separate the layers.[4]

    • Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.[4]

    • Repeat the extraction step once more and combine the iso-octane layers.[4]

  • Drying: Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen or using a SpeedVac.[5]

  • Derivatization:

    • To the dried extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[3][4]

    • Cap the tubes, vortex, and let them stand at room temperature for 20 minutes.[3][4]

  • Final Preparation:

    • Dry the derivatized sample under vacuum.[5]

    • Reconstitute the sample in 50 µL of iso-octane.[3][4]

    • Transfer to a GC vial and inject 1 µL for GC-MS analysis.[4]

Protocol 2: Quantification of Total Fatty Acids in Tissue by LC-MS/MS

This protocol outlines the extraction, saponification, and analysis of total fatty acids from tissue samples using LC-MS/MS.[2]

Materials and Reagents:

  • Biological tissue samples (e.g., liver, brain)

  • Deuterated fatty acid internal standard mix (e.g., Arachidic acid-d4) in methanol[2]

  • Chloroform:Methanol mixture (2:1, v/v)[2]

  • 0.9% NaCl solution[2]

  • Potassium Hydroxide (KOH), 1N

  • Hydrochloric acid (HCl), 1N

  • Methanol with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Microcentrifuge tubes (1.5 mL)

  • Tissue homogenizer

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

  • Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate and 10 µL of the deuterated internal standard solution.[2]

  • Lipid Extraction (Folch Method):

    • Add 600 µL of a 2:1 (v/v) chloroform:methanol mixture.[2]

    • Vortex vigorously for 2 minutes.[2]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube.[2]

    • Add 150 µL of 0.9% NaCl solution to the supernatant, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.[2]

    • Carefully collect the lower organic phase.

  • Saponification (Hydrolysis of Esters):

    • Dry the collected organic phase under nitrogen.

    • Add 500 µL of 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the ester bonds.[4]

  • Acidification and Re-extraction:

    • After cooling, acidify the mixture with 500 µL of 1N HCl (check pH to ensure it is < 5).[4]

    • Add 1 mL of hexane (or iso-octane) and vortex to extract the now free fatty acids.

    • Centrifuge and collect the upper organic layer. Repeat the extraction.

  • Final Preparation for LC-MS/MS:

    • Dry the combined organic extracts under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Transfer to an LC vial for analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard must be determined. For example:

    • Linoleic Acid: m/z 279.2 -> 279.2

    • Linoleic Acid-d4: m/z 283.2 -> 283.2

    • Arachidonic Acid: m/z 303.2 -> 259.2

    • Arachidonic Acid-d8: m/z 311.2 -> 267.2

Data Analysis:

  • Peak areas for each endogenous fatty acid and its corresponding deuterated internal standard are integrated.

  • A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of calibration standards.

  • The concentration of each fatty acid in the biological samples is determined from the standard curve.

References

Application Notes and Protocols: Decanoic Acid-d19 as a Tracer for Fatty Acid Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using decanoic acid-d19, a stable isotope-labeled medium-chain fatty acid, for tracing fatty acid metabolism in cancer cells. This powerful technique allows for the quantitative analysis of fatty acid uptake, oxidation, and incorporation into complex lipids, offering critical insights into the metabolic reprogramming that fuels cancer progression.

Introduction

Cancer cells exhibit profound metabolic alterations to support their rapid proliferation and survival. Among these changes, the dysregulation of fatty acid metabolism is a key hallmark. Cancer cells can increase their uptake of exogenous fatty acids or enhance de novo synthesis to meet the demand for energy production, membrane biosynthesis, and signaling molecule generation.

Decanoic acid (C10:0) is a medium-chain fatty acid (MCFA) that can be readily utilized by cancer cells. Studies have shown that decanoic acid can influence cancer cell metabolism; for instance, it has been observed to stimulate fatty acid synthesis in glioblastoma cells.[1][2][3] Using a deuterated version of this fatty acid, this compound, allows researchers to trace its metabolic fate with high precision using mass spectrometry, without the need for radioactive materials. This approach enables the elucidation of specific metabolic pathways and the identification of potential therapeutic targets.

Principle of the Method

The core principle of this technique is the introduction of a "heavy" version of decanoic acid into the cellular environment. This compound is chemically identical to its natural counterpart but is 19 mass units heavier due to the replacement of hydrogen atoms with deuterium. When cancer cells take up and metabolize this compound, the deuterium label is incorporated into downstream metabolites. Mass spectrometry can then distinguish between the labeled (exogenous) and unlabeled (endogenous) molecules, allowing for the quantification of metabolic fluxes.

Key metabolic pathways that can be investigated using this tracer include:

  • Fatty Acid Beta-Oxidation (FAO): Tracking the breakdown of this compound into smaller acetyl-CoA units.

  • De Novo Fatty Acid Synthesis and Elongation: Observing the incorporation of acetyl-CoA derived from this compound into newly synthesized longer-chain fatty acids.

  • Incorporation into Complex Lipids: Measuring the integration of this compound into various lipid species such as triglycerides, phospholipids, and cholesterol esters.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from a this compound tracing experiment in a cancer cell line (e.g., U87MG glioblastoma). This data is for demonstrative purposes to showcase the potential outputs of the described protocols.

Table 1: Incorporation of this compound into Cellular Fatty Acid Pools

Fatty Acid SpeciesUnlabeled (Endogenous) Abundance (relative units)d19-Labeled (Tracer) Abundance (relative units)Percent Labeled
Decanoic Acid (C10:0)10015,23499.3%
Lauric Acid (C12:0)1,24587641.3%
Myristic Acid (C14:0)3,4561,23426.3%
Palmitic Acid (C16:0)18,7652,54311.9%
Stearic Acid (C18:0)9,8769879.1%

Table 2: Fractional Contribution of this compound to Cellular Lipid Species

Lipid ClassTotal Abundance (nmol/mg protein)Labeled Fraction (%)
Triglycerides (TAG)125.628.5%
Phosphatidylcholines (PC)88.215.2%
Phosphatidylethanolamines (PE)45.712.8%
Cholesterol Esters (CE)15.38.9%

Table 3: Measurement of Fatty Acid Oxidation (FAO) via Labeled Acetyl-CoA

MetaboliteUnlabeled Abundance (relative units)Labeled Acetyl-CoA Contribution (%)
Citrate (m+2)5,67818.7%
Glutamate (m+2)3,45615.4%
Malate (m+2)2,13412.9%

Experimental Protocols

The following protocols provide a detailed methodology for conducting a this compound tracing experiment in cultured cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., U87MG, MCF-7, HepG2) in 6-well plates and culture until they reach 80-90% confluency.

  • Preparation of d19-Decanoic Acid-BSA Conjugate:

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10% w/v) in serum-free culture medium.

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA). This allows the fatty acid to bind to albumin, mimicking physiological transport.

  • Isotope Labeling:

    • Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Replace the medium with serum-free medium containing the this compound-BSA conjugate at a final concentration of 50-100 µM.

    • Incubate the cells for a desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO2 to monitor the time-dependent incorporation of the tracer.

  • Quenching Metabolism: At each time point, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS to stop metabolic activity and remove any unbound tracer.

  • Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method):

    • Add 1 mL of a 2:1 (v/v) mixture of methanol:chloroform directly to each well to lyse the cells.

    • Scrape the cells and transfer the lysate to a glass tube.

    • Add an internal standard (e.g., a non-physiological deuterated fatty acid like C17:0-d33) to normalize for extraction efficiency.

    • Add 0.25 mL of chloroform and 0.25 mL of 0.9% NaCl solution.

    • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Sample Collection:

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Collect the upper aqueous phase (containing polar metabolites) and transfer it to a separate tube.

    • Dry the extracts under a gentle stream of nitrogen gas.

    • Store the dried extracts at -80°C until analysis.

  • Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).

  • Extraction of FAMEs:

    • After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

A. GC-MS for FAMEs Analysis:

  • Instrument: Agilent 7890A GC coupled to a 5975C MS.

  • Column: DB-Wax column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

  • Injection: 1 µL in splitless mode at 250°C.

  • Oven Program: Start at 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan mode from m/z 50-550 to identify FAMEs and their isotopologues.

B. LC-MS/MS for Intact Lipid Analysis:

  • Instrument: Thermo Fisher Q Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • MS Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan mode (m/z 200-1200) followed by data-dependent MS/MS fragmentation to identify lipid species and confirm the presence of the d19-acyl chain.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis cluster_data Data Interpretation A Seed Cancer Cells B Prepare d19-Decanoic Acid-BSA Conjugate C Incubate Cells with Tracer B->C D Quench Metabolism C->D E Lipid & Polar Metabolite Extraction D->E F Dry Extracts E->F G Derivatization (FAMEs) F->G I LC-MS/MS Analysis F->I H GC-MS Analysis G->H J Quantify Labeled Metabolites H->J I->J K Metabolic Flux Analysis J->K

Caption: A flowchart of the experimental workflow.

Fatty_Acid_Metabolism Metabolic Fates of this compound in Cancer Cells cluster_uptake Cellular Uptake cluster_cytosol Cytosol cluster_mitochondria Mitochondrion DA_d19_ext This compound (extracellular) DA_d19_int This compound DA_d19_ext->DA_d19_int Transport DA_CoA_d19 Decanoyl-CoA-d19 DA_d19_int->DA_CoA_d19 Activation Complex_Lipids Complex Lipids (TAG, PL, CE) DA_d19_int->Complex_Lipids Esterification Elongation Fatty Acid Elongation DA_CoA_d19->Elongation FAO Beta-Oxidation (FAO) DA_CoA_d19->FAO Transport Longer_FA Longer-Chain Fatty Acids (d-labeled) Elongation->Longer_FA Longer_FA->Complex_Lipids AcetylCoA_d2 Acetyl-CoA (d2-labeled) FAO->AcetylCoA_d2 TCA TCA Cycle AcetylCoA_d2->TCA Citrate_d2 Citrate (m+2) TCA->Citrate_d2

Caption: Key metabolic pathways traced by d19-decanoic acid.

References

Application Note and Protocol: High-Throughput Screening of Fatty Acids with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are integral to numerous biological functions, serving as essential components of cell membranes, primary sources of energy, and critical signaling molecules.[1] The precise measurement of fatty acid profiles in biological samples is therefore a cornerstone of research in metabolomics, nutritional science, clinical diagnostics, and drug discovery.[1][2] High-throughput screening (HTS) methodologies are indispensable for the efficient analysis of large sample cohorts. The integration of deuterated internal standards with mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust framework for the accurate and precise quantification of fatty acids.[1][2]

Stable isotope-labeled internal standards, particularly deuterated fatty acids, are chemically identical to their endogenous counterparts but possess a greater mass. This mass difference allows for their distinct detection by a mass spectrometer. By adding a known quantity of deuterated standard to each sample at the beginning of the workflow, it is possible to account for analyte loss during sample preparation and variations in instrument response, thereby significantly enhancing the reliability of quantification.[1][2]

This document offers a detailed application note and protocol for the high-throughput screening of fatty acids using deuterated internal standards and LC-MS/MS.

Key Applications

  • Drug Discovery: Screening compound libraries for their effects on fatty acid metabolism and signaling pathways.[1]

  • Metabolomics: Profiling fatty acid compositions to uncover disease biomarkers.[1]

  • Nutritional Science: Evaluating the influence of diet on fatty acid profiles.[1]

  • Clinical Research: Examining the role of fatty acids in metabolic diseases like diabetes and obesity.[1]

Signaling Pathways Involving Fatty Acids

A comprehensive understanding of fatty acid-related signaling pathways is vital for identifying novel therapeutic targets.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids and their derivatives function as natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs). The activation of PPARs orchestrates the expression of genes involved in fatty acid uptake, utilization, and catabolism.

PPAR_Signaling cluster_nucleus Nucleus Fatty_Acids Fatty Acids PPAR PPAR Fatty_Acids->PPAR binds RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Increased Fatty Acid Uptake & Catabolism Gene_Expression->Metabolic_Effects

PPAR signaling pathway activated by fatty acids.
Insulin Signaling and Fatty Acid Metabolism

Insulin signaling is a key regulator of glucose and lipid homeostasis. Elevated concentrations of certain fatty acids can disrupt insulin signaling, contributing to insulin resistance. This disruption is often mediated by the buildup of lipid intermediates that interfere with crucial components of the insulin signaling cascade.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GLUT4_Translocation GLUT4 Translocation PI3K_Akt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Excess_FAs Excess Fatty Acids Lipid_Intermediates Lipid Intermediates (DAG, Ceramides) Excess_FAs->Lipid_Intermediates Lipid_Intermediates->IRS inhibit Lipid_Intermediates->PI3K_Akt inhibit

Insulin signaling and its inhibition by excess fatty acids.

Experimental Workflow

A generalized workflow for high-throughput fatty acid screening is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.

Fatty_Acid_Screening_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Deuterated Internal Standards Sample_Collection->IS_Addition Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) IS_Addition->Lipid_Extraction Saponification Saponification (for total FAs) or Direct Derivatization (for free FAs) Lipid_Extraction->Saponification Derivatization Derivatization (optional, for improved sensitivity) Saponification->Derivatization Reconstitution Reconstitution in LC-MS compatible solvent Derivatization->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Normalization Normalization to Internal Standards Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

High-throughput fatty acid screening workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, isopropanol, acetonitrile, hexane, methyl tert-butyl ether (MTBE) (all LC-MS grade).

  • Internal Standards: A commercially available mixture of deuterated fatty acids (e.g., d3-palmitic acid, d8-arachidonic acid).[3][4]

  • Reagents: Formic acid, ammonium acetate, potassium hydroxide, pentafluorobenzyl bromide (PFB-Br), N,N-diisopropylethylamine (DIPEA).

  • Solid-Phase Extraction (SPE) Cartridges: C18 or Strong Anion Exchange (SAX) cartridges.[5]

Sample Preparation

1. Lipid Extraction from Plasma/Serum:

  • To 100 µL of plasma or serum, add 10 µL of the deuterated internal standard mix.

  • Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase.

  • Dry the extract under a gentle stream of nitrogen.

2. Saponification for Total Fatty Acid Analysis:

  • Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.

  • Incubate at 60°C for 1 hour.

  • Acidify the solution with 0.5 mL of 1 M HCl.

  • Extract the fatty acids twice with 2 mL of hexane.

  • Pool the hexane layers and dry under nitrogen.

3. Derivatization (Optional but Recommended for GC-MS and some LC-MS applications):

  • To the dried fatty acid extract, add 50 µL of 1% PFB-Br in acetonitrile and 50 µL of 1% DIPEA in acetonitrile.

  • Incubate at room temperature for 30 minutes.

  • Dry the sample under nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical parameters and can be optimized for specific instruments and analytes.

ParameterSetting
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate[4][5]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate[4][6]
Gradient Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
Flow Rate 0.3-0.5 mL/min[5]
Column Temperature 40-50°C[5]
Injection Volume 5-10 µL[5]
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
Data Presentation: Quantitative Performance

The use of deuterated internal standards ensures high accuracy and precision in fatty acid quantification. The performance of the method can be characterized by its linearity, limit of detection (LOD), limit of quantitation (LOQ), and reproducibility.

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Palmitic Acid (C16:0)>0.990.51.5<5%<10%
Stearic Acid (C18:0)>0.990.51.5<5%<10%
Oleic Acid (C18:1)>0.990.51.5<6%<11%
Linoleic Acid (C18:2)>0.991.03.0<7%<12%
Arachidonic Acid (C20:4)>0.991.03.0<8%<15%
Eicosapentaenoic Acid (C20:5)>0.991.54.5<10%<15%
Docosahexaenoic Acid (C22:6)>0.991.55.0<10%<15%

Data presented are representative values and may vary depending on the specific matrix and instrumentation. Good linearity with a coefficient of determination (R²) greater than 0.95 is typically achieved.[7] The precision, measured as the coefficient of variation (%CV), for intra- and inter-day assays should ideally be below 15%.[7][8]

Conclusion

This application note provides a comprehensive protocol for the high-throughput screening of fatty acids using deuterated internal standards and LC-MS/MS. The described workflow, from sample preparation to data analysis, offers a robust and reliable method for the accurate quantification of fatty acids in various biological matrices. The use of deuterated internal standards is critical for correcting analytical variability, ensuring high-quality data for applications in drug discovery, metabolomics, and clinical research.

References

Application Notes and Protocols for the Use of Decanoic Acid-d19 in Studying Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a medium-chain fatty acid, has emerged as a significant molecule in the study of metabolic disorders, particularly diabetes. Its deuterated form, decanoic acid-d19, serves as a powerful tool for tracing its metabolic fate and quantifying its impact on various cellular processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of metabolic disease, with a focus on its role as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] By employing stable isotope tracing, researchers can gain precise insights into fatty acid metabolism, metabolic flux, and the therapeutic potential of decanoic acid.

Core Applications

  • Metabolic Flux Analysis: Tracing the incorporation of this compound into various metabolic pathways to understand its contribution to cellular energy and biosynthesis.

  • Receptor Activation Studies: Quantifying the activation of nuclear receptors like PPARγ by decanoic acid.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effects of decanoic acid on glucose homeostasis and lipid profiles in animal models of diabetes.

Section 1: Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of decanoic acid on key metabolic parameters.

Table 1: In Vitro Effects of Decanoic Acid on Glucose Metabolism and PPARγ Activation

Cell LineTreatmentConcentrationOutcomeQuantitative Result
HepG2Decanoic Acid0.25 mMInsulin-induced glucose uptakeNo impairment compared to control[3]
C2C12 myotubesPentadecanoic Acid20 µMBasal glucose uptake35.1% increase vs. control[4][5]
C2C12 myotubesPentadecanoic Acid40 µMBasal glucose uptake43.8% increase vs. control[4][5]
COS-7Decanoic Acid10 µMPPARγ Luciferase Reporter Activity3.3-fold activation vs. DMSO control[1]
COS-7Decanoic Acid50 µMPPARγ Luciferase Reporter Activity4.3-fold activation vs. DMSO control[1]
3T3-L1 preadipocytesDecanoic AcidNot specifiedPparg gene expression (Day 2)Upregulation similar to rosiglitazone[1]

Table 2: In Vivo Effects of Decanoic Acid Treatment in Diabetic Mouse Models

Animal ModelTreatmentDurationKey Metabolic ParametersOutcome
Diabetic MiceDecanoic Acid & Triglyceride FormNot SpecifiedGlucose Sensitivity & Lipid ProfilesImproved without weight gain[1][2]
High-Fat Diet/STZ-induced Diabetic Mice10-Hydroxy-2-decenoic acid (100 mg/kg)4 weeksFasting Blood GlucoseReduced (P < 0.05)[6]
High-Fat Diet/STZ-induced Diabetic Mice10-Hydroxy-2-decenoic acid (100 mg/kg)4 weeksSerum InsulinIncreased (P < 0.05)[6]

Section 2: Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis using this compound and GC-MS

This protocol outlines the procedure for tracing the metabolism of this compound in a cell culture model of diabetes, such as insulin-resistant hepatocytes.

Objective: To quantify the incorporation of this compound into cellular lipid pools and its contribution to metabolic pathways.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound (stable isotope tracer)

  • Internal standards (e.g., deuterated fatty acids like C17:0-d3)[7]

  • Solvents for extraction (Methanol, Iso-octane, HCl)[7]

  • Derivatization agent (e.g., Pentafluorobenzyl bromide)[7]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Culture hepatocytes to 80% confluency.

    • Induce insulin resistance if required by the experimental design (e.g., by prolonged exposure to high insulin and glucose).

    • Incubate cells with medium containing a known concentration of this compound for a specified time course (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection and Lipid Extraction:

    • Harvest cells and quench metabolism rapidly (e.g., with cold methanol).

    • Add internal standards to the cell pellet.[7]

    • Perform lipid extraction using a suitable method, such as the Folch method or a biphasic extraction with methanol and iso-octane after acidification with HCl.[7]

  • Derivatization:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their more volatile esters (e.g., pentafluorobenzyl esters) to improve chromatographic separation and detection by GC-MS.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP5-MS) and temperature program to separate the fatty acid esters.

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode.[7][8]

    • Monitor the specific ions corresponding to the unlabeled and deuterated decanoic acid derivatives.

  • Data Analysis:

    • Quantify the amount of this compound and its metabolites by comparing their peak areas to those of the internal standards.

    • Calculate the rate of uptake and incorporation of the tracer into different lipid species over time.

Diagram: Experimental Workflow for In Vitro Metabolic Flux Analysis

G cluster_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture Hepatocytes Treatment Treat with this compound Culture->Treatment Harvest Harvest & Quench Treatment->Harvest Extract Lipid Extraction Harvest->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for in vitro metabolic flux analysis using this compound.

Protocol 2: PPARγ Activation Luciferase Reporter Assay

This protocol details an in vitro assay to quantify the ability of decanoic acid to activate PPARγ.

Objective: To measure the dose-dependent activation of PPARγ by decanoic acid.

Materials:

  • Mammalian cell line (e.g., COS-7 or HEK293T)

  • Expression plasmid for full-length human PPARγ

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Decanoic acid

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.[4][7]

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of decanoic acid or the positive control. Include a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After a 24-hour incubation with the compounds, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

Diagram: PPARγ Activation Assay Workflow

G Seed Seed Cells Transfect Co-transfect Plasmids (PPARγ, PPRE-Luc, Renilla) Seed->Transfect Treat Treat with Decanoic Acid Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Fold Activation) Measure->Analyze

Caption: Workflow for the PPARγ luciferase reporter assay.

Protocol 3: In Vivo Study in a Diabetic Mouse Model

This protocol describes an in vivo study to evaluate the effects of decanoic acid on glucose metabolism in a diet-induced or genetic model of type 2 diabetes.

Objective: To assess the impact of decanoic acid treatment on glucose tolerance and insulin sensitivity in diabetic mice.

Materials:

  • Diabetic mouse model (e.g., db/db mice or high-fat diet-fed C57BL/6J mice)[9]

  • Decanoic acid (or its triglyceride form) formulated for oral gavage

  • Vehicle control

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Insulin for insulin tolerance test (ITT)

  • Glucometer and test strips

  • Metabolic cages (optional, for energy expenditure and substrate utilization analysis)[10]

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate the diabetic mice to the housing conditions for at least one week.

    • Randomly assign mice to a control group (vehicle) and a treatment group (decanoic acid).

  • Compound Administration:

    • Administer decanoic acid or vehicle daily by oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT):

      • Fast the mice overnight (approximately 16 hours).[9]

      • Measure baseline blood glucose from the tail vein.

      • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]

    • Insulin Tolerance Test (ITT):

      • Fast the mice for 4-6 hours.

      • Measure baseline blood glucose.

      • Administer insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Metabolic Cage Analysis (Optional):

      • Acclimate mice to metabolic cages.[10]

      • Measure food and water intake, energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-48 hour period.

  • Tissue and Blood Collection:

    • At the end of the study, collect blood to measure plasma insulin, lipids, and other relevant biomarkers.

    • Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression of PPARγ targets, lipid content).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the OGTT and ITT.

    • Statistically compare the metabolic parameters between the control and treatment groups.

Diagram: In Vivo Study Logical Flow

G Acclimate Acclimation of Diabetic Mice Group Random Group Assignment Acclimate->Group Treat Daily Oral Gavage (Decanoic Acid or Vehicle) Group->Treat MetabolicTests Metabolic Phenotyping (OGTT, ITT, Metabolic Cages) Treat->MetabolicTests Collect Blood & Tissue Collection MetabolicTests->Collect Analyze Data Analysis Collect->Analyze

Caption: Logical flow for an in vivo study of decanoic acid in diabetic mice.

Section 3: Signaling Pathway

Decanoic Acid and PPARγ Signaling Pathway

Decanoic acid acts as a direct ligand for PPARγ.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to PPREs in the promoter regions of target genes, modulating their transcription. Key target genes are involved in lipid uptake, fatty acid oxidation, and glucose metabolism. Unlike full agonists like thiazolidinediones (TZDs), decanoic acid is a partial agonist, which may contribute to its beneficial metabolic effects without the adverse side effect of adipogenesis.[1]

G DA Decanoic Acid PPARg PPARγ DA->PPARg Binds to Coactivators Coactivators PPARg->Coactivators Recruits PPRE PPRE (Promoter Region) PPARg->PPRE Binds to RXR RXR RXR->PPARg Heterodimerizes with RXR->PPRE Binds to Coactivators->PPRE Binds to TargetGenes Target Gene Transcription (e.g., for Lipid & Glucose Metabolism) PPRE->TargetGenes Activates MetabolicEffects Improved Glucose Sensitivity & Lipid Profile TargetGenes->MetabolicEffects

Caption: Signaling pathway of decanoic acid through PPARγ activation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my deuterated internal standard?

Low signal intensity of a deuterated internal standard (IS) can stem from several factors, including:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[1][2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on -OH, -NH, or -COOH groups).[1][2][3] This reduces the concentration of the fully deuterated standard.

  • Chromatographic Separation from Analyte: The "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS.[1][2] If this separation occurs in a region of ion suppression, the IS may experience a different degree of signal suppression than the analyte.

  • Suboptimal Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed.[1]

  • Standard Quality and Purity: Low chemical or isotopic purity of the deuterated standard will result in a weaker signal for the desired mass.[1]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[1]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[1]

Q2: My deuterated standard has a different retention time than the non-deuterated analyte. Is this normal and how can I address it?

Yes, it is a well-documented phenomenon that deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[2][3][4] This is due to the subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with deuterium.[2][3]

This can be problematic if the analyte and internal standard elute into regions with different levels of matrix effects.[2]

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms to see if the analyte and the internal standard are co-eluting.[1]

  • Optimize Chromatography: Adjust the chromatographic method to achieve co-elution. This may involve:

    • Using a shallower gradient around the elution time of the compounds.[2]

    • Changing the column or mobile phase composition.[1]

  • Consider Alternative Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5]

Q3: How can I determine if matrix effects are causing inconsistent results?

Matrix effects, such as ion suppression or enhancement, are a common cause of signal variability and poor reproducibility.[1][6] You can perform a post-extraction spike analysis to assess the impact of the matrix on your deuterated standard's signal.[1][6]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Low Signal Intensity

This guide provides a systematic approach to troubleshooting low signal intensity of your deuterated internal standard.

Step 1: Assess Matrix Effects with a Post-Extraction Spike Analysis

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).[1]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard at the same working concentration into the extracted matrix.[1]

  • Analyze both sets of samples using your LC-MS method.[1]

  • Compare the peak areas of the deuterated standard in both sets.

Data Interpretation:

ObservationInterpretationRecommended Action
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[1]Optimize chromatography to separate the IS from interfering matrix components, or improve sample cleanup.[1]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[1]Dilute the sample to reduce the concentration of enhancing matrix components.[1]
Peak areas in both sets are comparable.The matrix has a minimal effect on the IS signal.[1]Proceed to investigate other potential causes.

Step 2: Investigate Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.[1]

Experimental Protocol: Incubation Study

  • Prepare two solutions:

    • Solution A: Analyte and deuterated IS in a clean solvent.

    • Solution B: Analyte and deuterated IS in a blank matrix extract.[2]

  • Incubate both solutions at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).[2]

  • Analyze the samples at each time point and monitor the signal of the deuterated standard and the corresponding non-deuterated analyte.[2]

Data Interpretation:

ObservationInterpretationRecommended Action
Increase in the analyte signal over time with a corresponding decrease in the deuterated standard signal in Solution B.Back-exchange (H/D exchange) is occurring.[2]Use a standard with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings).[1][3] Control the pH of your samples and mobile phases.[3]
Stable signal for both analyte and IS in both solutions.H/D exchange is not a significant issue.Investigate other potential causes.

Troubleshooting Workflow for Low Signal Intensity

start Low Deuterated Standard Signal matrix_effects Assess Matrix Effects (Post-Extraction Spike) start->matrix_effects ion_suppression Ion Suppression Detected matrix_effects->ion_suppression optimize_chrom Optimize Chromatography or Improve Sample Cleanup ion_suppression->optimize_chrom Yes no_matrix_effect No Significant Matrix Effect ion_suppression->no_matrix_effect No end Problem Resolved optimize_chrom->end hd_exchange Investigate H/D Exchange (Incubation Study) no_matrix_effect->hd_exchange exchange_detected H/D Exchange Detected hd_exchange->exchange_detected stable_label Use Standard with Stable Labels or Control pH exchange_detected->stable_label Yes no_exchange No H/D Exchange exchange_detected->no_exchange No stable_label->end check_purity Check Standard Purity (Isotopic and Chemical) no_exchange->check_purity purity_issue Purity Issue Detected check_purity->purity_issue contact_supplier Contact Supplier for Higher Purity Batch purity_issue->contact_supplier Yes instrument_issue Investigate Instrument Performance (Clean Source, Tune) purity_issue->instrument_issue No contact_supplier->end instrument_issue->end

Caption: Troubleshooting workflow for low deuterated standard signal intensity.

Guide 2: Addressing Cross-Talk and Isotopic Purity

Q4: I am observing a signal for my analyte in a sample that only contains the deuterated internal standard. What could be the cause?

This can be due to two main reasons:

  • Low Isotopic Purity: The deuterated standard may contain a significant amount of the non-deuterated analyte as an impurity.[5] This will lead to a positive bias in your results, especially at low analyte concentrations.

  • In-Source Fragmentation: The deuterated standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[5]

Experimental Protocol: Assessing Isotopic Purity

  • Prepare a high-concentration solution of the deuterated internal standard in a clean solvent.

  • Inject this solution into the LC-MS system without any analyte present.

  • Monitor the mass transition for the non-deuterated analyte.

Data Interpretation and Action:

ObservationInterpretationRecommended Action
A significant peak is observed at the analyte's mass transition.The deuterated standard has low isotopic purity.Contact the supplier for a certificate of analysis or a higher purity batch.[5]
No significant peak is observed.Isotopic purity is likely acceptable.If you still suspect cross-talk, investigate in-source fragmentation.

Troubleshooting In-Source Fragmentation:

  • Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize fragmentation.[5]

  • Select a Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) to prevent the loss of deuterium.[5]

Logical Relationship of Purity and Accuracy

start Accurate Quantification high_purity High Isotopic Purity of Deuterated Standard start->high_purity low_contribution Minimal Contribution to Analyte Signal high_purity->low_contribution accurate_ratio Accurate Analyte/IS Ratio low_contribution->accurate_ratio accurate_ratio->start low_purity Low Isotopic Purity high_contribution Significant Contribution to Analyte Signal low_purity->high_contribution inaccurate_ratio Inaccurate (Biased) Analyte/IS Ratio high_contribution->inaccurate_ratio inaccurate_quant Inaccurate Quantification inaccurate_ratio->inaccurate_quant inaccurate_quant->low_purity

Caption: Impact of isotopic purity on quantitative accuracy.

Experimental Protocols

Protocol 1: Quantitative Analysis of Immunosuppressants in Whole Blood

This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.[7]

  • Materials:

    • Whole blood samples collected in EDTA tubes.

    • Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

    • Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.

    • LC-MS/MS system with a C18 or phenyl-hexyl column.

  • Procedure:

    • Sample Preparation: To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.

    • Add 250 µL of the zinc sulfate precipitation reagent.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge for 5 minutes at high speed.

    • Transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Employ a suitable gradient elution profile to achieve chromatographic separation.

    • Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

    • Data Analysis: Calculate the peak area ratio of each analyte to its deuterated internal standard. Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]

Data Presentation

Table 1: Example of MS Parameter Optimization for a Deuterated Standard

Note: These are representative examples; actual optimal values will be compound-dependent.

ParameterSetting 1Setting 2 (Optimized)Rationale for Optimization
Capillary Voltage (kV) 2.53.5Increased voltage can improve ionization efficiency.
Cone Voltage (V) 2035Higher cone voltage can improve ion transmission, but excessive voltage may cause fragmentation.
Desolvation Gas Flow (L/hr) 600800Higher flow can improve desolvation and reduce adduct formation.
Desolvation Temperature (°C) 350450Increased temperature aids in solvent evaporation and ion formation.
Collision Energy (eV) 1522Optimized to achieve the most stable and intense fragment ion for MRM.

Table 2: Impact of Deuteration Level on Chromatographic Retention and MS Signal

Internal StandardRetention Time Difference vs. Analyte (min)Signal Intensity (arbitrary units)Comments
Analyte 01,000,000Reference
D2-Standard -0.05950,000Slight retention time shift observed.
D5-Standard -0.12920,000More pronounced retention time shift.
¹³C₃-Standard 0995,000Co-elutes with the analyte, minimizing differential matrix effects.

References

Preventing deuterium back-exchange in Decanoic acid-d19 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium back-exchange in Decanoic acid-d19 solutions.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange is a chemical process where a deuterium atom on a labeled molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment, particularly from protic solvents like water or methanol.[1] For this compound, there are two types of deuterium atoms to consider:

  • Deuterium on the Carboxylic Acid Group (-COOD): The single deuterium on the oxygen atom is highly labile and will rapidly exchange with protons from any protic solvent.[1][2] This is often unavoidable in solutions containing even trace amounts of water, alcohols, or other protic solvents.

  • Deuterium on the Carbon Chain (C-D bonds): The 19 deuterium atoms attached to the carbon backbone are in non-labile positions.[2] These C-D bonds are generally stable under typical analytical and biological conditions, and simple back-exchange with solvent protons is not a significant concern for these positions.[2]

The primary concern is maintaining the isotopic purity of the carbon-deuterated chain, as the loss of these deuteriums would compromise experimental results that rely on the mass difference between the deuterated and non-deuterated forms.

Q2: Which experimental factors have the most significant impact on the stability of the C-D bonds in this compound?

While the C-D bonds are generally stable, extreme conditions can promote back-exchange. The most critical factors to control are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium for hydrogen.[1] For many deuterated compounds, the minimum exchange rate occurs in a near-neutral or slightly acidic pH range.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1] Maintaining low temperatures during storage and sample preparation is crucial.

  • Solvent Choice: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of hydrogen atoms for exchange. Aprotic solvents are highly recommended.[3]

  • Exposure to Moisture: Atmospheric moisture is a common source of protons that can lead to back-exchange over time.[5][6]

Q3: How should stock solutions of this compound be prepared and stored to ensure long-term stability?

Proper preparation and storage are critical to preserving the isotopic integrity of this compound.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as acetonitrile, chloroform, or dichloromethane for preparing stock solutions.[3]

  • Handling: All handling of the deuterated standard and its solutions should be performed under a dry, inert atmosphere, such as in a glovebox or using a nitrogen or argon blanket.[2][5] This minimizes exposure to atmospheric moisture.

  • Glassware: Use glassware that has been thoroughly dried in an oven (e.g., at 150°C for 24 hours) and cooled in a desiccator or under an inert atmosphere.[6]

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed glass vials with Teflon-lined caps to prevent solvent evaporation and moisture ingress.[1][2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps & Solutions
Loss of Isotopic Purity in Mass Spectrometry Analysis Back-exchange due to protic solvents.• Re-prepare the sample using anhydrous aprotic solvents.• If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, Methanol-d4) and minimize exposure time.[5]
Exposure to atmospheric moisture during sample preparation.• Handle samples under a dry, inert atmosphere (e.g., glovebox, nitrogen stream).[5]• Use properly dried glassware.[6]
High temperature during sample preparation or analysis.• Keep samples on ice or in a cooling block during preparation.• Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[4]
Inappropriate pH of the solution.• Adjust the pH to a near-neutral or slightly acidic range if compatible with your experimental design.[3]
Inconsistent Results Between Experimental Batches Variable handling procedures.• Standardize all handling and preparation steps.• Ensure all users follow the same protocol for handling deuterated compounds.
Inconsistent solvent quality.• Use fresh, high-purity anhydrous solvents for each new batch of experiments.• Verify the water content of your solvents.
Cross-contamination from non-deuterated glassware or equipment.• Dedicate a set of glassware for use with deuterated compounds or implement a rigorous cleaning and drying protocol.[5]

Quantitative Data Summary

Parameter Condition Effect on Back-Exchange Rate Reference
Temperature Increase from 0°C to 25°CSignificant increase[1][7]
Storage at -20°C or -80°CSlows down the rate of exchange[1]
pH Strongly Acidic (pH < 2)Catalyzes exchange[1][4]
Neutral (pH ~7)Generally low exchange rate[1]
Strongly Basic (pH > 10)Catalyzes exchange[1]
Optimal for minimum exchange (proteins)pH 2.5 - 3.0[3][4]
Solvent Aprotic (e.g., Acetonitrile, Chloroform)Minimal exchange[3]
Protic (e.g., Water, Methanol)Promotes exchange[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Glassware Preparation: Dry all glassware (e.g., vials, volumetric flasks, syringes) in an oven at 150°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Conduct all subsequent steps under a dry, inert atmosphere (e.g., inside a glovebox or using a stream of argon or nitrogen gas).

  • Solvent Dispensing: Using a dry syringe, transfer the required volume of anhydrous aprotic solvent (e.g., acetonitrile) into a tared vial.

  • Weighing this compound: Weigh the required amount of this compound directly into the vial containing the solvent.

  • Dissolution: Cap the vial tightly with a Teflon-lined cap and vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: General Handling of this compound Working Solutions
  • Thawing: Before use, allow the stock solution vial to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.[2]

  • Aliquoting: Prepare single-use aliquots in smaller, dry glass vials with Teflon-lined caps under an inert atmosphere. This minimizes repeated freeze-thaw cycles and exposure of the main stock solution to the atmosphere.[2]

  • Dilutions: When preparing working solutions, use the same high-purity anhydrous aprotic solvent as the stock solution.

  • Minimizing Exposure: Keep vials capped whenever possible and minimize the time the solution is exposed to the ambient environment.

  • Avoid Plastics: Avoid using plastic tubes or pipette tips when handling solutions of this compound in organic solvents, as plasticizers can leach into the solution and interfere with experiments. Use glass or Teflon equipment instead.[2]

Visualizations

experimental_workflow Experimental Workflow to Minimize Back-Exchange cluster_prep Preparation cluster_handling Handling & Storage cluster_analysis Analysis prep_glass Dry Glassware (150°C, 4h) prep_solvent Use Anhydrous Aprotic Solvent prep_glass->prep_solvent prep_inert Prepare under Inert Atmosphere prep_solvent->prep_inert handle_thaw Thaw to RT before opening prep_inert->handle_thaw handle_aliquot Create Single-Use Aliquots handle_thaw->handle_aliquot handle_store Store at -20°C/-80°C in Sealed Vials handle_aliquot->handle_store analysis_temp Maintain Low Temp (e.g., 4°C) handle_store->analysis_temp analysis_time Minimize Analysis Time analysis_temp->analysis_time analysis_avoid_protic Avoid Protic Solvents in Mobile Phase analysis_time->analysis_avoid_protic

Caption: Workflow for handling this compound to prevent deuterium back-exchange.

logical_relationship Factors Influencing Deuterium Back-Exchange cluster_increase Increases Back-Exchange cluster_decrease Decreases Back-Exchange center Deuterium Back-Exchange temp_low Low Temperature (-20°C to 0°C) center->temp_low ph_neutral Neutral/Slightly Acidic pH center->ph_neutral aprotic_solvent Aprotic Solvents center->aprotic_solvent inert_atm Inert Atmosphere center->inert_atm temp_high High Temperature temp_high->center ph_extreme Extreme pH (Acidic/Basic) ph_extreme->center protic_solvent Protic Solvents (e.g., H₂O) protic_solvent->center moisture Atmospheric Moisture moisture->center

Caption: Key factors that increase or decrease the rate of deuterium back-exchange.

References

Technical Support Center: Addressing Matrix Effects with Decanoic acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Decanoic acid-d19 to counteract matrix effects in complex sample analysis by LC-MS.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows.

Issue 1: Significant Ion Suppression or Enhancement Persists Despite Using this compound

  • Possible Cause 1: Analyte and Internal Standard Not Co-eluting The "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the analyte (Decanoic acid) and its deuterated internal standard (this compound).[1][2] If this separation occurs in a region of the chromatogram with significant matrix interference, the two compounds will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[2][3]

    Solution:

    • Confirm Co-elution: Carefully overlay the chromatograms of the analyte and this compound to ensure their peak apexes are aligned.

    • Optimize Chromatography: If a significant retention time shift is observed, adjust the chromatographic method.[1] This could involve modifying the gradient profile, changing the mobile phase composition, or using a different analytical column to achieve co-elution.[1]

  • Possible Cause 2: Sub-optimal LC-MS Conditions The parameters of your LC-MS system can influence the severity of matrix effects.[4]

    Solution:

    • Optimize ion source parameters such as temperature and gas flow to minimize matrix effects.[4]

    • A slower chromatographic gradient can improve the separation of the analyte from interfering matrix components.[4]

  • Possible Cause 3: Differential Response to Matrix Effects In some rare cases, even with perfect co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement.[3][4]

    Solution:

    • Conduct a post-extraction spike experiment to evaluate the matrix effect for both the analyte and the internal standard individually.[4] This will help determine if they are being affected differently by the matrix.

Issue 2: Low Signal Intensity of this compound

  • Possible Cause 1: Inappropriate Concentration of the Internal Standard If the concentration of this compound is too high, it can compete with the analyte for ionization, suppressing the analyte's signal.[4] Conversely, a very low concentration may result in a noisy and unreliable signal.[4]

    Solution:

    • Optimize the concentration of this compound to be within the linear range of the assay and comparable to the expected concentration of the endogenous analyte.[4]

  • Possible Cause 2: Degradation of the Internal Standard Improper storage or handling can lead to the degradation of the deuterated standard.[1]

    Solution:

    • Store this compound according to the manufacturer's recommendations, typically at -20°C or lower in a suitable solvent.[5][6]

    • Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.[5]

  • Possible Cause 3: Isotopic Instability (H/D Exchange) While this compound is heavily deuterated on stable carbon positions, exposure to highly acidic or basic conditions might promote some back-exchange, though this is less common for C-D bonds.

    Solution:

    • Avoid extreme pH conditions during sample preparation and storage.

    • Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis? A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Q2: How does this compound compensate for matrix effects? A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the endogenous decanoic acid, it has nearly the same physicochemical properties.[4] This means it co-elutes during chromatography and is affected by matrix interferences in the same way as the analyte.[2] By calculating the ratio of the analyte's response to the internal standard's response, any signal variations caused by the matrix effect are normalized, allowing for accurate quantification.[2]

Q3: What are the key criteria for a good deuterated internal standard? A3: An ideal deuterated internal standard should:

  • Be chemically identical to the analyte, with the only difference being the isotopic labeling.[4]

  • Have a sufficient mass difference (typically ≥ 3 amu) from the analyte to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.[4]

  • Co-elute with the analyte.

  • Be of high chemical and isotopic purity (ideally ≥98%).[5]

Q4: When should I add the this compound internal standard to my samples? A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same potential losses as the analyte during all subsequent steps, such as extraction and cleanup, in addition to compensating for matrix effects during ionization.

Data Presentation

Table 1: Impact of this compound on the Quantification of Endogenous Decanoic Acid in Human Plasma from Different Lots. This table illustrates how a deuterated internal standard can compensate for variability in analyte signal due to matrix effects across different plasma samples.

Plasma LotAnalyte Peak Area (without IS)Analyte Peak Area (with IS)This compound Peak AreaPeak Area Ratio (Analyte/IS)
Lot A1,250,0001,265,0002,510,0000.504
Lot B980,000995,0001,980,0000.503
Lot C1,510,0001,520,0003,025,0000.502
Mean 1,246,667 1,260,000 2,505,000 0.503
%RSD 21.3% 21.1% 21.0% 0.2%

This is a hypothetical representation of data to illustrate the concept.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spike Analysis

This protocol allows for the quantitative assessment of matrix effects to determine if this compound is effectively compensating for signal suppression or enhancement.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Decanoic acid) and the internal standard (this compound) into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma known to be free of the analyte). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix sample before the extraction process begins.

  • Sample Analysis:

    • Analyze all three sets of samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) and Recovery (RE) using the following equations:

      • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A) [2]

      • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) [2]

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Data Interpretation:

  • An MF of 1 indicates no matrix effect.[2]

  • An MF < 1 indicates ion suppression.[2]

  • An MF > 1 indicates ion enhancement.[2]

  • The IS-Normalized MF should be close to 1 if this compound is effectively compensating for the matrix effect.[2] A value significantly different from 1 suggests differential matrix effects on the analyte and the internal standard.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A (Neat Solution) Analyte + IS in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B (Post-Extraction Spike) Blank Matrix Extract + Analyte + IS B->LCMS C Set C (Pre-Extraction Spike) Blank Matrix + Analyte + IS Extract Extraction Process (e.g., LLE, SPE) C->Extract Extract->B Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - IS-Normalized MF LCMS->Calc

Caption: Workflow for Evaluating Matrix Effects.

Troubleshooting_Logic Start Inaccurate Quantification with this compound Check_Coelution Check Analyte and IS Co-elution Start->Check_Coelution Optimize_LC Optimize Chromatography Check_Coelution->Optimize_LC No Evaluate_ME Evaluate Differential Matrix Effects (Post-Spike Experiment) Check_Coelution->Evaluate_ME Yes Optimize_LC->Check_Coelution Check_IS_Conc Check IS Concentration Evaluate_ME->Check_IS_Conc Optimize_IS_Conc Optimize IS Concentration Check_IS_Conc->Optimize_IS_Conc Not Optimal Check_IS_Stability Check IS Stability (Storage, Handling) Check_IS_Conc->Check_IS_Stability Optimal End_Good Accurate Quantification Optimize_IS_Conc->End_Good Aliquot_IS Aliquot and Store IS Properly Check_IS_Stability->Aliquot_IS Improper Check_IS_Stability->End_Good Proper Aliquot_IS->End_Good

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Technical Support Center: Minimizing In-Source Fragmentation of Decanoic acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for minimizing the in-source fragmentation (ISF) of Decanoic acid-d19. Accurate quantification of the corresponding non-labeled analyte relies on the stability of this internal standard during mass spectrometric analysis.

Troubleshooting Guide

Q1: I am observing significant fragment ions for this compound in my mass spectrum, compromising the precursor ion signal. What is the primary cause?

A: The observation of fragment ions in the absence of intentional fragmentation (i.e., in a full scan or MS1 spectrum) is known as in-source fragmentation (ISF) or in-source collision-induced dissociation (CID). This occurs when ions are accelerated in the intermediate pressure region between the ion source and the mass analyzer, leading to energetic collisions with gas molecules.[1] For this compound, the primary causes are excessively high energy settings in the ion source, particularly the cone voltage and source temperature.[2][3]

Q2: How can I systematically troubleshoot and reduce this fragmentation?

A: A systematic approach is crucial to minimize fragmentation while maintaining adequate signal intensity. The recommended workflow involves optimizing the cone voltage first, as it has the most direct impact on ISF, followed by the optimization of the source temperature.[2][3] The logical workflow below outlines the steps to diagnose and mitigate ISF.

Troubleshooting_Workflow start High In-Source Fragmentation Observed (Low Precursor Ion Intensity) step1 Systematically Reduce Cone Voltage (Refer to Protocol) start->step1 q1 Is Precursor Signal Maximized and Fragmentation Minimized? step1->q1 q1->step1 No step2 Optimize Source Temperature (Balance Desolvation and Stability) q1->step2 Yes q2 Is Signal Stable and Intensity Sufficient? step2->q2 end Optimal Conditions Achieved (Minimal Fragmentation) q2->end Yes adjust Fine-tune Other Parameters (e.g., Gas Flow, Spray Voltage) q2->adjust No adjust->step2

Figure 1. A workflow for troubleshooting in-source fragmentation.

Q3: What is the most critical parameter to adjust for minimizing in-source fragmentation?

A: The cone voltage (also known as fragmentor voltage or declustering potential on different instruments) is the most critical parameter influencing in-source fragmentation.[3] This voltage dictates the kinetic energy of ions as they are extracted from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher cone voltages lead to more energetic collisions and, consequently, increased fragmentation.[3] Lowering the cone voltage reduces these collisions, preserving the precursor ion.

Q4: How does source temperature affect the fragmentation of this compound?

A: The ion source temperature plays a dual role. It must be high enough to ensure efficient desolvation of the analyte from liquid droplets, which is essential for good ionization and sensitivity. However, excessively high temperatures can provide enough thermal energy to cause the analyte to degrade or fragment, especially for thermally labile compounds.[2] Therefore, the source temperature should be optimized to the lowest possible value that still provides efficient desolvation and a stable signal.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and fragment ions for this compound in negative ion mode ESI-MS?

A: In negative ion mode Electrospray Ionization (ESI), this compound (Molecular Weight: ~191.4 g/mol ) will primarily be observed as the deprotonated molecule, [M-H]⁻. Common in-source fragments for fatty acids arise from neutral losses such as water (or D₂O for a deuterated species) and carbon dioxide (CO₂).

Q2: Can my sample preparation or mobile phase composition contribute to fragmentation?

A: While less direct than instrument settings, sample and mobile phase composition can play a role. Using mobile phase additives that promote efficient ionization at lower energy settings can be beneficial. For instance, a mobile phase that facilitates easy deprotonation of the carboxylic acid group can lead to a stable ion that requires less energetic source conditions. It is also crucial to ensure the deuterated standard is chemically stable and has not degraded during storage or sample preparation.

Q3: How do I know if I have over-optimized and am now losing sensitivity?

A: There is a trade-off between minimizing fragmentation and maximizing signal intensity. As you lower the cone voltage, fragmentation will decrease, but below a certain point, the overall precursor ion signal may also start to decrease due to less efficient ion transmission or declustering. The goal is to find an optimal range on the response plateau where the precursor ion signal is high and stable, and fragment ions are minimal.

Experimental Protocol: Cone Voltage Optimization

Objective: To determine the optimal cone voltage that maximizes the precursor ion intensity of this compound while minimizing the formation of fragment ions.

Materials:

  • This compound standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Mass spectrometer with an ESI source

  • Syringe pump for direct infusion

Methodology:

  • Prepare a Standard Solution: Prepare a solution of this compound at a typical working concentration (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase of your analytical method.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump to ensure a stable signal.

  • Initial Instrument Settings: Set all other source parameters (e.g., source temperature, gas flows, spray voltage) to typical starting values for your instrument and method.

  • Cone Voltage Ramp: Acquire mass spectra in negative ion mode over the appropriate m/z range. Program the instrument to acquire data while ramping the cone voltage in discrete steps (e.g., from 5 V to 80 V in 5 V increments). Allow the signal to stabilize at each step before recording the ion intensities.

  • Data Acquisition: At each cone voltage setting, record the intensity of the precursor ion ([M-H]⁻) and any significant fragment ions.

Data Analysis:

  • Organize the collected data in a table.

  • Plot the intensities of the precursor ion and fragment ion(s) as a function of the cone voltage.

  • Identify the cone voltage range that provides the highest precursor ion intensity before it starts to decline and where the fragment ion intensity is at a minimum. Select a value within this optimal range for your analytical method.

Data Presentation

Table 1: Example of Cone Voltage Optimization Data for this compound

Cone Voltage (V)Precursor Ion Intensity ([M-H]⁻)Fragment Ion Intensity
10850,0005,000
201,500,00010,000
302,200,00025,000
402,150,000150,000
501,800,000550,000
601,200,0001,100,000

Table 2: Example of Source Temperature Optimization Data

Source Temperature (°C)Precursor Ion Intensity ([M-H]⁻)Signal Stability (%CV, n=6)
1001,900,0008.5
1202,150,0004.2
1402,100,0004.5
1601,950,0005.1

Visualizations

In_Source_Fragmentation_Factors center Analyte Ion (this compound) cv Cone Voltage center->cv st Source Temperature center->st gf Gas Flow (Nebulizer/Drying) center->gf sv Spray Voltage center->sv frag In-Source Fragmentation cv->frag High energy increases fragmentation st->frag High temp increases thermal fragmentation precursor Stable Precursor Ion

References

How to correct for unlabeled analyte impurity in deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is the likely cause?

A1: This is a common issue that is typically caused by the presence of unlabeled analyte as an impurity in the deuterated internal standard (D-IS).[1][2] During the synthesis of deuterated standards, it is challenging to achieve 100% isotopic enrichment, often leaving residual unlabeled analyte.[3] This impurity will contribute to the analyte's signal, leading to a positive bias in your results, especially at the lower limit of quantification (LLOQ).[1][4]

Q2: How can I confirm that the signal in my blank is from an impure deuterated standard?

A2: To confirm the source of the interference, you can perform a simple experiment. Prepare a "blank" sample (matrix without the analyte) and spike it with your D-IS at the same concentration used in your analytical method.[1] Analyze this sample using your LC-MS/MS method. If you observe a peak at the retention time and m/z of your analyte, it confirms that the D-IS is contributing to the analyte signal.[1]

Q3: What are the acceptable purity levels for a deuterated internal standard?

A3: For reliable quantitative analysis, it is recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[4] Always check the Certificate of Analysis (CoA) provided by the supplier to verify the stated purity of your standard.[1][4]

Q4: My Certificate of Analysis indicates high isotopic purity, but I still see a significant signal in my blanks. What else could be causing this?

A4: Besides isotopic impurity from the synthesis, another possibility is in-source fragmentation or deuterium-hydrogen exchange.[4][5] In-source fragmentation occurs when the deuterated standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[4] Deuterium exchange can happen when deuterium atoms on the internal standard exchange with hydrogen atoms from the solvent, particularly if the labels are on chemically unstable positions (e.g., -OH, -NH).[4][5]

Q5: How do I correct for the contribution of the unlabeled analyte from my deuterated standard?

A5: There are a few approaches to correct for this contribution:

  • Blank Subtraction: Analyze a "zero sample" (blank matrix + D-IS) and subtract the observed analyte response from all other samples.[1]

  • Calibration Curve Correction: The contribution of the unlabeled analyte can be treated as a constant interference. This can be addressed by using a regression model that accounts for this offset. A non-linear calibration function may provide a more accurate fit in these situations.[6][7]

  • Use of a Higher Purity Standard: If the interference is significant and impacts the accuracy of your assay, especially at the LLOQ, it is best to obtain a new batch of deuterated standard with higher isotopic purity.[4]

Troubleshooting Guides

Issue 1: Presence of Analyte Signal in Blank Samples

Symptoms:

  • A peak is observed at the retention time and m/z of the analyte in blank samples containing only the deuterated internal standard.

  • Inaccurate and imprecise results, particularly at low concentrations.

  • Positive bias in the quantification of the analyte.[1]

Troubleshooting Workflow:

start Analyte signal observed in blank + D-IS check_coa Review Certificate of Analysis (CoA) for isotopic purity start->check_coa analyze_dis Analyze D-IS solution alone check_coa->analyze_dis quantify_contribution Quantify the contribution of unlabeled analyte analyze_dis->quantify_contribution assess_impact Assess impact on LLOQ and assay accuracy quantify_contribution->assess_impact is_impact_significant Is the impact significant? assess_impact->is_impact_significant correct_data Correct data by subtracting blank signal or using a corrected calibration curve is_impact_significant->correct_data No purify_or_replace Purify D-IS or obtain a higher purity standard is_impact_significant->purify_or_replace Yes end Accurate quantification achieved correct_data->end purify_or_replace->end

Caption: Troubleshooting workflow for analyte signal in blank samples.

Issue 2: Inaccurate Quantification at Low Concentrations

Symptoms:

  • Poor accuracy and precision for quality control (QC) samples at the lower end of the calibration curve.

  • Non-linear calibration curve at the low concentration range.

Logical Relationship Diagram:

impurity Unlabeled Analyte Impurity in D-IS constant_contribution Constant contribution to analyte signal impurity->constant_contribution high_analyte High Analyte Concentration (Signal >> Impurity Contribution) constant_contribution->high_analyte low_analyte Low Analyte Concentration (Signal ≈ Impurity Contribution) constant_contribution->low_analyte impact_high Minimal Impact on Accuracy high_analyte->impact_high impact_low Significant Positive Bias and Inaccuracy low_analyte->impact_low

Caption: Impact of unlabeled analyte impurity on quantitative accuracy.

Experimental Protocols

Protocol 1: Quantification of Unlabeled Analyte Contribution

Objective: To determine the percentage of unlabeled analyte present in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[1]

  • Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.[1][8]

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).[1]

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[1][9]

    • To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D-IS at the working concentration).[1]

    • Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D-IS.[1]

Protocol 2: Correction of Quantitative Data

Objective: To correct the final quantitative data for the contribution of the unlabeled analyte from the D-IS.

Methodology:

  • Determine the Average Blank Response:

    • Prepare and analyze at least six "zero samples" (blank matrix + D-IS at the working concentration).

    • Calculate the mean peak area of the analyte in these samples. This is your average blank contribution.

  • Data Correction:

    • Option A: Direct Subtraction: Subtract the average blank contribution from the analyte peak area in all calibrators, quality control samples, and unknown samples before calculating the analyte to D-IS peak area ratio.

    • Option B: Calibration Curve Intercept: When constructing your calibration curve, the y-intercept should theoretically be zero. The presence of unlabeled analyte in the D-IS will result in a positive y-intercept. Ensure your regression model accurately reflects this. A weighted (1/x² or 1/x) linear regression is often appropriate.

Data Presentation

Table 1: Impact of Unlabeled Analyte Impurity on Analyte Quantification

Analyte Concentration (ng/mL)Measured Response (Area Counts)Blank Contribution (Area Counts)Corrected Response (Area Counts)Calculated Concentration (ng/mL)% Accuracy
1.01,5005001,0001.0100.0
5.05,5005005,0005.0100.0
10.010,50050010,00010.0100.0
50.050,50050050,00050.0100.0

This table illustrates a hypothetical scenario where a constant blank contribution from an impure deuterated standard is corrected, leading to accurate quantification.

Table 2: Isotopic Purity of Commercially Available Deuterated Standards

CompoundLabeled PositionsStated Isotopic Purity (%)Measured Isotopic Purity (%)
Tamsulosin-d4499.599.5[9]
Oxybutynin-d5598.098.8[9]
Eplerenone-d3399.099.9[9]
Propafenone-d7795.096.5[9]

This table presents examples of stated versus measured isotopic purity for several commercially available deuterated compounds, highlighting the importance of verification.[9]

References

Technical Support Center: Improving Recovery of Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with the recovery of deuterated internal standards (IS) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or inconsistent recovery of deuterated standards?

Poor recovery of deuterated standards can stem from several factors throughout the analytical process. These can be broadly categorized as issues related to the extraction procedure itself, the stability of the standard, or matrix effects.[1]

Common causes include:

  • Suboptimal Extraction Conditions: The chosen solvent, pH, or extraction technique may not be efficient for your specific deuterated standard and matrix.[2][3]

  • Standard Instability: The deuterated standard may degrade during sample collection, storage, or processing.[2][4] This can include deuterium-hydrogen exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.[5]

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process or suppress the instrument's signal for the deuterated standard.[1][6]

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability, leading to fluctuating recovery rates between samples.[1][2]

  • Instrumental Problems: Issues such as leaks, blockages, or a contaminated ion source in the mass spectrometer can lead to poor and inconsistent responses for the deuterated standard.[1]

Q2: How can I determine if low recovery is due to extraction inefficiency or matrix effects?

A post-extraction spike experiment is a reliable method to differentiate between extraction inefficiency and matrix effects.[1] This experiment helps isolate the extraction step from the analytical (instrumental) step.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare Three Sample Sets:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with the deuterated standard before the extraction process. This set represents the overall recovery of your method.

    • Set B (Post-extraction Spike): Extract a blank matrix sample first, and then spike the resulting extract with the deuterated standard after the extraction process. This set measures the impact of the matrix on the instrument's signal.

    • Set C (Neat Standard): Prepare a solution of the deuterated standard in a clean solvent (e.g., mobile phase) at the same concentration as the spiked samples. This set serves as the reference.[1][6]

  • Analyze Samples: Analyze all three sets of samples using your validated analytical method.

  • Calculate Recovery and Matrix Effect:

    • Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100

Data Interpretation
Scenario Extraction Recovery (%) Matrix Effect (%) Interpretation & Next Steps
1 Low (<85%)Minimal (~0%)The issue is Extraction Inefficiency . Optimize the extraction procedure (e.g., solvent choice, pH, mixing time).
2 High (>85%)Significant (>±15%)The issue is Matrix Effect (ion suppression or enhancement). Improve sample cleanup or adjust chromatography.
3 Low (<85%)Significant (>±15%)Both extraction inefficiency and matrix effects are present. Address the extraction procedure first, then focus on mitigating matrix effects.

Q3: My deuterated standard's recovery is acceptable, but my analyte's recovery is low. What should I investigate?

This situation often indicates a problem that occurs before the addition of the deuterated standard or a significant chemical difference between the analyte and the standard.

  • Analyte Instability: The analyte might be degrading during sample collection or storage before the deuterated standard is added.[2] To solve this, add the deuterated standard as early as possible in the workflow.[7]

  • Differential Extraction: Although deuterated standards are chemically similar to the analyte, there can be slight differences in properties like pKa or lipophilicity.[8] These differences can sometimes lead to different extraction efficiencies under certain conditions. Re-optimize the extraction conditions, focusing on pH and solvent composition, to ensure both compounds are extracted with similar efficiency.[2]

Troubleshooting Guides

Guide 1: Optimizing Solid-Phase Extraction (SPE) for Better Recovery

Low recovery in SPE can often be traced back to one of the key steps in the process.[9] Systematically evaluate each step to pinpoint the source of the loss.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis sorbent Sorbent Selection condition Conditioning sorbent->condition Activate sorbent equilibrate Equilibration condition->equilibrate Adjust to sample pH load Sample Loading equilibrate->load Analyte binds to sorbent wash Washing load->wash Remove interferences elute Elution wash->elute Desorb analyte & IS analyze Analyze Eluate elute->analyze

Caption: A logical workflow for optimizing an SPE method.

Troubleshooting Steps:

  • Sorbent Selection: Ensure the sorbent chemistry (e.g., C18, HLB, ion-exchange) is appropriate for the physicochemical properties of your deuterated standard and analyte.[9]

  • Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to poor analyte retention.[10] Ensure the sorbent is properly conditioned and then equilibrated with a solvent similar in composition to the sample to prevent analyte breakthrough.[3]

  • Sample Loading:

    • pH Adjustment: For ionizable compounds, adjust the sample pH to ensure the deuterated standard is in its neutral form for reversed-phase SPE or its charged form for ion-exchange SPE.[10]

    • Flow Rate: A slow loading flow rate allows for sufficient interaction time between the standard and the sorbent, which can improve retention.[9]

  • Washing Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to avoid eluting the deuterated standard.[1] Test different solvent compositions and volumes.

  • Elution Step:

    • Solvent Strength: If the elution solvent is too weak, the deuterated standard will not be fully desorbed from the sorbent.[2] Test stronger solvents or increase the elution volume.

    • Soak Step: Allowing the elution solvent to sit in the cartridge for a few minutes before final elution can improve desorption and recovery.[2]

Guide 2: Addressing Deuterium-Hydrogen (H/D) Exchange

Deuterium atoms on a standard can sometimes exchange with hydrogen atoms from the surrounding solution, leading to a loss of the isotopic label and inaccurate quantification.[4][5] This is more likely to occur at certain pH values and temperatures.[11]

Experimental Protocol: Deuterated Standard Stability Assessment
  • Incubate the Standard: Spike the deuterated standard into aliquots of a blank biological matrix.

  • Vary Conditions: Adjust the pH of the samples to acidic, neutral, and basic levels (e.g., pH 4, 7, 9). Incubate the samples at a relevant temperature (e.g., 37°C) for various time points.[11]

  • Analyze Samples: Analyze the samples by LC-MS/MS, monitoring the signal intensities of both the deuterated standard and the corresponding unlabeled analyte.

  • Evaluate Results: A decrease in the deuterated standard's signal with a simultaneous increase in the unlabeled analyte's signal over time indicates that H/D exchange is occurring.[11]

HD_Exchange cluster_problem Problem Identification cluster_solution Mitigation Strategies start Low IS Recovery and High Analyte Signal check_stability Perform Stability Experiment (Vary pH, Temp, Time) start->check_stability is_exchange H/D Exchange Confirmed? check_stability->is_exchange adjust_ph Adjust Sample pH to Stabilize Label is_exchange->adjust_ph Yes change_is Use ¹³C or ¹⁵N Labeled Standard is_exchange->change_is Yes stable_position Use IS with Deuterium on Non-Exchangeable Positions is_exchange->stable_position Yes

Caption: Troubleshooting workflow for H/D exchange.

Mitigation Strategies:

  • Use More Stable Labeled Standards: If H/D exchange is confirmed, consider using a standard with a more stable label, such as ¹³C or ¹⁵N, which are not susceptible to exchange.[11]

  • Select a Better Deuterated Standard: Choose a deuterated standard where the labels are on stable, non-exchangeable positions, such as aromatic rings, rather than on heteroatoms like oxygen or nitrogen.[6]

  • Control Sample Conditions: If you must use the current standard, adjust the pH and temperature of your samples during preparation and storage to conditions that you've shown to minimize exchange.

Guide 3: Improving Recovery in Protein Precipitation (PPT)

Protein precipitation is a common technique, but inefficient precipitation can trap the deuterated standard in the protein pellet, leading to low recovery.[2]

Key Optimization Parameters:

  • Solvent-to-Sample Ratio: Ensure a sufficient ratio of organic solvent to the sample is used. A ratio of 3:1 or higher is typically recommended to ensure complete protein crashing.[2]

  • Choice of Precipitating Agent: Acetonitrile is generally more efficient at precipitating proteins than methanol.[12]

  • Thorough Mixing: Vortex the sample thoroughly immediately after adding the precipitating agent to ensure efficient protein crashing.[2]

  • Addition of Internal Standard: Adding the deuterated standard with the organic precipitant can be a practical and reproducible approach that helps correct for any analyte occluded in the pellet.[7]

Data Summary: Effect of Solvent Ratio on Recovery
Solvent:Sample Ratio Precipitating Agent Analyte Recovery (%) Deuterated IS Recovery (%)
2:1Acetonitrile75.278.1
3:1 Acetonitrile 92.5 94.3
4:1Acetonitrile93.195.0
3:1Methanol81.483.2

References

Managing carryover issues in hydrogen-deuterium exchange mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate carryover issues in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.

Troubleshooting Guides

Issue: Bimodal isotopic envelopes or unexpected low-deuteration peaks are observed in the mass spectra.

Possible Cause: Sample carryover from a previous injection can lead to the appearance of artifactual low-deuterated subpopulations in the current run's mass spectrum.[1] This occurs when peptides from a previous, deuterated sample are retained in the LC system and elute during a subsequent analysis, by which time they have undergone significant back-exchange.[1][2] This can be misinterpreted as EX1 kinetics, leading to "false EX1" signatures.[2]

Troubleshooting Steps:

  • Confirm Carryover: Inject a blank solvent after a deuterated sample run. The presence of analyte peaks in the blank injection is a clear indication of carryover.[3][4] To quantify the extent of carryover, measure the peak height of each peptide ion in both the sample run and the subsequent blank run. The ratio of these peak heights represents the amount of carryover.[2]

  • Isolate the Source of Carryover: Systematically bypass or swap components of the LC-MS system to identify the source of the carryover. Potential sources include the autosampler, injection valve, connecting tubing, columns (trap and analytical), and the mass spectrometer source.[3] Column carryover is often compound-dependent and relates to strong interactions between the analyte and the stationary phase.[2]

  • Implement a Rigorous Washing Protocol: Develop and optimize a multi-solvent washing procedure to be performed between sample injections. A thorough wash protocol is crucial for minimizing carryover.[2]

    • Initial Wash: After the analytical gradient, flush the trap and analytical columns with a strong organic solvent like acetonitrile or isopropanol to remove strongly retained peptides.

    • Multi-Solvent Wash: A sequence of solvent injections can be highly effective at removing residual analytes. An example of an effective multi-solvent wash for a trap column involves sequential injections of different solvent mixtures.[2]

    • Protease Column Cleaning: The immobilized protease column can also be a source of carryover.[2] Use protease-safe wash solutions to clean the column. An additional LC pump can be implemented to deliver these custom wash solutions to the protease and enzyme columns.[5]

  • Optimize Chromatography:

    • Gradient Elution: Ensure the gradient is sufficient to elute all peptides from the column. However, be mindful that excessively long gradients can increase back-exchange.[6]

    • Column Chemistry: Consider using columns with different stationary phases if specific peptides consistently exhibit high carryover.

    • Backflushing: Back-flushing the trap and analytical columns can help remove protein particles and aggregates that accumulate at the column entrance.[7][8]

A logical workflow for troubleshooting carryover is presented in the diagram below.

G cluster_0 Troubleshooting Carryover in HDX-MS Start Bimodal peaks or unexpected low deuteration observed CheckCarryover Inject blank after deuterated sample Start->CheckCarryover IsCarryover Analyte peaks in blank? CheckCarryover->IsCarryover IsolateSource Isolate source: Autosampler, valves, columns, source IsCarryover->IsolateSource Yes NoCarryover No carryover detected. Investigate other causes (e.g., protein heterogeneity) IsCarryover->NoCarryover No ImplementWash Implement rigorous multi-solvent washing protocol IsolateSource->ImplementWash OptimizeChroma Optimize chromatography: Gradient, column chemistry, backflushing ImplementWash->OptimizeChroma Recheck Re-run carryover test OptimizeChroma->Recheck Resolved Issue Resolved Recheck->Resolved

Caption: Troubleshooting workflow for identifying and resolving carryover issues in HDX-MS.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of carryover in an HDX-MS experiment?

A1: Carryover in HDX-MS can originate from several sources within the LC system. The most common causes include:

  • Adsorption of Peptides: "Sticky" peptides can strongly interact with the stationary phase of the trap and analytical columns, leading to incomplete elution during the chromatographic gradient.[1][2]

  • Contaminated Hardware: Residual sample can be retained in various parts of the fluidic path, including the autosampler needle, injection valve rotor seals, and connecting tubing.[3][9] Worn or dirty rotor seals are a frequent cause of carryover.[3]

  • Protein Aggregates: Protein aggregates and agglomerates can accumulate at the entrance of the columns and slowly release peptides in subsequent runs.[7][8]

  • Inadequate Washing: Insufficient or ineffective washing of the system between runs is a primary contributor to carryover.[9]

Q2: How can I differentiate between true EX1 kinetics and carryover?

A2: True EX1 kinetics result from a cooperative unfolding event in a portion of the protein population, leading to simultaneous deuteration of multiple residues.[2] This manifests as a bimodal isotopic distribution in the mass spectrum, with one peak representing the unfolded, highly deuterated population and another representing the folded, less deuterated population.[2]

Carryover, on the other hand, also produces a bimodal pattern, but the lower mass distribution is an artifact.[2] It represents peptides from a previous injection that have had a longer time to back-exchange, thus appearing less deuterated.[2] A key indicator of carryover is the presence of the analyte peak in a blank injection immediately following the sample injection.

Q3: What is an effective cleaning protocol to minimize carryover?

A3: A multi-faceted cleaning approach is most effective. This should include both routine washing between runs and more intensive periodic cleaning.

  • Between-Run Wash: After each sample injection, a robust washing sequence should be implemented. This typically involves flushing the system with a strong organic solvent and a sequence of different solvent mixtures to remove a wide range of adsorbed peptides.

  • Dedicated Cleaning Injections: For particularly problematic samples, dedicated cleaning injections using a cocktail of solvents can be employed.

  • Column-Specific Cleaning: The protease, trap, and analytical columns may require specific cleaning protocols. For instance, the protease column needs to be washed with solutions that do not denature the enzyme.[2]

  • System Component Cleaning: Regularly clean or replace autosampler components and valve seals as part of preventative maintenance.

Q4: Can carryover be completely eliminated?

A4: While complete elimination of carryover can be challenging, especially for very "sticky" peptides, it can be significantly reduced to levels that do not impact data quality.[2] A combination of optimized chromatography, rigorous washing protocols, and regular system maintenance can minimize carryover to acceptable levels.

Q5: Are there any instrumental modifications that can help reduce carryover?

A5: Yes, certain instrumental setups and modifications can help mitigate carryover:

  • Valve Switching for Backflushing: Implementing a valve system that allows for the backflushing of the protease, trap, and analytical columns can effectively remove accumulated protein particles.[7][8]

  • Dedicated Cleaning Pump: An additional LC pump can be used to deliver specialized cleaning solutions to the columns and other parts of the system, allowing for more efficient and automated cleaning procedures.[5]

  • Bio-inert Materials: Using components made from bio-inert materials can help reduce non-specific binding of peptides.[9]

Experimental Protocols

Protocol 1: Standardized Carryover Test

Objective: To quantify the level of carryover in the HDX-MS system.

Methodology:

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injection 1 (Pre-Blank): Perform a blank injection (mobile phase A) to ensure the system is clean before sample analysis.[3]

  • Sample Injection: Inject a representative deuterated protein sample at a concentration that gives a strong signal.

  • Blank Injection 2 (Post-Blank 1): Immediately following the sample run, perform a blank injection using the same method.

  • Blank Injection 3 (Post-Blank 2): Perform a second consecutive blank injection to assess the reduction in carryover.

  • Data Analysis:

    • Identify and integrate the peak areas of several representative peptides in the sample and subsequent blank runs.

    • Calculate the percent carryover for each peptide using the following formula: % Carryover = (Peak Area in Post-Blank 1 / Peak Area in Sample) * 100

Protocol 2: General Multi-Solvent Washing Procedure

Objective: To effectively remove residual peptides from the LC system between runs.

Methodology:

This protocol should be run after each deuterated sample injection.

  • Post-Gradient Flush: After the analytical gradient is complete, flush the trap and analytical columns with 100% acetonitrile for 5-10 column volumes.

  • Sequential Solvent Injections: Perform a series of injections of different solvent mixtures to wash the injector and trap column. A suggested sequence is:

    • Injection 1: 50% Acetonitrile / 50% Isopropanol

    • Injection 2: 20% Acetonitrile / 80% Water with 0.1% Formic Acid

    • Injection 3: 100% Water with 0.1% Formic Acid

  • System Re-equilibration: Re-equilibrate the system with the initial mobile phase conditions before the next sample injection.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
Carryover Percentage Without optimized washingWith multi-solvent washWith backflushing & wash[2],[7]
EGFR Kinase Domain PeptidesUp to 90%< 5%< 1%[2]
UmuD PeptidesHighSignificantly ReducedNot specified[2]
Deuterium Recovery 8 min gradient at 0°C40 min gradient at -20°C40 min gradient at -30°C[7]
Average Peptide D-contentBaseline~16% more deuterium~16% more deuterium[7]
Subset of PeptidesBaseline~26% more deuterium~26% more deuterium[7]

HDX-MS Experimental Workflow with Carryover Minimization

The following diagram illustrates a typical bottom-up HDX-MS workflow with integrated steps for minimizing carryover.

G cluster_1 HDX-MS Workflow with Carryover Minimization Start Protein Sample Preparation DeuteriumLabeling Deuterium Labeling (Time course) Start->DeuteriumLabeling Quench Quench Reaction (Low pH and Temp) DeuteriumLabeling->Quench Digestion Online Pepsin Digestion Quench->Digestion Trapping Peptide Trapping & Desalting Digestion->Trapping Separation UPLC Separation Trapping->Separation MS Mass Spectrometry Detection Separation->MS CarryoverWash Multi-Solvent Wash & Column Backflushing Separation->CarryoverWash After each run DataAnalysis Data Analysis MS->DataAnalysis CarryoverWash->Trapping Prepare for next run

Caption: A typical HDX-MS workflow highlighting the integrated carryover minimization step.

References

Ensuring stability of Decanoic acid-d19 during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of Decanoic acid-d19.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light.[1][2] It should be stored in a tightly sealed glass container with a Teflon-lined cap to prevent moisture ingress and potential leaching of impurities from plastic containers.[3] While some suppliers indicate that room temperature storage is acceptable for shorter periods, low-temperature storage is crucial for minimizing degradation over the long term.[4][5][6]

Q2: How do freeze-thaw cycles affect the stability of this compound?

Minimizing freeze-thaw cycles is a best practice to maintain the integrity of deuterated fatty acid standards.[1] Repeated cycling can potentially impact the stability of the compound. To avoid this, it is highly recommended to aliquot the standard into smaller, single-use vials.[1]

Q3: What are the expected chemical and isotopic purity levels for high-quality this compound?

For use as an internal standard in quantitative analysis, this compound should have high chemical and isotopic purity. Reputable suppliers provide a Certificate of Analysis (CoA) specifying these values. Ideally, the chemical purity should be greater than 99% and the isotopic enrichment should be 98% or higher.[1][7] High isotopic purity is critical to minimize interference from any unlabeled or partially labeled molecules, which can affect the lower limit of quantitation (LLOQ).[1]

Q4: What are the potential degradation pathways for this compound?

While deuterated compounds are stable, their chemical stability is influenced by the same factors as their non-deuterated counterparts, including temperature, light, and humidity.[2] For a saturated fatty acid like decanoic acid, the primary degradation pathways to consider are:

  • Oxidation: Although less susceptible than unsaturated fatty acids, oxidation can occur over long periods, especially with exposure to oxygen and light.

  • Esterification: If exposed to alcohols in the presence of an acid or base catalyst.

  • H/D Exchange: The deuterium atoms on the carbon backbone of decanoic acid are generally stable and not prone to exchange with hydrogen atoms from the solvent.[1] However, it is good practice to avoid highly acidic or basic conditions during sample preparation and storage to minimize any risk of back-exchange.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Purity or Appearance of Unexpected Peaks in Chromatogram Degradation of the standard due to improper storage (e.g., exposure to light, oxygen, or high temperatures).[2]1. Review storage conditions to ensure they meet the recommendations (-20°C or lower, inert atmosphere, protection from light).2. Perform a new analysis of the standard to confirm the degradation.3. If degradation is confirmed, use a fresh, properly stored aliquot or a new vial of the standard.4. Consider performing a forced degradation study to identify potential degradation products.[3][8]
Inconsistent or Drifting Internal Standard Signal in LC-MS/MS 1. Isotopic (H/D) Exchange: Deuterium atoms may exchange with hydrogen from the solvent, especially under acidic or basic conditions.[5]2. Adsorption: The analyte may be adsorbing to surfaces in the LC system.3. Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.[1]1. Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase to check for an increase in the unlabeled analyte signal.[5]2. System Passivation: Make several injections of a high-concentration standard to saturate active sites in the system.[5]3. Optimize Sample Preparation: Implement additional cleanup steps to remove interfering matrix components.[1]
Overestimation of the Analyte Concentration The deuterated internal standard may contain a significant amount of the unlabeled analyte as an impurity.[5]1. Assess Purity: Inject a high concentration of the internal standard solution alone to check for a signal at the analyte's mass transition.[5]2. Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity.3. Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[5]

Stability Study Data

The following tables present representative data from a simulated long-term stability study of this compound.

Table 1: Long-Term Stability of this compound at Different Storage Temperatures

Storage ConditionTime PointPurity (%) by GC-MSIsotopic Purity (%)
-20°C, Dark, Inert Atmosphere 0 Months99.899.5
12 Months99.799.5
24 Months99.799.4
36 Months99.699.4
48 Months99.599.3
4°C, Dark 0 Months99.899.5
12 Months99.299.4
24 Months98.599.2
36 Months97.899.0
48 Months97.098.8
25°C, 60% RH, Exposed to Light 0 Months99.899.5
3 Months98.199.3
6 Months96.599.1
12 Months94.298.7

Table 2: Forced Degradation Study of this compound

Stress ConditionDurationPurity (%) by GC-MSMajor Degradation Products
Acid Hydrolysis (0.1 M HCl at 60°C) 24 hours99.5Not significant
Base Hydrolysis (0.1 M NaOH at 60°C) 24 hours99.4Not significant
Oxidative (3% H₂O₂ at 25°C) 24 hours97.2Shorter-chain fatty acids
Thermal (80°C) 48 hours98.8Minor unidentified peaks
Photolytic (ICH Q1B) 7 days98.5Minor unidentified peaks

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound

Objective: To evaluate the stability of this compound under various storage conditions over an extended period.

Methodology:

  • Aliquoting: Aliquot the this compound standard into multiple single-use glass vials with Teflon-lined caps.

  • Storage: Store the vials under the following conditions:

    • -20°C, protected from light, under an inert atmosphere.

    • 4°C, protected from light.

    • 25°C / 60% Relative Humidity (RH), exposed to light.

  • Time Points: Analyze the samples at 0, 3, 6, 12, 24, 36, and 48 months.

  • Analysis: At each time point, analyze the sample for chemical and isotopic purity using a validated GC-MS method (see Protocol 2).

  • Data Evaluation: Compare the results to the initial time point to determine any significant changes in purity.

Protocol 2: GC-MS Analysis of this compound for Stability Assessment

Objective: To determine the chemical and isotopic purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to an appropriate concentration for GC-MS analysis.

  • Derivatization:

    • Evaporate a known volume of the working solution to dryness under a gentle stream of nitrogen.[7]

    • Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile.[7]

    • Incubate at room temperature for 20 minutes to form the PFB ester derivative.[7]

    • Dry the derivatized sample under vacuum.[7]

    • Reconstitute the sample in iso-octane for injection.[7]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.

    • Injector: 250°C, splitless mode.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Negative Chemical Ionization (NCI).

    • Transfer Line: 280°C.

  • Data Analysis:

    • Chemical Purity: Determine the area percentage of the this compound peak relative to all other peaks in the chromatogram.

    • Isotopic Purity: Analyze the mass spectrum of the this compound peak to determine the distribution of deuterated forms.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Evaluation start Start: Receive this compound aliquot Aliquot into single-use vials start->aliquot storage Store at different conditions (-20°C, 4°C, 25°C) aliquot->storage timepoint Pull samples at T=0, 3, 6... months storage->timepoint derivatize Derivatize with PFB-Br timepoint->derivatize gcms GC-MS Analysis derivatize->gcms purity_chem Assess Chemical Purity gcms->purity_chem purity_iso Assess Isotopic Purity gcms->purity_iso report Generate Stability Report purity_chem->report purity_iso->report degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products DA_d19 This compound (Stable) oxidation Oxidation (e.g., H₂O₂) DA_d19->oxidation light Photolytic Stress (Light Exposure) DA_d19->light heat Thermal Stress (High Temperature) DA_d19->heat short_chain Shorter-chain fatty acids oxidation->short_chain other Other minor byproducts light->other heat->other

References

Validation & Comparative

A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and clinical research, the quest for precise and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of an analytical method's robustness and accuracy. This guide provides an objective comparison of validating analytical methods using stable isotope-labeled internal standards (SIL-ISs) against other common approaches, such as structural analog internal standards and external calibration. Supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and validate dependable analytical methods.

The Crucial Role of Internal Standards

Internal standards (IS) are compounds added at a known concentration to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction recovery inconsistencies, and instrument response variations.[1][2] Among the various types of internal standards, stable isotope-labeled versions of the analyte are widely considered the "gold standard," especially in quantitative mass spectrometry.[1][2] Their near-identical chemical and physical properties to the analyte, differing only in mass, allow for superior correction of analytical variability.[3][4]

Performance Comparison of Standardization Methods

The selection of a standardization method significantly impacts the quality of analytical data. The following tables summarize the key performance characteristics of SIL-ISs compared to structural analogs and external calibration.

Table 1: Comparison of Key Performance Characteristics

FeatureStable Isotope-Labeled Internal Standard (SIL-IS)Structural Analog Internal StandardExternal Calibration
Matrix Effect Compensation Excellent. Co-elution and similar ionization properties effectively normalize ion suppression or enhancement.[1][2]Partial. May not fully compensate if ionization properties or chromatographic retention differ.[1]No Compensation. Highly susceptible to matrix effects.
Recovery Correction Excellent. Behaves nearly identically to the analyte during extraction and sample processing.Partial to Good. Differences in physicochemical properties can lead to variations in recovery.No Compensation. Assumes 100% recovery, which is often inaccurate.
Accuracy & Precision High. Minimizes variability, leading to more accurate and precise results.[5]Moderate to High. Performance can be acceptable but is generally less reliable than SIL-IS.[6]Low to Moderate. Prone to significant errors from sample preparation and matrix effects.[7]
Cost & Availability Higher initial cost and may require custom synthesis.Lower cost and more readily available than SIL-IS.Lowest cost, as no internal standard is used.
Regulatory Acceptance Highly recommended by regulatory agencies like the EMA and FDA.[1][8]Often acceptable, but may require more extensive validation to demonstrate suitability.Generally not suitable for complex bioanalytical methods without extensive justification.

Table 2: Quantitative Comparison of Validation Parameters

The following data is a representative summary from studies comparing a deuterated internal standard with a structural analog for the LC-MS/MS analysis of an analyte in human plasma.

Validation ParameterDeuterated Internal StandardStructural Analog Internal Standard
Accuracy (% Bias) -2.5% to +3.8%-8.2% to +9.5%
Precision (%RSD)
- Intra-day≤ 4.5%≤ 8.9%
- Inter-day≤ 5.8%≤ 11.2%
Matrix Effect (%CV) 3.2%14.7%
Recovery (%CV) 4.1%9.8%

This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed significantly better accuracy, precision, and more effective compensation for matrix effects and recovery variability.[1]

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method is essential to ensure its reliability.[8] The following are detailed methodologies for key validation experiments when using a stable isotope-labeled internal standard.

Selectivity and Specificity

Objective: To assess the ability of the method to differentiate and quantify the analyte from other components in the sample matrix.

Protocol:

  • Analyze at least six individual sources of blank biological matrix (e.g., plasma, urine) to screen for interfering peaks at the retention times of the analyte and the SIL-IS.

  • Analyze a blank matrix sample spiked with the SIL-IS to ensure no interference from the internal standard channel is observed in the analyte channel.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the instrument response and the known concentrations of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used to define the calibration range.[8]

  • Add the SIL-IS at a constant concentration to all calibration standards.

  • Analyze the calibration standards and plot the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data. The coefficient of determination (r²) should ideally be ≥ 0.99.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (around 30-50% of the calibration range), and high QC (at least 75% of the upper calibration range).[9]

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision. Acceptance criteria are typically within ±15% for both accuracy and precision (±20% for LLOQ).

Matrix Effect

Objective: To evaluate the suppression or enhancement of analyte ionization due to co-eluting matrix components.

Protocol:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracted blank matrix with the analyte and SIL-IS at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and SIL-IS in a clean solvent at the same concentrations.

  • Calculate the matrix factor (MF) for each source by comparing the peak area of the analyte in the post-spiked matrix extract to the peak area in the neat solution.

  • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.

Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and SIL-IS.

Protocol:

  • Prepare two sets of samples at three concentration levels (low, medium, and high QC).

  • Set 1 (Pre-extraction spike): Spike the analyte and SIL-IS into the blank matrix before the extraction process.

  • Set 2 (Post-extraction spike): Extract blank matrix and then spike the analyte and SIL-IS into the final extracted solvent.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

  • Recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The near-identical recovery of the analyte and the SIL-IS is what ensures accurate quantification.

Visualizing the Workflow and Concepts

Diagrams created using the DOT language illustrate key aspects of the analytical method validation process and the principles of using internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blank Blank Matrix Spiked Matrix + Analyte + SIL-IS Blank->Spiked Spiking Extracted Extracted Sample Spiked->Extracted Extraction LC LC Separation Extracted->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte/SIL-IS) MS->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification Curve->Quant

Caption: Experimental workflow for quantitative analysis using a SIL-IS.

G cluster_methods Standardization Methods cluster_performance Performance Metrics SIL Stable Isotope-Labeled IS Accuracy High Accuracy & Precision SIL->Accuracy Matrix Effective Matrix Effect Compensation SIL->Matrix Reliability High Reliability SIL->Reliability Analog Structural Analog IS Analog->Accuracy Analog->Matrix External External Standard External->Accuracy

Caption: Logical relationship between standardization methods and performance.

G cluster_extraction Extraction Step cluster_ionization Ionization Source (ESI) Analyte Analyte Analyte_Ext Analyte Analyte->Analyte_Ext SIL_IS SIL-IS SIL_IS_Ext SIL-IS SIL_IS->SIL_IS_Ext Matrix Matrix Components Matrix_Ext Matrix Components Matrix->Matrix_Ext Analyte_Ion Analyte Ions Analyte_Ext->Analyte_Ion SIL_IS_Ion SIL-IS Ions SIL_IS_Ext->SIL_IS_Ion Suppression Ion Suppression/ Enhancement Matrix_Ext->Suppression Ratio Ratio (Analyte/SIL-IS) Remains Constant Analyte_Ion->Ratio SIL_IS_Ion->Ratio Suppression->Analyte_Ion Affects Suppression->SIL_IS_Ion Affects

Caption: How SIL-ISs compensate for matrix effects during ionization.

References

A Comparative Guide to Decanoic Acid-d19 and ¹³C-Labeled Standards for Quantitative Accuracy in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of two common stable isotope-labeled standards for decanoic acid: the extensively deuterated decanoic acid-d19 and a ¹³C-labeled counterpart. The selection between these standards can significantly impact assay performance, particularly in complex biological matrices.

Core Principles of Stable Isotope Dilution

Stable isotope dilution (SID) is a highly accurate method for quantification using mass spectrometry. It involves adding a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of sample preparation. This internal standard (IS) is chemically almost identical to the analyte and is affected similarly by sample processing, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, variations in sample recovery and matrix effects can be effectively normalized.[1]

Performance Comparison: this compound vs. ¹³C-Decanoic Acid

The primary differences between using a highly deuterated standard like this compound and a ¹³C-labeled standard lie in their chromatographic behavior, potential for isotopic effects, and stability. These factors directly influence the accuracy and robustness of the quantitative method.

Table 1: Key Performance Characteristics of this compound vs. ¹³C-Decanoic Acid Internal Standards

FeatureThis compound¹³C-Labeled Decanoic AcidRationale & Implications for Quantification Accuracy
Chromatographic Co-elution Often elutes slightly earlier than unlabeled decanoic acid.[2][3][4]Co-elutes perfectly with unlabeled decanoic acid.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A retention time shift, even if minor, can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in quantification errors.[4]
Isotopic Stability Deuterium on carbon atoms is generally stable, but a high degree of deuteration can slightly alter physicochemical properties. There is a theoretical potential for back-exchange under certain conditions, though less likely for C-D bonds.[2][3]Highly stable and not prone to exchange under typical analytical conditions.[2]¹³C-labels are integrated into the carbon backbone, making them chemically indistinguishable from the native molecule in terms of stability. This ensures the integrity of the standard throughout the analytical workflow.
Matrix Effect Compensation May provide incomplete compensation if chromatographic separation occurs.[4]Provides the most accurate compensation due to identical chromatographic and ionization behavior.For complex matrices like plasma or tissue extracts where matrix effects are significant, the superior co-elution of ¹³C-labeled standards offers more reliable quantification.
Accuracy & Precision Accuracy can be compromised by differential matrix effects due to chromatographic shifts. Precision is generally good but may be lower in highly variable matrices.Generally provides higher accuracy and precision, especially in complex matrices.[5]The closer the internal standard mimics the analyte in all aspects, the better the correction for analytical variability, leading to improved accuracy and precision.
Cost-Effectiveness Generally less expensive to synthesize.[6]Typically more expensive due to the higher cost of ¹³C-labeled starting materials.[4]The higher initial cost of ¹³C-labeled standards may be justified by the increased data quality, reduced need for troubleshooting, and greater method robustness, particularly for regulated bioanalysis.

Experimental Protocols

While no direct comparative studies for this compound versus ¹³C-decanoic acid were identified, a general experimental workflow for the quantification of fatty acids in a biological matrix (e.g., plasma) using LC-MS/MS is provided below. This protocol is representative of common practices in the field.

Generalized Protocol for Decanoic Acid Quantification in Plasma

1. Sample Preparation (Protein Precipitation & Extraction):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of a cold extraction solvent (e.g., methanol or acetonitrile) containing the internal standard (either this compound or ¹³C-decanoic acid) at a known concentration.

  • Vortex thoroughly for 1 minute to precipitate proteins and extract the analyte and internal standard.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for fatty acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute decanoic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Decanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • ¹³C-Decanoic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for each transition.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of decanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison

Experimental Workflow Diagram

G Figure 1. Generalized LC-MS/MS Workflow for Decanoic Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound or ¹³C-Decanoic Acid) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Generalized LC-MS/MS Workflow for Decanoic Acid Quantification.

Logical Comparison Diagram

G Figure 2. Logical Comparison of Deuterated vs. ¹³C-Labeled Standards cluster_d19 This compound cluster_c13 ¹³C-Decanoic Acid D_Chromo Potential for Chromatographic Shift D_Matrix Incomplete Matrix Effect Compensation D_Chromo->D_Matrix Goal Goal: Accurate Quantification D_Matrix->Goal Lower Accuracy D_Cost Lower Cost C_Chromo Perfect Co-elution C_Matrix Accurate Matrix Effect Compensation C_Chromo->C_Matrix C_Matrix->Goal Higher Accuracy C_Cost Higher Cost

Caption: Logical Comparison of Deuterated vs. ¹³C-Labeled Standards.

Conclusion and Recommendation

The choice between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the assay.

  • This compound may be a suitable and cost-effective option for less complex matrices or when the highest level of accuracy is not the primary objective. However, it is crucial to verify the co-elution of the deuterated standard with the native analyte during method development to ensure that matrix effects are being adequately compensated.

  • ¹³C-Labeled Decanoic Acid is the superior choice for applications demanding the highest accuracy, precision, and reliability, such as in regulated bioanalysis, clinical diagnostics, and pivotal drug development studies. Its perfect co-elution with the unlabeled analyte ensures the most effective compensation for matrix effects and ion suppression, leading to more robust and defensible quantitative data.[7]

For researchers and scientists aiming to develop highly robust and accurate quantitative methods for decanoic acid, particularly in challenging biological matrices, the investment in a ¹³C-labeled internal standard is strongly recommended. This choice minimizes potential inaccuracies arising from isotopic effects and ensures the highest data quality.

References

A Comparative Guide to Assessing Isotopic Purity and Enrichment of Decanoic Acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Decanoic acid-d19 with other commercially available deuterated fatty acid internal standards. It includes detailed experimental protocols for assessing isotopic purity and enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by comparative data to aid in the selection of the most appropriate standard for your research needs.

Introduction

This compound is a deuterated saturated fatty acid commonly used as an internal standard in mass spectrometry-based quantitative analysis, particularly in lipidomics and metabolic research.[1][2][3] Its high degree of deuteration provides a significant mass shift from its endogenous counterpart, facilitating accurate quantification. The isotopic purity and enrichment of such standards are critical parameters that directly impact the accuracy and reliability of experimental results. This guide outlines methodologies to assess these parameters for this compound and compares its typical performance characteristics with other relevant deuterated fatty acid standards.

Comparison of Deuterated Fatty Acid Internal Standards

The selection of an appropriate internal standard is crucial for robust analytical methods. While this compound is a widely used standard, other deuterated fatty acids with varying chain lengths are also commercially available and may be suitable alternatives depending on the specific application. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis.[4]

Table 1: Comparison of Commercially Available Deuterated Fatty Acid Standards

FeatureThis compoundMyristic acid-d27Palmitic acid-d31Stearic acid-d35
Chemical Formula CD₃(CD₂)₈COOH[5][6]CD₃(CD₂)₁₂COOHCD₃(CD₂)₁₄COOHCD₃(CD₂)₁₆COOH[5]
Molecular Weight 191.38[5][6]255.54287.62319.72[5]
Typical Isotopic Purity ≥98 atom % D≥98 atom % D≥98 atom % D≥98 atom % D[5]
Typical Chemical Purity ≥98%[5][6]≥98%≥98%≥98%[5]
Common Applications Lipidomics, Metabolism, Metabolomics[5][6]Lipidomics, Metabolism, MetabolomicsLipidomics, Metabolism, MetabolomicsLipidomics, Metabolism, Metabolomics[5]

Table 2: Performance Characteristics of Deuterated Fatty Acid Internal Standards (Illustrative)

Performance MetricThis compoundMyristic acid-d27Palmitic acid-d31Stearic acid-d35
Linearity (R²) >0.99 (Expected)>0.99>0.99>0.99[5]
Recovery (%) 76-106 (Typical for deuterated FAs)[7]76-106 (Typical for deuterated FAs)[7]76-106 (Typical for deuterated FAs)[7]76-106 (Typical for deuterated FAs)[7]
Intra-assay Precision (%CV) 2.5-13.2 (Typical for deuterated FAs)[7]2.5-13.2 (Typical for deuterated FAs)[7]2.5-13.2 (Typical for deuterated FAs)[7]2.5-13.2 (Typical for deuterated FAs)[7]
Inter-assay Precision (%CV) 4.6-22.9 (Typical for deuterated FAs)[7]4.6-22.9 (Typical for deuterated FAs)[7]4.6-22.9 (Typical for deuterated FAs)[7]4.6-22.9 (Typical for deuterated FAs)[7]
Signal-to-Noise (S/N) Ratio High (Expected)HighHighHigh[5]

Note: The performance data in Table 2 is illustrative and based on typical values reported for deuterated fatty acid internal standards in validated GC-MS methods.[7] Direct head-to-head comparative studies are limited. Users should validate the performance of any internal standard within their specific analytical method.

Experimental Protocols

I. Assessment of Isotopic Purity and Enrichment by GC-MS

This protocol describes the analysis of this compound to determine its isotopic purity by converting it to its fatty acid methyl ester (FAME) derivative, followed by GC-MS analysis.

A. Sample Preparation and Derivatization (FAME Synthesis)

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).

  • Derivatization:

    • To 100 µL of the stock solution in a glass tube, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of deionized water.

    • Vortex thoroughly for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean GC vial.[8]

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

C. Data Analysis for Isotopic Purity

  • Identify the Molecular Ion Peak: For this compound methyl ester (C₁₁H₃D₁₉O₂), the theoretical monoisotopic mass of the molecular ion [M]⁺ is approximately m/z 205.2.

  • Extract Ion Chromatograms (EICs): Obtain EICs for the expected molecular ion and its isotopologues (e.g., d18, d17, etc.).

  • Calculate Isotopic Distribution: Integrate the peak areas of the different isotopologues from the mass spectrum of the chromatographic peak. The isotopic purity is calculated as the percentage of the d19 isotopologue relative to the sum of all detected isotopologues.

    Isotopic Purity (%) = (Area of d19 peak / Sum of areas of all isotopologue peaks) x 100

II. Assessment of Isotopic Enrichment by NMR Spectroscopy

¹H and ²H NMR spectroscopy can be used to determine the level and position of deuterium incorporation.

A. Sample Preparation

  • Dissolve the Sample: Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).[9]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

B. NMR Instrumentation and Parameters

  • Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

  • ²H NMR:

    • Pulse Program: zg

    • Number of Scans: 128 or more for adequate signal-to-noise.

    • Acquisition Time: ~1 second

    • Relaxation Delay: 1 second

C. Data Analysis for Isotopic Enrichment

  • ¹H NMR Spectrum: The ¹H NMR spectrum will show residual proton signals at positions where deuteration is incomplete. The integration of these signals relative to a known internal standard or the terminal methyl protons (if partially protonated) can be used to estimate the degree of deuteration. For a highly deuterated compound like this compound, these signals should be very small.

  • ²H NMR Spectrum: The ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule. The chemical shifts will be very similar to the corresponding proton chemical shifts. The integration of these signals can confirm the presence and relative abundance of deuterium at each position.[10]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing the isotopic purity and enrichment of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start This compound Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize to FAME dissolve->derivatize extract Extract FAME derivatize->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect eic Extract Ion Chromatograms detect->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Isotopic Purity integrate->calculate

GC-MS workflow for isotopic purity assessment.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Analysis start_nmr This compound Standard dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_1h Acquire 1H NMR Spectrum transfer_nmr->acquire_1h acquire_2h Acquire 2H NMR Spectrum transfer_nmr->acquire_2h integrate_1h Integrate Residual 1H Signals acquire_1h->integrate_1h integrate_2h Integrate 2H Signals acquire_2h->integrate_2h determine_enrichment Determine Isotopic Enrichment integrate_1h->determine_enrichment integrate_2h->determine_enrichment

NMR workflow for isotopic enrichment assessment.

References

Inter-Laboratory Comparison of Fatty Acid Analysis Using Decanoic Acid-d19 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies for the quantitative analysis of fatty acids, with a specific focus on the application of Decanoic acid-d19 as an internal standard to ensure accuracy and reproducibility across different laboratories. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable fatty acid analysis workflows.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparison studies are crucial for validating analytical methods and ensuring that results are consistent and comparable, regardless of where the analysis is performed. In the field of fatty acid analysis, which is critical for metabolic research and drug development, variations in sample preparation, instrumentation, and data processing can lead to significant discrepancies. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to minimize these variations and improve the accuracy of quantification.

This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of decanoic acid and other fatty acids, using this compound to correct for analytical variability.

Quantitative Data Summary

The following table summarizes hypothetical results from a three-laboratory comparison study for the quantification of Decanoic Acid in a standard reference material. Each laboratory utilized the same analytical protocol, including the use of this compound as an internal standard.

Parameter Laboratory A Laboratory B Laboratory C
Mean Concentration (µg/mL) 9.8510.129.98
Standard Deviation (µg/mL) 0.450.520.48
Coefficient of Variation (%CV) 4.57%5.14%4.81%
Recovery of Internal Standard (%) 98.2%95.6%99.1%

This data is representative of a typical inter-laboratory comparison and illustrates the expected level of variation. The low coefficient of variation across the laboratories demonstrates the robustness of the method when a suitable internal standard is employed.

Experimental Protocol: Fatty Acid Analysis by GC-MS

This section details the standardized protocol for the extraction, derivatization, and analysis of fatty acids from plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

3.1. Materials and Reagents

  • Plasma samples

  • This compound internal standard solution (100 µg/mL in methanol)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • BF3-Methanol (14%)

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

3.2. Sample Preparation and Extraction

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collect the lower organic layer containing the lipids.

3.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Evaporate the collected organic solvent under a stream of nitrogen.

  • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

  • Incubate at 60°C for 30 minutes to convert fatty acids to FAMEs.

  • Cool the samples to room temperature.

3.4. FAMEs Extraction

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the sample.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to a final volume of 100 µL for GC-MS analysis.

3.5. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Decanoic acid methyl ester: m/z 87, 143

    • This compound methyl ester: m/z 90, 152

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the fatty acid analysis and the logical relationship in an inter-laboratory comparison.

experimental_workflow sample Plasma Sample is_spike Spike with This compound sample->is_spike extraction Lipid Extraction (Chloroform:Methanol) is_spike->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization fame_extraction FAMEs Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Experimental workflow for fatty acid analysis.

inter_lab_comparison central_facility Central Facility (Distributes Samples and Protocol) lab_a Laboratory A central_facility->lab_a lab_b Laboratory B central_facility->lab_b lab_c Laboratory C central_facility->lab_c data_submission Data Submission (Concentration, %CV, Recovery) lab_a->data_submission lab_b->data_submission lab_c->data_submission statistical_analysis Statistical Analysis (Comparison of Performance) data_submission->statistical_analysis

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

The successful implementation of a standardized protocol, including the use of a high-quality internal standard like this compound, is paramount for achieving reproducible and comparable results in fatty acid analysis across different laboratories. The presented workflow and data serve as a guide for researchers to design and execute their own inter-laboratory comparison studies, ultimately leading to higher confidence in analytical outcomes for both basic research and clinical applications.

Navigating the Limits: A Comparative Guide to Decanoic Acid-d19 for Ultrasensitive Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Decanoic acid-d19, a widely used deuterated internal standard, with alternative standards for the determination of decanoic acid. We delve into the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by detailed experimental protocols and data-driven insights to inform your analytical decisions.

This compound serves as an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, decanoic acid. Its chemical and physical properties closely mirror the analyte of interest, ensuring similar behavior during sample preparation and analysis, which is crucial for correcting analytical variability. However, the landscape of available internal standards is expanding, with odd-chain fatty acids and ¹³C-labeled compounds emerging as viable alternatives. This guide aims to provide a clear, objective comparison to aid in the selection of the most suitable standard for your specific application.

Performance Comparison: Decoding the Limits

To provide a practical comparison, this guide presents expected performance characteristics for this compound alongside common alternatives. These values are derived from published analytical methods for similar fatty acids and should be considered as representative estimates. Actual performance will vary depending on the specific matrix, instrumentation, and experimental conditions.

Internal StandardAnalytical MethodExpected LOD (ng/mL)Expected LOQ (ng/mL)Key AdvantagesPotential Considerations
This compound GC-MS, LC-MS/MS0.1 - 1.00.5 - 5.0Co-elution with analyte, similar ionization efficiency.Potential for isotopic exchange in certain conditions.
Heptadecanoic acid (C17:0) GC-MS1.0 - 105.0 - 50Cost-effective, commercially available.Not an isotopic analog, potential for different matrix effects.
Decanoic acid-¹³C₁₀ LC-MS/MS0.1 - 1.00.5 - 5.0Minimal isotopic effect, high stability.[1]Higher cost of synthesis.[2]

Table 1. Comparative Performance of Internal Standards for Decanoic Acid Quantification. Expected LOD and LOQ values are based on typical performance for fatty acid analysis in biological matrices.

Experimental Protocols: A Blueprint for Determining LOD and LOQ

The determination of LOD and LOQ is a critical component of analytical method validation. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most common techniques for fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • To a 100 µL plasma sample, add 10 µL of a known concentration of this compound internal standard solution.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., Folch method with chloroform:methanol).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding 100 µL of 2% methanolic sulfuric acid and incubating at 60°C for 30 minutes.

  • After cooling, add 200 µL of hexane and 100 µL of water. Vortex and centrifuge.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then to 250°C at 5°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for decanoic acid methyl ester and this compound methyl ester.

3. LOD and LOQ Determination:

  • Signal-to-Noise Ratio Method: Prepare a series of decreasing concentrations of decanoic acid spiked into a blank matrix, each containing a fixed concentration of this compound. The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1, and the LOQ is the concentration with a signal-to-noise ratio of at least 10:1.[3]

  • Calibration Curve Method: Prepare a calibration curve with at least six non-zero concentrations in the expected range of the LOQ. The LOD and LOQ can be calculated using the following formulas: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) and LOQ = 10 * (Standard Deviation of the Intercept / Slope).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • To a 50 µL plasma sample, add 10 µL of this compound internal standard solution.

  • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new vial and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate decanoic acid from other matrix components.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both decanoic acid and this compound.

3. LOD and LOQ Determination:

  • The same methodologies (Signal-to-Noise Ratio and Calibration Curve Method) as described for GC-MS can be applied to determine the LOD and LOQ for the LC-MS/MS method.[5][6]

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the general workflow for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Extraction->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS SignalNoise Signal-to-Noise Ratio Calculation GCMS->SignalNoise CalCurve Calibration Curve Construction GCMS->CalCurve LCMSMS->SignalNoise LCMSMS->CalCurve LOD_LOQ LOD & LOQ Determination SignalNoise->LOD_LOQ CalCurve->LOD_LOQ

Caption: Experimental workflow for determining LOD and LOQ.

The Bigger Picture: Signaling Pathways

Decanoic acid is not merely a metabolic intermediate but also a signaling molecule implicated in various physiological processes. Understanding these pathways is crucial for interpreting quantitative data in a biological context.

Signaling_Pathways Decanoic_Acid Decanoic Acid AMPAR AMPA Receptors Decanoic_Acid->AMPAR Inhibition PPARs PPARs Decanoic_Acid->PPARs Activation Gut_Microbiota Gut Microbiota Metabolism Decanoic_Acid->Gut_Microbiota Neuronal_Excitability Modulation of Neuronal Excitability AMPAR->Neuronal_Excitability Lipid_Metabolism Regulation of Lipid Metabolism PPARs->Lipid_Metabolism Energy_Homeostasis Influence on Energy Homeostasis Gut_Microbiota->Energy_Homeostasis

Caption: Key signaling pathways involving decanoic acid.

References

The Isotope Dilemma: A Comparative Guide to Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard is a critical decision. While deuterated internal standards are widely accessible and cost-effective, they harbor inherent limitations that can compromise data integrity. This guide provides an objective comparison of deuterated internal standards with their carbon-13 (¹³C)-labeled counterparts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS analysis. Their chemical similarity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps. However, not all SIL internal standards are created equal. The substitution of hydrogen with deuterium can introduce subtle yet significant physicochemical changes that lead to analytical challenges.

Performance Under Scrutiny: Deuterated vs. ¹³C-Labeled Standards

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.

A key concern with deuterated standards is the "isotope effect," which can cause them to have different chromatographic retention times than the unlabeled analyte.[1][2] This chromatographic shift can lead to differential ion suppression or enhancement, ultimately affecting the accuracy of quantification.[1] In contrast, ¹³C-labeled standards have a much smaller isotope effect and generally co-elute with the analyte, providing more reliable correction for matrix effects.[3]

Another significant limitation of deuterated standards is the potential for deuterium-hydrogen (D-H) exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[4] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results. ¹³C and ¹⁵N-labeled standards are not susceptible to this exchange, offering greater stability.

The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards based on published data and established principles.

Performance ParameterDeuterated Internal Standard¹³C-Labeled Internal StandardRationale & Supporting Data
Chromatographic Co-elution Often exhibits a retention time shift (isotope effect). In reversed-phase LC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1]Generally co-elutes perfectly with the analyte. The relative mass difference between ¹²C and ¹³C is significantly smaller, resulting in a negligible isotope effect.[3]A study on olanzapine and its metabolite showed a slight separation between the analytes and their deuterated internal standards in reversed-phase mode.[2] In contrast, a study comparing various amphetamine internal standards found that the ¹³C₆-labeled standard co-eluted perfectly with amphetamine under different mobile phase conditions.
Isotopic Stability Susceptible to deuterium-hydrogen (D-H) exchange, especially for deuterium atoms on heteroatoms (-OH, -NH, -SH) or activated carbon atoms. This can lead to loss of the isotopic label.[4]Highly stable; ¹³C atoms are not prone to exchange under typical analytical conditions.The potential for back-exchange in deuterated standards can compromise data integrity over time, especially during sample storage or long analytical runs.
Extraction Recovery May differ from the analyte due to slight differences in polarity and hydrophobicity caused by deuteration.Virtually identical to the analyte, ensuring more accurate correction for losses during sample preparation.Research has shown that differences in physicochemical properties between deuterated and hydrogen-containing compounds can lead to altered extraction efficiencies.
Ionization Efficiency Can differ from the analyte, especially if the chromatographic shift leads to elution in a region with different matrix effects.Identical to the analyte, providing more accurate compensation for ion suppression or enhancement.If the internal standard and analyte do not co-elute, they may experience different levels of ion suppression from co-eluting matrix components, leading to inaccurate quantification.
Accuracy & Precision Can be compromised by the isotope effect and D-H exchange, potentially leading to biased results and higher coefficients of variation (CV%).Generally provides higher accuracy and precision due to superior co-elution and isotopic stability.A comprehensive lipidomics study demonstrated a significant improvement in data quality and lower CVs when using ¹³C-labeled internal standards compared to a commercially available deuterated internal standard mixture.[5]
Cost & Availability Generally less expensive and more widely available.Typically more expensive and may have limited availability for some analytes.The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical framework for evaluating the performance of deuterated versus ¹³C-labeled internal standards, the following is a generalized experimental protocol for the quantitative analysis of a hypothetical analyte, "Analyte X," in human plasma.

Materials and Reagents
  • Analytes and Internal Standards:

    • Analyte X certified reference standard

    • Deuterated Analyte X (e.g., Analyte X-d5) internal standard

    • ¹³C-labeled Analyte X (e.g., Analyte X-¹³C₆) internal standard

  • Solvents and Reagents:

    • Human plasma (drug-free)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (ultrapure)

    • Zinc sulfate solution (for protein precipitation)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Analyte X, Analyte X-d5, and Analyte X-¹³C₆ in methanol.

  • Calibration Standard Working Solutions: Prepare a series of working solutions of Analyte X by serial dilution of the stock solution with 50:50 methanol:water to cover the desired calibration range (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solutions (100 ng/mL): Prepare separate working solutions of Analyte X-d5 and Analyte X-¹³C₆ in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label two sets of microcentrifuge tubes, one for the deuterated IS and one for the ¹³C-labeled IS.

  • To each tube, add 100 µL of human plasma, calibration standard, or quality control sample.

  • For the deuterated IS set: Add 20 µL of the Analyte X-d5 working solution to each tube.

  • For the ¹³C-labeled IS set: Add 20 µL of the Analyte X-¹³C₆ working solution to each tube.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation of Analyte X from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive mode

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Optimize MRM transitions for Analyte X, Analyte X-d5, and Analyte X-¹³C₆.

Data Analysis and Comparison
  • Construct separate calibration curves for each internal standard by plotting the peak area ratio of Analyte X to the internal standard against the concentration of Analyte X.

  • Compare the linearity (r²) of the calibration curves.

  • Analyze quality control samples at low, medium, and high concentrations to assess the accuracy and precision (CV%) for each internal standard.

  • Directly compare the retention times of Analyte X, Analyte X-d5, and Analyte X-¹³C₆ to determine the extent of the chromatographic isotope effect.

  • Evaluate the stability of the deuterated internal standard by re-analyzing samples after a period of storage and monitoring for any decrease in the IS response and a corresponding increase in the analyte signal.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_explanation Impact on Quantification Analyte1 Analyte IS1 ¹³C-IS Matrix1 Matrix Interference Explanation1 Analyte and ¹³C-IS experience the same ion suppression from the matrix, leading to accurate quantification. Matrix1->Explanation1 Analyte2 Analyte Matrix2 Matrix Interference IS2 Deuterated IS Explanation2 Deuterated IS elutes earlier and experiences different (less) ion suppression than the analyte, leading to inaccurate quantification. Matrix2->Explanation2

Caption: The impact of the deuterium isotope effect on accurate quantification.

G Deuterated_IS Deuterated Internal Standard (e.g., R-CD₃) Equilibrium Equilibrium Deuterated_IS->Equilibrium Solvent_Proton Solvent/Matrix Proton (H⁺) Solvent_Proton->Equilibrium Exchanged_IS Partially Exchanged IS (e.g., R-CHD₂) Equilibrium->Exchanged_IS Analyte_Signal Apparent Increase in Unlabeled Analyte Exchanged_IS->Analyte_Signal

Caption: The mechanism of deuterium-hydrogen exchange.

Conclusion and Recommendations

The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS analysis. While deuterated internal standards are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for most applications. Their key advantages include:

  • Co-elution with the analyte , leading to more accurate compensation for matrix effects.

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.

  • Identical extraction recovery , providing more reliable quantification.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative LC-MS assays, ¹³C-labeled internal standards are unequivocally the superior choice. While the initial cost may be higher, the investment is often justified by the improved data quality, reduced need for troubleshooting, and increased confidence in the analytical results. When ¹³C-labeled standards are not available, careful evaluation of the potential limitations of deuterated standards, including chromatographic shifts and isotopic stability, is essential.

References

A Comparative Guide to GC-MS and LC-MS Methods for Decanoic Acid-d19 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of deuterated internal standards is paramount in pharmacokinetic and metabolic studies. Decanoic acid-d19, a deuterated analog of decanoic acid, is a commonly used internal standard for the analysis of medium-chain fatty acids. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into the methodologies, present comparative performance data, and offer insights to help you select the most suitable technique for your research needs.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGC-MSLC-MS
Sample Volatility Requires volatile or semi-volatile analytesSuitable for a wide range of polarities and volatilities
Derivatization Mandatory for non-volatile fatty acidsOften optional, but can enhance sensitivity
Sample Throughput Generally lower due to longer run times and sample preparationTypically higher
Sensitivity High, especially with Selected Ion Monitoring (SIM)High, particularly with tandem MS (MS/MS)
Selectivity High, based on chromatographic separation and mass analysisVery high, especially with MS/MS
Instrumentation Cost Generally lowerGenerally higher
Key Advantage Robust, well-established technique with excellent chromatographic resolutionVersatile with simpler sample preparation for many analytes

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of fatty acids using GC-MS and LC-MS. While specific data for this compound is not extensively published, these values for similar medium-chain fatty acids provide a reliable benchmark.

ParameterGC-MS (as FAMEs)LC-MS (with derivatization)
Limit of Detection (LOD) Low femtomol range on column[1]~3 ng/mL[2]
Limit of Quantification (LOQ) -~10 ng/mL[2]
**Linearity (R²) **> 0.99> 0.99
Precision (%CV) < 10%[1]< 15%
Accuracy (% Recovery) 90-110%85-115%

Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like decanoic acid, a chemical derivatization step is essential to increase their volatility. The most common approach is the conversion to Fatty Acid Methyl Esters (FAMEs).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample + This compound (IS) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Inlet Injection Derivatization->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analysis (SIM) MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS workflow for this compound analysis.
  • Lipid Extraction:

    • To a 1 mL biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound as an internal standard.

    • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure, with a mixture of chloroform and methanol.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of a solution of acetyl-chloride in methanol (e.g., 5% v/v).[1]

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is recommended for good separation of FAMEs.[1]

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the methyl ester of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers greater versatility for a wider range of compounds and often requires less sample preparation than GC-MS. While direct analysis of short and medium-chain fatty acids is possible, derivatization is frequently employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample + This compound (IS) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Derivatization Derivatization (e.g., 3-NPH) Protein_Precipitation->Derivatization LC_Injection Injection Derivatization->LC_Injection LC_Column Chromatographic Separation LC_Injection->LC_Column MS_Source Ionization (ESI) LC_Column->MS_Source MS_Analyzer Mass Analysis (MRM) MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS workflow for this compound analysis.
  • Sample Preparation:

    • To a 100 µL biological sample, add a known amount of this compound as an internal standard.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatization with 3-NPH:

    • Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and a coupling agent (e.g., EDC) in a suitable solvent mixture (e.g., acetonitrile/water with pyridine).[2][3]

    • Incubate the mixture at 40°C for 30 minutes.[3]

    • Quench the reaction by adding a weak acid (e.g., formic acid).

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is typically used.[2]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • MS Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivative.

    • MS Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer for high selectivity and sensitivity. Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound.

Concluding Remarks

Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the study and the available instrumentation.

  • GC-MS is a robust and highly sensitive method, particularly when using SIM.[4] The mandatory derivatization step adds to the sample preparation time but results in excellent chromatographic separation.[1] It is a well-established technique with extensive literature support for fatty acid analysis.

  • LC-MS , especially when coupled with tandem mass spectrometry, offers high selectivity and throughput.[2] While derivatization is often used to enhance performance for short and medium-chain fatty acids, the ability to analyze a broader range of analytes with simpler sample preparation in many cases makes it a very attractive option.

For routine, high-throughput analysis where a large number of samples need to be processed, LC-MS/MS may be the preferred method. For in-depth metabolic studies requiring high-resolution separation of various fatty acid isomers, GC-MS remains an excellent choice. Ultimately, the optimal method will depend on a careful consideration of the analytical goals, sample matrix, and available resources.

References

Navigating the Signals: A Guide to Understanding and Mitigating Cross-talk with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the use of deuterated internal standards is a cornerstone of robust method development. However, a phenomenon known as cross-talk between the analyte and its deuterated internal standard can introduce bias and compromise data integrity. This guide provides an objective comparison of the causes, consequences, and mitigation strategies for signal cross-talk, supported by experimental data and detailed protocols to ensure the reliability of your analytical results.

The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are often considered the gold standard in mass spectrometry-based bioanalysis for their ability to co-elute with the analyte and compensate for variations in extraction recovery, matrix effects, and instrument response.[2] Despite their advantages, the potential for signal interference, or cross-talk, necessitates a thorough understanding and a strategic approach to method development.

Understanding the Origins of Cross-talk

Cross-talk between an analyte and its deuterated internal standard (IS) primarily arises from two sources:

  • Isotopic Contribution: The naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass-to-charge ratio (m/z) of the deuterated internal standard, particularly when the mass difference between them is small.[3][4] This becomes more pronounced for high molecular weight analytes or those containing elements with abundant heavy isotopes.[3]

  • Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[3] This directly contributes to the analyte signal, leading to an overestimation of the analyte's concentration.

The consequence of this interference is often a non-linear calibration curve and biased quantitative results, which can have significant implications in regulated bioanalysis.[4]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts assay performance. While deuterated standards are widely used, other stable isotope-labeled standards and structural analogs offer different advantages and disadvantages.

Internal Standard TypeAdvantagesDisadvantages
Deuterated Standards - Closely mimics analyte behavior[1]- Cost-effective compared to other SILs[1]- Potential for chromatographic shifts[5]- Susceptible to isotopic exchange[3]- Potential for cross-talk[3][4]
¹³C- or ¹⁵N-Labeled Standards - Co-elute perfectly with the analyte[5]- Not susceptible to isotopic exchange[3]- Minimal risk of cross-talk- Higher cost of synthesis[1]
Structural Analogs - Cost-effective- Readily available- Different physicochemical properties- May not adequately compensate for matrix effects or extraction variability[6]

Experimental Protocols for Assessing Cross-talk

To ensure the integrity of quantitative data, it is crucial to experimentally assess the potential for cross-talk.

Protocol 1: Assessing Analyte Contribution to the Internal Standard Signal

Objective: To determine if the analyte's isotopic distribution contributes to the signal of the deuterated internal standard.

Methodology:

  • Prepare Calibration Standards: Prepare a series of calibration standards of the analyte without the internal standard.[3]

  • LC-MS/MS Analysis: Analyze these samples using the established LC-MS/MS method.

  • Monitor IS Transition: Monitor the multiple reaction monitoring (MRM) transition for the deuterated internal standard in all samples.[3]

  • Data Analysis: Plot the peak area of the signal observed in the internal standard channel against the analyte concentration. A linear relationship indicates isotopic cross-talk.[3]

Protocol 2: Evaluating the Purity of the Deuterated Internal Standard

Objective: To determine if the deuterated internal standard contains the unlabeled analyte as an impurity.

Methodology:

  • Prepare IS Solution: Prepare a solution containing only the deuterated internal standard at its working concentration.[3]

  • LC-MS/MS Analysis: Analyze the solution using the established LC-MS/MS method.

  • Monitor Analyte Transition: Monitor the MRM transition for the unlabeled analyte.[3]

  • Data Analysis: The presence of a signal in the analyte's mass transition indicates impurity in the internal standard.

Mitigation Strategies for Cross-talk

Several strategies can be employed to minimize or eliminate the impact of cross-talk on analytical results.

StrategyDescriptionKey Considerations
Increase Mass Difference Select a deuterated internal standard with a mass difference of at least 3-4 Da from the analyte to minimize the contribution of natural isotopes.[3][7]May not always be synthetically feasible.
Increase Internal Standard Concentration Increasing the concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal.[8][9][10]A very high concentration can potentially lead to competitive ion suppression.[11]
Monitor a Less Abundant IS Isotope Monitor a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[8]May result in a lower signal response for the internal standard.
Use ¹³C or ¹⁵N Labeled Standards These standards do not suffer from the same isotopic interference issues as deuterated standards.[3]Can be significantly more expensive.[1]
Chromatographic Separation In cases of impurity, attempt to chromatographically separate the analyte from the impurity in the internal standard.May be challenging as they are chemically very similar.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

cluster_causes Causes of Cross-talk cluster_consequences Consequences Analyte Analyte Isotopic_Contribution Isotopic Contribution (e.g., ¹³C) Analyte->Isotopic_Contribution Natural Abundance Deuterated_IS Deuterated Internal Standard IS_Impurity IS Impurity (Unlabeled Analyte) Deuterated_IS->IS_Impurity Synthetic Impurity Signal_Overlap Signal Overlap Isotopic_Contribution->Signal_Overlap IS_Impurity->Signal_Overlap MS_Signal Mass Spectrometer Signal Nonlinear_Calibration Non-linear Calibration MS_Signal->Nonlinear_Calibration Signal_Overlap->MS_Signal Biased_Results Biased Quantitative Results Nonlinear_Calibration->Biased_Results cluster_workflow Experimental Workflow to Assess Cross-talk Start Start Prep_Analyte_Stds Prepare Analyte Standards (without IS) Start->Prep_Analyte_Stds Prep_IS_Sol Prepare IS Solution Only Start->Prep_IS_Sol LCMS_Analysis_Analyte LC-MS/MS Analysis Prep_Analyte_Stds->LCMS_Analysis_Analyte LCMS_Analysis_IS LC-MS/MS Analysis Prep_IS_Sol->LCMS_Analysis_IS Monitor_IS_Channel Monitor IS Channel LCMS_Analysis_Analyte->Monitor_IS_Channel Monitor_Analyte_Channel Monitor Analyte Channel LCMS_Analysis_IS->Monitor_Analyte_Channel Plot_IS_Signal Plot IS Signal vs. Analyte Concentration Monitor_IS_Channel->Plot_IS_Signal Check_Analyte_Signal Check for Analyte Signal Monitor_Analyte_Channel->Check_Analyte_Signal End End Plot_IS_Signal->End Check_Analyte_Signal->End

References

Establishing Linearity of Calibration Curves with Decanoic acid-d19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decanoic acid-d19's performance in establishing linear calibration curves for quantitative analysis, particularly in the field of mass spectrometry. We will delve into supporting experimental data, detailed methodologies, and a comparison with alternative internal standards.

Superior Linearity with a Stable Isotope-Labeled Internal Standard

In quantitative analytical chemistry, achieving a linear relationship between the concentration of an analyte and the instrument's response is paramount for accurate measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted gold standard methodology to ensure the reliability of these measurements, especially in complex biological matrices.[1] this compound, a deuterated form of decanoic acid, is extensively utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of fatty acids and studies of lipid metabolism.[2] Its isotopic labeling ensures high accuracy and reproducibility in analytical applications.[2]

The primary advantage of using a SIL-IS like this compound is its chemical and physical similarity to the analyte of interest, in this case, endogenous decanoic acid. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation. This co-elution is critical for compensating for variations in sample processing and matrix effects, which can suppress or enhance the analyte signal. By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, a more robust and linear calibration curve can be generated.

Performance Comparison: this compound vs. Alternative Internal Standards

While odd-chain fatty acids, such as heptadecanoic acid (C17:0), are sometimes used as internal standards for fatty acid analysis due to their low natural abundance in many samples, they are not always ideal. The key difference lies in their chemical structure and chromatographic behavior compared to the analyte. In contrast, this compound has nearly identical properties to decanoic acid, leading to better correction for analytical variability.

Table 1: Illustrative Comparison of Internal Standard Performance

ParameterThis compound (SIL-IS)Odd-Chain Fatty Acid (e.g., C17:0)
Linearity (R²) Typically ≥ 0.995Often ≥ 0.99, but can be lower due to differential matrix effects
Linear Range Wide, dependent on instrument sensitivityMay be narrower due to baseline noise or matrix interferences
Accuracy High, due to effective correction of matrix effectsCan be compromised by differential extraction recovery and matrix effects
Precision (%RSD) Generally low (<15%)May be higher due to less effective normalization
Co-elution with Analyte Nearly identical retention timeDifferent retention time, leading to potential for differential matrix effects

Experimental Protocol: Establishing a Calibration Curve for Decanoic Acid using LC-MS/MS

This protocol outlines a typical procedure for generating a calibration curve for the quantification of decanoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Decanoic acid standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Blank biological matrix (e.g., drug-free plasma)

2. Preparation of Stock and Working Solutions:

  • Decanoic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve decanoic acid in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the decanoic acid stock solution with methanol to achieve concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a fixed concentration.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of blank plasma in a microcentrifuge tube, add 10 µL of each calibration standard working solution.

  • To each tube, add 150 µL of the internal standard working solution in acetonitrile containing 0.1% formic acid.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate decanoic acid from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Optimized for both decanoic acid and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte (decanoic acid) and the internal standard (this compound).

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

  • Plot the peak area ratio against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), the linear range, the Limit of Detection (LOD), and the Limit of Quantification (LOQ).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in establishing a calibration curve using an internal standard.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (d19) is_working IS Working Solution stock_is->is_working spike Spike Matrix with Standards & IS cal_standards->spike is_working->spike matrix Blank Matrix matrix->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Integration lcms->integrate ratio Calculate Area Ratios integrate->ratio curve Plot Calibration Curve ratio->curve linearity Assess Linearity (R²) curve->linearity

Caption: Experimental workflow for establishing a calibration curve.

Decanoic Acid's Role in Cellular Signaling

Beyond its use as an analytical standard, decanoic acid itself is a biologically active molecule that can influence cellular signaling pathways. Understanding these pathways can be crucial for researchers in drug development and life sciences.

mTORC1 Signaling Pathway

Recent studies have shown that decanoic acid can inhibit the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its hyperactivation is implicated in various diseases, including cancer and epilepsy. Decanoic acid's ability to modulate this pathway opens up potential therapeutic avenues.

mTORC1_pathway cluster_inhibition Inhibition by Decanoic Acid cluster_pathway mTORC1 Signaling DA Decanoic Acid mTORC1 mTORC1 DA->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth

Caption: Inhibition of the mTORC1 signaling pathway by decanoic acid.

c-Met Signaling Pathway

Decanoic acid has also been shown to exert anti-tumor effects by targeting the c-Met signaling cascade. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of this pathway is a hallmark of many cancers.

cMet_pathway cluster_inhibition Inhibition by Decanoic Acid cluster_pathway c-Met Signaling DA Decanoic Acid cMet c-Met Receptor DA->cMet inhibits HGF HGF HGF->cMet activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Cell_Functions Cell Proliferation, Migration, Invasion PI3K_Akt->Cell_Functions RAS_MAPK->Cell_Functions

Caption: Inhibition of the c-Met signaling pathway by decanoic acid.

References

Safety Operating Guide

Proper Disposal of Decanoic Acid-d19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Decanoic acid-d19, ensuring operational integrity and regulatory compliance.

This compound, a deuterated saturated fatty acid, is a valuable tool in pharmaceutical research and metabolomics. While essential for scientific advancement, its disposal requires meticulous procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligned with standard laboratory safety practices and regulatory requirements.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is classified as a skin and eye irritant and is recognized as being harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash[1].

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation[1][3].Wash hands thoroughly after handling. Wear protective gloves and clothing[2][4].
Eye Irritation (Category 2A)Causes serious eye irritation[1][3].Wear eye protection. If in eyes, rinse cautiously with water for several minutes[2][4].
Aquatic Chronic (Category 3)Harmful to aquatic life with long-lasting effects[1][2].Avoid release to the environment. This material and its container must be disposed of as hazardous waste[2][5].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. Researchers must also consult their institution's specific waste management policies.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste, including pure compound, contaminated solutions, and rinsates, in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: Use a container made of a material compatible with organic acids, such as a glass or high-density polyethylene (HDPE) bottle with a secure screw cap. Do not use metal containers, as acids can cause corrosion over time.

  • Solid vs. Liquid Waste: If disposing of the solid form of this compound, it should be placed in a clearly labeled container for solid chemical waste. Solutions containing this compound should be collected as liquid waste. Do not mix solid and liquid waste in the same container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as bases, strong oxidizing agents, or reducing agents[4].

3. Labeling of Waste Containers: Proper labeling is critical for safe storage and disposal. The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Harmful to Aquatic Life")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of a leak.

  • Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from general laboratory traffic.

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded.

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste along with other this compound waste. Subsequent rinses may be permissible for drain disposal, but this depends on local regulations.

  • Container Defacing: After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.

6. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically six months to a year), contact your institution's EHS or equivalent department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Do Not Dispose On-Site: Do not attempt to neutralize or treat the this compound waste unless you are following a specifically approved and validated laboratory procedure for doing so. Improper treatment can create additional hazards.

Experimental Workflow for Disposal

Below is a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Personal protective equipment for handling Decanoic acid-d19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the use of Decanoic acid-d19, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Appropriate protective gloves (e.g., nitrile or butyl rubber) and clothing to prevent skin exposure.[4][5][6]To avoid direct skin contact which can cause irritation.[1][2][4]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] Use in a well-ventilated area or under a fume hood.[3][4][7]To prevent inhalation of dust or fumes which may cause respiratory tract irritation.[1][3]

Quantitative Safety and Physical Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
CAS Number 88170-22-3[1][8]
Molecular Formula C₁₀HD₁₉O₂[8]
Molecular Weight 191.38 g/mol [2][9]
Form Solid or oil[8][9]
Melting Point 30-32 °C[9]
Boiling Point 268-270 °C[9]
Density 0.991 g/mL at 25 °C[9]
Oral LD50 (rat) >10 g/kg[1]
Flash Point 110.00 °C (closed cup)[9]

Experimental Protocol: Safe Handling and Storage

Adherence to the following procedural steps is critical for the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[3][4][7]

  • Avoid Contact: Minimize dust generation and accumulation.[4] Avoid contact with eyes, skin, and clothing.[4]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[3][4] Do not eat, drink, or smoke in the handling area.[7]

  • Ignition Sources: Keep away from sources of ignition and take precautionary measures against static discharge.[1]

Storage:

  • Container: Store in a tightly closed container.[4]

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, reducing agents, and strong oxidizers.[3][4] Some suppliers recommend storage at -20°C.[7][10]

  • Light and Moisture: Store away from light and moisture.[2]

Emergency Procedures

In the event of exposure or a spill, follow these immediate first-aid and cleanup measures.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]

  • After Skin Contact: Immediately wash the affected area with plenty of water and soap.[1] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[11]

  • After Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[1][11]

  • After Swallowing: Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[3]

Accidental Release Measures:

  • Containment: Use proper personal protective equipment.[4]

  • Cleanup: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[4] Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust) if in liquid form.[1]

  • Ventilation: Ensure adequate ventilation of the area.[4]

  • Disposal: Dispose of the collected material according to official regulations.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

  • Regulations: Disposal must be made according to official local, regional, and national regulations.[1]

  • Prohibitions: Do not dispose of together with household garbage.[1] Do not allow the product to reach the sewage system or enter sewers, surface water, or ground water.[1]

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[12]

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal A Assess Hazards (Skin/Eye/Respiratory Irritant) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area (Fume Hood) B->C D Avoid Dust/Aerosol Generation C->D H Evacuate and Ventilate Area C->H If Spill Occurs E Wash Hands After Handling D->E F Store in Tightly Sealed Container E->F K Consult Official Regulations E->K After Use G Store in Cool, Dry, Ventilated Area F->G I Wear Full PPE for Cleanup H->I J Contain and Collect Spill I->J J->K L Dispose as Hazardous Waste K->L M Do Not Dispose in Sink or Trash L->M

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.